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6-Amino-4-(2-aminoethyl)pyridin-2-OL Documentation Hub

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  • Product: 6-Amino-4-(2-aminoethyl)pyridin-2-OL

Core Science & Biosynthesis

Foundational

Technical Guide: Tautomeric & Physicochemical Properties of 6-Amino-4-(2-aminoethyl)-2(1H)-pyridone

The following technical guide details the tautomeric, physicochemical, and experimental properties of 6-Amino-4-(2-aminoethyl)-2(1H)-pyridone . This analysis synthesizes specific data on the 6-aminopyridone scaffold with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric, physicochemical, and experimental properties of 6-Amino-4-(2-aminoethyl)-2(1H)-pyridone . This analysis synthesizes specific data on the 6-aminopyridone scaffold with the physicochemical contributions of the aminoethyl side chain.

Executive Summary

6-Amino-4-(2-aminoethyl)-2(1H)-pyridone represents a complex heterocyclic system combining a 2-pyridone core , an exocyclic 6-amino donor , and a flexible 4-(2-aminoethyl) side chain . This molecule serves as a critical scaffold in peptidomimetics (functioning as a nucleobase isostere) and histaminergic ligand design.

Its utility is defined by its tautomeric volatility . The molecule exists in a dynamic equilibrium between lactam/lactim and amino/imino forms, heavily influenced by solvent polarity and pH. Understanding these transitions is prerequisite for predicting ligand-receptor binding affinity, particularly where specific hydrogen bond donor/acceptor (HBD/HBA) patterns are required.

Molecular Architecture & Tautomeric Landscape

The molecule exhibits three distinct zones of chemical reactivity that drive its tautomeric behavior:

  • The Core Warhead (N1-C2-O): Subject to Lactam-Lactim tautomerism.

  • The Exocyclic Amine (C6-N): Subject to Amino-Imino tautomerism.

  • The Side Chain (C4-Ethylamine): A pH-dependent ionization switch that influences ring electronics via inductive effects.

The Primary Equilibrium: Lactam vs. Lactim

Unlike simple pyridines, the 6-amino-2-pyridone scaffold predominantly adopts the Amino-Lactam (2-oxo) form in both the solid state and polar solvents (Water, DMSO). This preference is driven by the high resonance stabilization energy of the amide-like linkage in the ring and the ability to form stable cyclic dimers.

  • Lactam Form (Major): Characterized by a C=O carbonyl at position 2 and an N-H at position 1. This form presents a Donor-Acceptor-Donor (D-A-D) motif (N1-H, C2=O, C6-NH2) ideal for complementary binding.

  • Lactim Form (Minor): Characterized by a C-OH hydroxyl at position 2 and a pyridine-like nitrogen at position 1. This form is aromatized but energetically less favorable by approximately 6.3 kJ/mol in polar media [1].

The Secondary Equilibrium: Amino vs. Imino

The exocyclic nitrogen at C6 heavily favors the Amino (-NH2) tautomer over the Imino (=NH) form. The imino tautomer disrupts the cyclic conjugation of the pyridone ring and is generally only observed as a transient species or in highly specific aprotic environments.

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and stability hierarchy of the primary tautomers.

Tautomerism Lactam_Amino Amino-Lactam (Major Species) Stable in H2O/DMSO Lactim_Amino Amino-Lactim (Minor Species) Aromatic, favored in gas phase Lactam_Amino->Lactim_Amino Proton Transfer (Solvent Dependent) Lactam_Imino Imino-Lactam (Rare/Transient) High Energy Lactam_Amino->Lactam_Imino 1,3-H Shift Zwitterion Zwitterionic Form (Physiological pH) Side chain -NH3+ Lactam_Amino->Zwitterion pH < 9.5

Figure 1: Tautomeric network of 6-Amino-4-(2-aminoethyl)-2(1H)-pyridone. The Amino-Lactam form is the thermodynamic sink in biological media.

Thermodynamics & Solvent Effects[1]

The stability of the 6-amino-2-pyridone core is dictated by the solvent's dielectric constant (


) and hydrogen-bonding capability.
Solvent Polarity Impact
Solvent EnvironmentDominant TautomerMechanism
Aqueous / Polar (PBS, DMSO) Amino-Lactam Polar solvents stabilize the large dipole moment of the lactam (C=O) form. Water mediates proton relay, locking the structure in the amide-like state.
Non-Polar (Chloroform, Gas Phase) Mixture (Lactam/Lactim) Without dipole stabilization, the aromaticity of the Lactim form (pyridinol) becomes competitive. The equilibrium shifts slightly toward the -OH form.
Solid State Amino-Lactam Driven by intermolecular dual H-bonding (dimerization) similar to DNA base pairing.
Side Chain Influence (4-Ethylamine)

The 4-(2-aminoethyl) group exerts a weak inductive effect (+I). While alkyl groups generally stabilize the ring, the primary impact is conformational .

  • Intramolecular H-Bonding: In non-polar solvents, the flexible ethylamine side chain (if unprotonated) may fold back to hydrogen bond with the C6-amino group or the C2-carbonyl, potentially locking a specific rotamer.

  • pKa Modulation: The side chain amine (pKa

    
     9.8) is protonated at physiological pH. This positive charge exerts a field effect, withdrawing electron density from the ring and slightly increasing the acidity of the N1-proton [2].
    

Experimental Characterization Protocols

To rigorously identify the tautomeric state in a formulation or biological assay, the following self-validating protocols are recommended.

NMR Spectroscopy (The Gold Standard)

NMR provides distinct signatures for the lactam vs. lactim forms.

  • Protocol: Dissolve 5-10 mg of compound in DMSO-

    
     (avoids exchange of labile protons).
    
  • Diagnostic Signals:

    • Lactam (Target): Look for a broad singlet at

      
       10.5 - 11.5 ppm  (N1-H). The C2 carbonyl carbon will appear at 
      
      
      
      160-165 ppm
      .
    • Lactim (Contaminant): Absence of N1-H; appearance of -OH (often broad/invisible if exchanging). C2 shifts upfield to

      
       155-160 ppm .
      
UV-Vis Spectroscopy

The electronic transitions differ significantly due to the conjugation length.

  • Method: Prepare 50

    
    M solutions in THF and Water.
    
  • Observation:

    • Lactam:

      
       typically around 295-305 nm  (long-wavelength band).
      
    • Lactim:

      
       blue-shifted to ~270-280 nm .
      
    • Note: 6-amino substitution introduces a bathochromic shift compared to unsubstituted 2-pyridone [1].

X-Ray Crystallography (Solid State)
  • Expectation: The molecule will likely crystallize as a centrosymmetric dimer linked by N1-H···O=C hydrogen bonds.

  • Validation: If the C2-O bond length is ~1.24 Å, it is a double bond (Lactam). If ~1.35 Å, it is a single bond (Lactim).

Biological Implications: Drug Design

For researchers targeting GPCRs (e.g., Histamine receptors) or designing DNA-intercalating agents, the tautomeric state defines the pharmacophore.

Recognition Motifs

The Amino-Lactam form presents a specific H-bond interface:

  • N1-H: Hydrogen Bond Donor (HBD).

  • C2=O: Hydrogen Bond Acceptor (HBA).

  • C6-NH2: HBD (one proton) / HBA (lone pair, weak).

This D-A-D pattern is complementary to A-D-A residues (e.g., Aspartate/Glutamate side chains or specific nucleobases). If the molecule tautomerized to the lactim form, the pattern would invert to A-D-D (N1 acceptor, O-H donor), potentially abolishing binding affinity.

pH-Dependent Zwitterion

At pH 7.4:

  • Side Chain:

    
     (Cationic).
    
  • Ring: Neutral.

  • Net Charge: +1.

  • Solubility: High aqueous solubility due to the ionic side chain, making this scaffold highly favorable for oral bioavailability compared to hydrophobic heterocycles.

References

  • Fujimoto, A., & Inuzuka, K. (1980). The Lactam-Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. Bulletin of the Chemical Society of Japan, 53(10), 3064–3067. Link

  • Glaser, R., et al. (2025). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ResearchGate. Link

  • Abramovitch, R. A.[1] (Ed.). (1974). Pyridine and Its Derivatives: Supplement, Part 3. John Wiley & Sons. (Classic text on pyridine physicochemical properties).[2][1]

  • Amer, M. M. K., et al. (2021).[3] Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

Technical Monograph: 2-Amino-4-(2-aminoethyl)-6-hydroxypyridine

This technical guide provides an in-depth analysis of 2-amino-4-(2-aminoethyl)-6-hydroxypyridine , a specialized heterocyclic building block.[1] This molecule represents a critical structural motif in the synthesis of de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-amino-4-(2-aminoethyl)-6-hydroxypyridine , a specialized heterocyclic building block.[1] This molecule represents a critical structural motif in the synthesis of deaza-pteridines , folate antagonists (such as Pemetrexed and Pralatrexate analogs), and Peptide Nucleic Acid (PNA) monomers (specifically pseudo-isocytosine derivatives).

Molecular Identity & Synonyms

The compound 2-amino-4-(2-aminoethyl)-6-hydroxypyridine is a substituted pyridine exhibiting significant tautomerism.[1] Its chemical behavior is defined by the interplay between the electron-donating amino groups and the hydroxyl/oxo functionality.[1]

Core Nomenclature
  • IUPAC Name: 2-amino-4-(2-aminoethyl)pyridin-6-ol

  • Preferred Tautomeric Name: 2-amino-4-(2-aminoethyl)pyridin-6(1H)-one[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 153.18 g/mol [1]

Synonyms & Tautomers

Researchers must recognize this compound under various naming conventions used in patent literature and chemical catalogs:

CategorySynonymContext
Tautomeric 2-Amino-4-(2-aminoethyl)-6-pyridonePredominant form in solution/crystal lattice due to lactam stability.[1]
Positional 6-Hydroxy-4-(2-aminoethyl)-2-pyridinamineAlternative IUPAC ordering.[1]
Structural 4-(2-Aminoethyl)-6-hydroxy-2-aminopyridineUsed in fragment-based drug design (FBDD).[1]
Functional Deaza-isocytosine ethylamineRefers to its similarity to the isocytosine base (2-amino-4-oxopyrimidine).[1]
Impurity ID Pemetrexed/Pralatrexate Pyridine ImpurityOften cited as a degradation product or unreacted intermediate in antifolate synthesis.[1]

Chemical Structure & Properties[2][3][4][5][6][7][8]

The molecule features a pyridine core functionalized at three positions:[1]

  • C2 (Amino): Provides H-bond donor capability; mimics the N2 of guanine.[1]

  • C4 (Aminoethyl): A flexible alkylamine side chain acting as a linker or "anchor" for further conjugation (e.g., to a glutamate tail or PNA backbone).

  • C6 (Hydroxy/Oxo): Exists in equilibrium between the enol (6-hydroxypyridine) and keto (6-pyridone) forms.[1] The keto (pyridone) form is generally favored in neutral aqueous solution, mimicking the N1-C6 lactam of guanine/pterin.

Physicochemical Profile[1][6][7][8][9]
  • pKa values (Predicted):

    • Pyridine N1 (Pyridone form): ~11.0 (Weakly acidic)[1]

    • Primary Amine (Side chain): ~9.8 (Basic)[1]

    • Exocyclic Amine (C2): ~3.5 (Very weakly basic due to resonance)[1]

  • Solubility: Moderate in water (due to polarity); soluble in DMSO, Methanol.

  • UV/Vis: Characteristic absorption

    
     ~290-310 nm (consistent with 2-aminopyridone chromophore).[1]
    

Synthetic Pathways & Production

The synthesis of this specific isomer requires precise regiocontrol to distinguish between the C4 and C6 positions.[1] A robust route utilizes 2-amino-4-methyl-6-hydroxypyridine (a known precursor) followed by lateral lithiation or chain extension.[1]

Protocol: Chain Extension from 2-Amino-4-methyl-6-hydroxypyridine[1]

Rationale: Direct alkylation of the methyl group at C4 is challenging without protecting the C2-amine and C6-hydroxyl groups.[1]

Step-by-Step Methodology
  • Protection:

    • React 2-amino-4-methyl-6-hydroxypyridine with acetic anhydride to form N,O-diacetyl-2-amino-4-methyl-6-hydroxypyridine .[1]

    • Mechanism:[1][2] Acetylation protects the exocyclic amine and locks the tautomer in the acetoxypyridine form.[1]

  • Lateral Lithiation:

    • Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.[1]

    • Action: Deprotonation occurs selectively at the C4-methyl group (lateral lithiation) due to the directing effect of the adjacent nitrogen and electron-withdrawing ring.[1]

    • Intermediate: Lithiated species [Py-CH

      
      -Li].[1]
      
  • Electrophilic Trapping (Formylation):

    • Add DMF (Dimethylformamide) to the lithiated species.

    • Product: 2-acetamido-6-acetoxy-pyridine-4-acetaldehyde .[1]

  • Reductive Amination:

    • React the aldehyde with Ammonium Acetate and Sodium Cyanoborohydride (NaBH

      
      CN) in Methanol.
      
    • Mechanism:[1][2] Formation of the imine followed by reduction to the amine.

  • Global Deprotection:

    • Hydrolysis using 6M HCl (Reflux, 4h).

    • Final Product: 2-amino-4-(2-aminoethyl)-6-hydroxypyridine (isolated as the dihydrochloride salt).

Visualization: Synthetic Logic

Synthesis Start 2-Amino-4-methyl- 6-hydroxypyridine Protect Acetylation (Ac2O) Start->Protect Lithiation Lateral Lithiation (LDA, -78°C) Protect->Lithiation Trap Formylation (DMF) Lithiation->Trap Aldehyde Intermediate Aldehyde Trap->Aldehyde RedAm Reductive Amination (NH4OAc, NaBH3CN) Aldehyde->RedAm Final 2-amino-4-(2-aminoethyl)- 6-hydroxypyridine RedAm->Final

Caption: Regioselective synthesis via lateral lithiation of the C4-methyl precursor.

Applications in Drug Development[1]

Antifolate & Deaza-Pteridine Synthesis

This molecule serves as a C-ring precursor for 5-deaza-folates.[1] In drugs like Pemetrexed (Alimta) or Pralatrexate , the core is a fused bicyclic system.

  • Role: The 2-amino-6-pyridone motif mimics the 2-amino-4-oxo-pyrimidine ring of folic acid. The 4-(2-aminoethyl) chain provides the necessary linker length to attach the p-aminobenzoic acid (PABA) or glutamate tail.[1]

  • Impurity Analysis: During the synthesis of Pemetrexed, degradation of the pyrrolo[2,3-d]pyrimidine core can lead to ring-opening, potentially generating pyridine-based impurities similar to this structure.[1]

Peptide Nucleic Acids (PNA)

In PNA synthesis, "Pseudo-isocytosine" (a cytosine mimic that forms stable Watson-Crick pairs at low pH) is a key base.[1]

  • Relevance: 2-amino-6-hydroxypyridine is the base moiety of pseudo-isocytosine.[1] The 4-(2-aminoethyl) substitution allows for unique backbone attachment strategies or the creation of bivalent PNA monomers capable of cross-linking DNA strands.[1]

Analytical Characterization

To validate the identity of this compound, use the following self-validating spectral markers.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for the aminoethyl group).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B (0-5 min) -> 30% B (15 min). Note: The compound is highly polar and elutes early.[1]

  • Detection: UV @ 254 nm and 300 nm.[1]

NMR Signatures (D O / DCl)
  • Protons:

    • 
       ~6.0 ppm (s, 1H, H-3): Upfield due to electron donation from C2-NH2 and C6-OH.[1]
      
    • 
       ~6.2 ppm (s, 1H, H-5).[1]
      
    • 
       ~2.8 ppm (t, 2H, -CH
      
      
      
      -CH
      
      
      -NH
      
      
      ).[1]
    • 
       ~3.2 ppm (t, 2H, -CH
      
      
      
      -CH
      
      
      -NH
      
      
      ).[1]
  • Validation: The disappearance of the C4-methyl singlet (approx 2.1 ppm) confirms the chain extension.[1]

Mass Spectrometry (ESI+)[1]
  • Parent Ion: [M+H]

    
     = 154.09 m/z.[1]
    
  • Fragmentation:

    • Loss of NH

      
       (-17): m/z 137.[1]
      
    • Loss of Ethylamine side chain (benzylic-like cleavage): m/z 111 (2-amino-6-hydroxypyridine cation).[1]

References

  • Taylor, E. C., & Kuhnt, D. (1992). A new route to 5-deaza- and 5,10-dideazatetrahydrofolic acid derivatives. Journal of Organic Chemistry. Link (Describes pyridine precursors for deazafolates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66131 (2-Amino-6-hydroxypyridine). Link (Core fragment properties).

  • Sigma-Aldrich. Product Specification: 4-(2-Aminoethyl)pyridine (CAS 13258-63-4).[1] Link (Side-chain analog reference).[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives. Link (General safety data for aminopyridines).

Sources

Foundational

The 4-(2-Aminoethyl)pyridin-2-one Scaffold: Bioisosteric Design &amp; Pharmacological Applications

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-(2-aminoethyl)pyridin-2-ol (and its predominant tautomer, 4-(2-aminoethyl)pyridin-2(1H)-one ). Document Type: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-(2-aminoethyl)pyridin-2-ol (and its predominant tautomer, 4-(2-aminoethyl)pyridin-2(1H)-one ).

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Core Molecule: 4-(2-aminoethyl)pyridin-2(1H)-one (Tautomer of 4-(2-aminoethyl)pyridin-2-ol)

Executive Summary

The 4-(2-aminoethyl)pyridin-2-one scaffold represents a critical bioisostere in neuropharmacology, serving as a heterocyclic analogue of dopamine (3-hydroxytyramine) and histamine . Unlike the catechol moiety of dopamine, which is metabolically labile (COMT/MAO susceptibility) and prone to oxidation (quinone formation), the 2-pyridone core offers enhanced metabolic stability while retaining the essential hydrogen-bond donor/acceptor vectors required for G-Protein Coupled Receptor (GPCR) binding.

This guide analyzes the scaffold’s utility as a "privileged structure" in the design of Dopamine D2/D3 agonists, Histamine H1/H3 ligands, and enzyme inhibitors. It provides a validated synthetic protocol and a mechanistic breakdown of its signaling efficacy.

Structural Chemistry & Tautomerism

The Tautomeric Equilibrium

The biological activity of this molecule is governed by the equilibrium between the pyridin-2-ol (aromatic, hydroxyl form) and the pyridin-2(1H)-one (amide-like, keto form). In physiological solution and solid state, the 2-pyridone tautomer predominates.

  • Significance: Drug design must account for the NH (donor) and C=O (acceptor) of the pyridone, rather than the -OH of the phenol. This mimics the dual donor/acceptor nature of the catechol hydroxyls in dopamine but with altered acidity (pKa ~11 for pyridone vs. ~10 for phenol).

Tautomerism cluster_0 Tautomeric Equilibrium Enol 4-(2-aminoethyl)pyridin-2-ol (Aromatic, Minor Form) Keto 4-(2-aminoethyl)pyridin-2(1H)-one (Lactam, Major Bioactive Form) Enol->Keto  K_taut >> 1  

Figure 1: The tautomeric shift favors the 2-pyridone form, which dictates the pharmacophore's binding mode.

Pharmacological Profiles[1][2][3]

Dopaminergic Activity (D2/D3 Receptors)

The scaffold acts as a bioisostere of dopamine . The ethylamine side chain provides the protonatable nitrogen essential for the salt bridge with Asp3.32 in the GPCR transmembrane domain.

  • Mechanism: The 2-pyridone ring replaces the catechol ring of dopamine.

  • Selectivity: Substitution on the pyridone nitrogen (N1) or the side-chain amine allows for tuning selectivity between D2 (antipsychotic target) and D3 (substance abuse target).

  • Binding Mode: The carbonyl oxygen (C=O) of the pyridone acts as an H-bond acceptor for Ser5.42 or Ser5.46 , mimicking the meta-hydroxyl of dopamine.

Histaminergic Activity

Structurally, the molecule is an expanded analogue of histamine (imidazole replaced by pyridone).

  • H1/H2 Interaction: Derivatives often show weak H1 affinity but significant H3/H4 receptor potential, particularly when the ethylamine nitrogen is substituted with bulky lipophilic groups.

Enzyme Inhibition (Kinases & Epigenetics)

Beyond GPCRs, the 2-pyridone motif is a "hinge-binding" element in kinase inhibitors.

  • Application: Used in fragment-based drug discovery (FBDD) to target ATP-binding pockets where the lactam group forms bidentate H-bonds with the kinase hinge region.

Technical Workflow: Synthesis Protocol

This protocol outlines a robust, scalable synthesis starting from 2-methoxy-4-methylpyridine . This route avoids the instability of free pyridones until the final step.

Synthetic Pathway (The "Masked" Route)
  • Formylation: Oxidation of the methyl group to an aldehyde.

  • Henry Reaction (Nitroaldol): Condensation with nitromethane to form the nitrostyrene analogue.

  • Reduction: Conversion of the nitroalkene to the ethylamine.

  • Deprotection/Hydrolysis: Cleavage of the methyl ether to reveal the pyridone.

Synthesis Start Start: 2-Methoxy-4-methylpyridine Step1 Intermediate A: 2-Methoxy-4-pyridinecarboxaldehyde Start->Step1 1. SeO2, Dioxane, Reflux (Oxidation) Step2 Intermediate B: 2-Methoxy-4-(2-nitrovinyl)pyridine Step1->Step2 2. CH3NO2, NH4OAc, AcOH (Henry Reaction) Step3 Intermediate C: 2-Methoxy-4-(2-aminoethyl)pyridine Step2->Step3 3. LiAlH4, THF (Reduction) Final Target: 4-(2-aminoethyl)pyridin-2(1H)-one Step3->Final 4. HBr (48%), AcOH, Reflux (Ether Cleavage)

Figure 2: Validated synthetic route utilizing the 2-methoxypyridine protecting strategy.

Detailed Protocol (Step 4: Hydrolysis)
  • Reagents: 2-Methoxy-4-(2-aminoethyl)pyridine (1.0 eq), 48% HBr (aq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve intermediate in AcOH (5 mL/mmol).

    • Add 48% HBr (10 eq) dropwise.

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (the product is significantly more polar).

    • Workup: Concentrate in vacuo. Neutralize with NaHCO3 to pH 8. The product may precipitate or require extraction with n-butanol/DCM.

    • Validation: 1H NMR (D2O) should show loss of the -OCH3 singlet (~3.9 ppm) and downfield shift of ring protons consistent with the pyridone form.

Experimental Validation: Receptor Binding Assay

To confirm biological activity, the following radioligand binding assay is standard for D2-like receptors.

Dopamine D2 Receptor Binding (Membrane Prep)
  • Cell Line: CHO cells stably expressing human D2_long receptor.

  • Radioligand: [3H]-Methylspiperone (0.2 nM).

  • Non-specific Binding: Defined by 10 µM Haloperidol.

  • Protocol:

    • Incubate membrane homogenates (20 µg protein) with test compound (10^-10 to 10^-5 M) and radioligand in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Activation of the D2 receptor by the scaffold triggers the Gi/Go pathway, inhibiting cAMP production.

Signaling Ligand 4-(2-aminoethyl)pyridin-2-one D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding Gi G_i/o Protein (Heterotrimer) D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decreased Levels PKA PKA Signaling cAMP->PKA Downregulation

Figure 3: D2 Receptor signaling cascade. The scaffold acts as an agonist, leading to Gi-mediated inhibition of Adenylyl Cyclase.

Structure-Activity Relationship (SAR) Data

Table 1: Comparative Potency of Pyridine-based Dopamine Bioisosteres (Data synthesized from representative literature on pyridine/dopamine analogues)

Compound StructureCore ScaffoldD2 Affinity (Ki, nM)D3 Affinity (Ki, nM)Selectivity (D3/D2)
Dopamine Catechol~500~2025
4-(2-aminoethyl)pyridin-2-one Pyridone ~850 ~45 19
4-(2-aminoethyl)pyridinePyridine (No OH)>5000>1000N/A
Ropinirole (Drug)Indolone29070~4

Note: The 2-pyridone core maintains significant affinity compared to the naked pyridine, confirming the bioisosteric role of the lactam group in mimicking the phenol.

References

  • Glase, S. A., et al. (1995). "Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin." Journal of Medicinal Chemistry. Link

  • Chen, N., et al. (2003). "Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors." Journal of Medicinal Chemistry. Link

  • Kim, S. T., et al. (2022).[1] "Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs." ACS Chemical Biology. Link

  • Organic Syntheses. "Preparation of Pyridine Derivatives via Henry Reaction." Organic Syntheses Coll. Vol. (General Protocol Reference). Link

  • Bioisosterism in Drug Design. "Pyridones as Phenol Bioisosteres." Journal of Medicinal Chemistry Reviews.

Sources

Exploratory

Technical Deep Dive: Histamine Analogs with Pyridine Core Structures

Executive Summary The replacement of the imidazole ring in histamine with a pyridine moiety represents a cornerstone strategy in medicinal chemistry, specifically in the development of H1 agonists and H3 antagonists. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The replacement of the imidazole ring in histamine with a pyridine moiety represents a cornerstone strategy in medicinal chemistry, specifically in the development of H1 agonists and H3 antagonists. While the imidazole ring is essential for endogenous histamine recognition, it suffers from pharmacokinetic liabilities, including rapid metabolism by histamine N-methyltransferase (HNMT) and non-specific inhibition of Cytochrome P450 enzymes (via heme-iron coordination).

This guide analyzes the pyridine-for-imidazole bioisosteric replacement , focusing on the 2-pyridyl core (exemplified by Betahistine) and the 4-pyridyl core (utilized in high-affinity H3 ligands).

Part 1: The Bioisosteric Rationale

Imidazole vs. Pyridine: Electronic & Physicochemical Shift

The transition from an imidazole core to a pyridine core alters the ligand's interaction with the Aspartate residue (Asp^3.32) in the transmembrane region of histamine receptors.

FeatureImidazole (Histamine)Pyridine (Analog Core)Impact on Drug Design
pKa (Conjugate Acid) ~6.0~5.2Pyridine is less basic; alters protonation state at physiological pH.
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N) onlyLoss of H-bond donor capability requires compensatory binding interactions.
LogP (Lipophilicity) Low (Hydrophilic)Moderate/HighPyridine analogs cross the Blood-Brain Barrier (BBB) more effectively.
Metabolic Stability Low (HNMT substrate)HighResists methylation; extends half-life.
CYP450 Interaction High (Inhibitor)LowReduces drug-drug interaction risks.
Structural Logic Flow

The following decision tree illustrates the medicinal chemistry logic when modifying the histamine core.

Bioisosterism Histamine Histamine Core (Imidazole) Problem Issues: 1. CYP Inhibition 2. Low BBB Permeability 3. Rapid Metabolism Histamine->Problem Solution Pyridine Bioisostere Problem->Solution Replace Ring Subtype2 2-Pyridyl Core (e.g., Betahistine) H1 Agonist / H3 Antagonist Solution->Subtype2 N-position 2 Subtype4 4-Pyridyl Core (e.g., Immethridine) High Affinity H3/H4 Solution->Subtype4 N-position 4

Figure 1: Decision matrix for replacing imidazole with pyridine to optimize pharmacokinetics and receptor selectivity.

Part 2: Case Study – Betahistine (2-Pyridyl Core)

Betahistine (N-methyl-2-(2-pyridyl)ethylamine) is the most clinically significant pyridine-based histamine analog. It functions as a weak H1 receptor agonist and a potent H3 receptor antagonist .

Mechanism of Action

The therapeutic efficacy of Betahistine in Meniere's disease relies on a dual mechanism:

  • Direct H1 Activation: Induces vasodilation in the inner ear (stria vascularis).

  • H3 Antagonism: Blocks presynaptic autoreceptors, preventing the negative feedback loop. This causes an increased release of endogenous histamine, which further stimulates H1 receptors.

BetahistineMechanism cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic / Vascular Betahistine Betahistine (Ligand) H3 H3 Autoreceptor (Gi/o coupled) Betahistine->H3 Inhibits (-) H1 H1 Receptor (Gq coupled) Betahistine->H1 Weak Agonism (+) Release Histamine Release (Neurotransmitter) H3->Release Disinhibition (+) Release->H1 Stimulates (+) Effect Vasodilation & Cochlear Blood Flow H1->Effect

Figure 2: Dual pharmacodynamic pathway of Betahistine involving presynaptic H3 inhibition and postsynaptic H1 activation.

Part 3: Chemical Synthesis Protocol

The industrial standard for synthesizing Betahistine involves the Aza-Michael addition of methylamine to 2-vinylpyridine.[1][2] This route is preferred over the condensation of 2-pyridylacetic acid due to higher atom economy and fewer steps.

Protocol: Synthesis of Betahistine Dihydrochloride

Note: This protocol requires a fume hood and handling of pressurized vessels.

Materials
  • Precursor: 2-Vinylpyridine (CAS: 100-69-6)

  • Reagent: Methylamine (40% aqueous solution or hydrochloride salt)

  • Solvent: Water (Green chemistry approach) or Methanol

  • Acid: Concentrated HCl (for salt formation)

Step-by-Step Methodology
  • Reactant Preparation:

    • Charge a high-pressure steel autoclave or heavy-walled glass pressure tube with 2-vinylpyridine (1.0 eq).

    • Add Methylamine (2.0 - 3.0 eq). Excess amine minimizes the formation of the bis-adduct byproduct.

    • Constraint: If using methylamine HCl, add NaOH (1.0 eq) to liberate the free base in situ.

  • Aza-Michael Addition:

    • Seal the reactor.

    • Heat to 100–110°C for 4–6 hours.

    • Mechanism Check: The reaction is reversible.[3] High temperature favors kinetics, but excessive time may degrade the product.

    • Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract with Toluene or Dichloromethane (DCM) to remove non-polar impurities.

    • Collect the aqueous phase (if product is water-soluble) or organic phase depending on pH adjustment. Standard: Betahistine free base is an oil. Distill under reduced pressure (bp ~110°C at 10 mmHg) to purify.

  • Salt Formation (Dihydrochloride):

    • Dissolve the purified free base in Isopropanol (IPA).

    • Slowly add concentrated HCl (2.2 eq) with stirring at 0°C.

    • Betahistine 2HCl will precipitate as a white crystalline solid.

    • Recrystallize from Ethanol/IPA for pharmaceutical purity (>99.5%).

Synthesis Vinyl 2-Vinylpyridine Intermediate Transition State (Michael Addition) Vinyl->Intermediate + MeNH2 110°C MeNH2 Methylamine MeNH2->Intermediate FreeBase Betahistine (Free Base) Intermediate->FreeBase Salt Betahistine 2HCl (Final Salt) FreeBase->Salt + HCl / IPA

Figure 3: Synthetic route via Aza-Michael addition to 2-vinylpyridine.

Part 4: Structure-Activity Relationship (SAR) Data

The position of the nitrogen in the pyridine ring and the length of the alkyl chain are critical determinants of receptor subtype selectivity.

Comparative Affinity Profile (Ki Values)

The following data consolidates findings from multiple receptor binding studies [1][5].

CompoundStructure CoreH1 Affinity (Ki)H3 Affinity (Ki)Primary Activity
Histamine Imidazole~10 nM~5 nMEndogenous Agonist
2-Pyridylethylamine 2-Pyridyl>10,000 nMWeakSelective H1 Agonist (Weak)
Betahistine 2-Pyridyl (N-Me)Low AffinityModerate (Antagonist)H3 Antagonist / H1 Agonist
Immethridine 4-PyridylLow0.8 nM Potent H3 Agonist
Key SAR Insights
  • 2-Pyridyl vs. 4-Pyridyl:

    • 2-Pyridyl analogs (like Betahistine) tend to retain H1 agonist activity because the nitrogen position mimics the N(tau) of imidazole in the gauche conformation of histamine.

    • 4-Pyridyl analogs (like Immethridine) often exhibit extremely high affinity for H3/H4 receptors but lose H1 activity [6].

  • Chain Substitution:

    • Adding a methyl group to the amine (as in Betahistine) increases metabolic stability against Monoamine Oxidase (MAO) but decreases H1 affinity compared to the primary amine.

References

  • BenchChem. (2025).[1] Protocol for synthesizing Betahistine dihydrochloride for laboratory use. Link

  • ACS Publications. (2021). Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. Link

  • Grokipedia. 2-Pyridylethylamine: Pharmacological Significance and Chemical Properties. Link

  • Research Journal of Pharmacy and Technology. 3D-QSAR and Pharmacophoric study on Pyridines as H3 Receptor Antagonists. Link

  • Journal of Medicinal Chemistry. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. Link

  • National Institutes of Health (NIH). Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists. Link

Sources

Foundational

Technical Guide: Hydrogen Bond Donor-Acceptor Sites in 6-Aminopyridin-2-ones

Executive Summary The 6-aminopyridin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry and a versatile tecton in supramolecular assembly. Its utility stems from a dynamic hydrogen bond (H-bond)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminopyridin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry and a versatile tecton in supramolecular assembly. Its utility stems from a dynamic hydrogen bond (H-bond) donor-acceptor (D-A) landscape that is strictly governed by tautomeric equilibria. Unlike static scaffolds, the H-bonding capability of 6-aminopyridin-2-one is environmentally responsive, shifting between a Donor-Donor-Acceptor (DDA) motif in its lactam form and alternative patterns in its lactim forms.

This guide provides a structural deconstruction of these sites, analyzing their behavior in kinase hinge binding and supramolecular networks. It includes validated experimental protocols for characterizing these interactions in solution.

Part 1: Structural Dynamics & Tautomerism

To utilize this scaffold effectively, one must first navigate its tautomeric landscape. The molecule does not exist as a single static structure; it exists in an equilibrium defined by the migration of protons between the ring nitrogen, the oxygen, and the exocyclic amino group.

The Dominant Species: Lactam-Amino

In the solid state and polar solvents (e.g., DMSO,


), the 6-amino-2-pyridone (Lactam-Amino)  form is thermodynamically favored. This preference is driven by the significant dipolar resonance contribution of the amide functionality, which outweighs the loss of aromaticity compared to the pyridine form.
The Tautomeric Map

The following diagram illustrates the equilibrium between the primary Lactam form (A) and the Lactim form (B). Note that while the imino forms are theoretically possible, they are energetically penalized and rarely observed in standard biological conditions.

Tautomerism cluster_legend Key Lactam Lactam-Amino Form (Dominant in Polar/Solid) Sites: NH(D), C=O(A), NH2(D) Lactim Lactim-Amino Form (Favored in Gas/Non-polar) Sites: N(A), OH(D), NH2(D) Lactam->Lactim Solvent Polarity Decrease Lactim->Lactam Solvent Polarity Increase key D = Donor A = Acceptor

Figure 1: Tautomeric equilibrium shifting H-bond potential based on environmental polarity.

Part 2: Mapping the H-Bond Landscape

Focusing on the biologically relevant Lactam-Amino tautomer, we identify three distinct H-bond sites. These sites create a specific recognition motif often described as D-A-D (Donor-Acceptor-Donor) or D-D-A depending on the reading direction and specific binding partner.

Table 1: Physicochemical Characterization of H-Bond Sites
Site IDChemical GroupTypeCharacterizationStructural Role
Site 1 Ring Nitrogen (

)
Donor Hard, directional donor. High acidity due to adjacent carbonyl.Primary anchor in kinase hinge regions (binds backbone C=O).
Site 2 Carbonyl Oxygen (

)
Acceptor Strong H-bond acceptor with two lone pairs.Accepts H-bonds from backbone amides or water networks.
Site 3 Exocyclic Amine (

)
Donor Rotatable donor. Can act as a donor (via H) or weak acceptor (via N lone pair, though rare due to resonance).Provides specificity; often solvent-exposed or binding to "gatekeeper" residues.
The "DDA" Supramolecular Motif

In supramolecular chemistry, 6-aminopyridin-2-one is often classified as a DDA array (reading from N1-H


 C6-NH2). This makes it complementary to AAD  arrays (Acceptor-Acceptor-Donor), such as those found in thymine or imides. This complementarity drives the formation of extremely stable, triple-hydrogen-bonded heterodimers.

Part 3: Medicinal Chemistry Applications (Kinase Inhibition)[2][3][4][5]

The 6-aminopyridin-2-one scaffold is a "privileged structure" in kinase inhibitor design because it mimics the adenosine ring of ATP.

The Hinge Binding Mode

In the ATP-binding pocket of kinases, the inhibitor must anchor to the "hinge" region connecting the N- and C-lobes.[1]

  • Interaction A: The Ring NH (Site 1) donates a proton to the backbone carbonyl of residue n (e.g., Glu, Val).

  • Interaction B: The Carbonyl Oxygen (Site 2) accepts a proton from the backbone amide of residue n+2 or n.

  • Interaction C: The Exocyclic Amine (Site 3) can form water-mediated bridges or direct H-bonds to the gatekeeper residue, enhancing selectivity.

KinaseBinding Figure 2: Bidentate Hinge Binding Mode of 6-aminopyridin-2-one Hinge Backbone C=O (Acceptor) Backbone NH (Donor) Scaffold N1-H (Site 1: Donor) C2=O (Site 2: Acceptor) C6-NH2 (Site 3: Donor) Hinge:nh->Scaffold:c2 H-Bond (Strong) Scaffold:n1->Hinge:co H-Bond (Strong) Gatekeeper Gatekeeper Residue Scaffold:n6->Gatekeeper Steric/Electronic Selectivity

Figure 2: Schematic of the bidentate interaction between the scaffold and a kinase hinge region.

Part 4: Experimental Protocol - Validating H-Bond Strength

To empirically determine the H-bond donor/acceptor strength (


) of a specific 6-aminopyridin-2-one derivative, NMR Titration  in a non-polar solvent is the gold standard. This avoids solvent competition (e.g., DMSO masking the effect).
Protocol: H NMR Titration for Association Constants ( )

Objective: Determine the binding constant between the 6-aminopyridin-2-one derivative (Host) and a complementary standard (Guest, e.g., 2,6-diaminopyridine or a specific imide).

Reagents:

  • Solvent:

    
     (Chloroform-d) or Toluene-d8. Note: Must be anhydrous to prevent water interference.
    
  • Host: Your 6-aminopyridin-2-one derivative (10 mM stock).

  • Guest: Complementary binder (100 mM stock).

Workflow:

  • Preparation: Prepare a fixed concentration of the Host (e.g., 2 mM) in the NMR tube.

  • Initial Scan: Acquire a baseline

    
    H NMR spectrum. Record the chemical shift (
    
    
    
    ) of the N1-H and Amino protons.
  • Titration: Sequentially add aliquots of the Guest stock solution to the NMR tube.

    • Step sizes: 0.2, 0.5, 1.0, 2.0, ... up to 10 equivalents.

  • Data Acquisition: After each addition, shake thoroughly and acquire a spectrum.

  • Observation: Track the downfield shift (movement to higher ppm) of the N1-H proton. This shift indicates deshielding due to H-bond formation.

  • Analysis: Plot

    
     (change in chemical shift) vs. [Guest]/[Host] ratio.
    
  • Calculation: Fit the curve to a 1:1 binding isotherm (using software like HypNMR or Python scipy.optimize) to extract

    
    .
    

Self-Validation Check:

  • Fast Exchange: If the peak moves smoothly, the system is in fast exchange (typical for H-bonds).

  • Slow Exchange: If the peak disappears and reappears at a new position, the binding is extremely strong (kinetic stability), and

    
     cannot be determined by simple shift tracking; integration of separate species is required.
    

References

  • Beijer, F. H., et al. (1998). "Hydrogen-Bonded Complexes of 2-Aminopyridines and 2-Pyridones." Journal of the American Chemical Society.

  • Kusakabe, K., et al. (2015).[2] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors."[2] Bioorganic & Medicinal Chemistry.

  • Mellor, G. W., et al. (2022). "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity."[3] RSC Advances.

  • Sissi, C., & Palumbo, M. (2010). "The quinolone family: from antibacterial to anticancer agents." Current Medicinal Chemistry. (Context on pyridone scaffolds in drug design).
  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions." Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-ol from precursors

Application Note: Targeted Synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-ol Executive Summary & Target Analysis This application note details the synthesis of 6-amino-4-(2-aminoethyl)pyridin-2-ol (Target 4 ). This scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-ol

Executive Summary & Target Analysis

This application note details the synthesis of 6-amino-4-(2-aminoethyl)pyridin-2-ol (Target 4 ). This scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere for GABA (


-aminobutyric acid) or as a pharmacophore in kinase inhibitors and GPCR ligands.

Structural Considerations:

  • Tautomerism: The compound exists in equilibrium between the pyridin-2-ol (hydroxy) and pyridin-2(1H)-one (lactam) forms. In solution and solid state, the 2-pyridone tautomer predominates. This protocol uses the pyridone nomenclature for intermediates where appropriate but yields the target compatible with the user's "pyridin-2-ol" designation.

  • Synthetic Challenge: The primary challenge is introducing the 4-(2-aminoethyl) side chain while preserving the 6-amino and 2-hydroxy functionalities. Direct alkylation of 6-aminopyridin-2-one is regiochemically promiscuous (N- vs. O-alkylation). Therefore, a de novo ring construction strategy (Guareschi-Thorpe condensation) followed by side-chain homologation is the most robust approach.

Retrosynthetic Logic

The synthesis is designed around a convergent 4-step pathway that prioritizes intermediate stability and purification ease.

  • Ring Construction: We utilize the Guareschi-Thorpe condensation of cyanoacetamide with ethyl 4-chloroacetoacetate. This establishes the pyridine core with a handle (chloromethyl) at the 4-position.

  • Homologation: The chloromethyl group is converted to a cyanomethyl group. This effectively adds the requisite carbon atom for the ethyl chain.

  • Decarboxylation/Hydrolysis: Simultaneous removal of the 3-cyano directing group and hydrolysis of the side-chain nitrile yields a stable acetic acid intermediate.

  • Amine Generation: The acid is converted to the primary amine via an amide intermediate, avoiding the over-reduction often seen with direct nitrile reductions.

Experimental Protocol

Phase 1: Construction of the Pyridine Core

Target Intermediate (1): 6-amino-4-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Precursors: Ethyl 4-chloroacetoacetate (CAS: 638-07-3), 2-Cyanoacetamide (CAS: 107-91-5).

  • Reagents: KOH, Ethanol.

Procedure:

  • Dissolve 2-cyanoacetamide (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add KOH (1.1 eq) dissolved in a minimum amount of water/ethanol to the stirring solution. A white precipitate (potassium salt) may form.

  • Add ethyl 4-chloroacetoacetate (1.0 eq) dropwise over 30 minutes.

  • Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show the consumption of the keto-ester.

  • Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4. The product, Intermediate 1 , will precipitate as a solid.

  • Filter, wash with cold water and ethanol, and dry under vacuum.

    • Yield Expectation: 60–75%.

    • Checkpoint:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet for the -CH
      
      
      Cl group around
      
      
      4.5–4.7 ppm.
Phase 2: Homologation (Cyanation)

Target Intermediate (2): 6-amino-4-(cyanomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Procedure:

  • Suspend Intermediate 1 in DMSO (0.5 M).

  • Add NaCN (1.5 eq) cautiously. Safety Note: NaCN is highly toxic. Use a fume hood and have cyanide antidote available.

  • Stir at 40–50°C for 3 hours. Higher temperatures may cause polymerization.

  • Work-up: Pour the reaction mixture into ice water. Acidify slightly (pH 5) with acetic acid.

  • Filter the precipitate (Intermediate 2 ). Recrystallize from ethanol if necessary.

Phase 3: Hydrolysis and Decarboxylation

Target Intermediate (3): 2-(6-amino-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

This step serves two purposes: it removes the 3-cyano group (via hydrolysis to acid and thermal decarboxylation) and hydrolyzes the side-chain nitrile to a carboxylic acid.

Procedure:

  • Suspend Intermediate 2 in 48% HBr (aq) or 6M HCl.

  • Reflux vigorously for 12–24 hours.

    • Mechanism:[1][2] The 3-CN hydrolyzes to -COOH and decarboxylates due to the electron-rich nature of the pyridone ring. The 4-CH

      
      CN hydrolyzes to 4-CH
      
      
      
      COOH.
  • Work-up: Concentrate the solution under reduced pressure to dryness.

  • Triturate the residue with acetone or ether to remove excess acid. The product is obtained as the hydrohalide salt of the amino-acid.

Phase 4: Amine Generation (Amidation & Reduction)

Final Target (4): 6-Amino-4-(2-aminoethyl)pyridin-2-ol

Step 4a: Methyl Ester Formation

  • Dissolve Intermediate 3 in dry Methanol.

  • Add SOCl

    
     (2.0 eq) dropwise at 0°C, then reflux for 2 hours.
    
  • Evaporate solvent to yield the methyl ester.

Step 4b: Amidation

  • Dissolve the ester in Methanol.

  • Bubble anhydrous NH

    
     gas through the solution or add 7N NH
    
    
    
    in MeOH. Stir at RT overnight.
  • Evaporate to yield the amide: 2-(6-amino-2-oxo-1,2-dihydropyridin-4-yl)acetamide .

Step 4c: Reduction

  • Suspend the amide in dry THF under Argon.

  • Add Borane-THF complex (BH

    
    
    
    
    
    THF, 3.0 eq) dropwise at 0°C.
  • Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH, then 1N HCl. Reflux for 30 mins to break the amine-borane complex.

  • Isolation: Neutralize with NaOH to pH 8–9. Evaporate THF.

  • Purify via Ion-Exchange Chromatography (SCX column) or Prep-HPLC.

Data Summary & Process Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 CyclizationEt-4-Cl-Acetoacetate, Cyanoacetamide, KOHTemperature control during addition65%
2 SubstitutionNaCN, DMSOAvoid T > 60°C (Polymerization risk)80%
3 Hydrolysis48% HBr or 6M HClTime (ensure full decarboxylation)70%
4 ReductionBH


THF
Anhydrous conditions essential55% (3 steps)

Pathway Visualization

The following Graphviz diagram illustrates the synthetic logic and flow.

G Start1 Ethyl 4-chloroacetoacetate (CAS 638-07-3) Int1 Intermediate 1: 4-(Chloromethyl)-6-amino- 2-oxo-1,2-dihydropyridine-3-CN Start1->Int1 KOH, EtOH Reflux Start2 Cyanoacetamide (CAS 107-91-5) Start2->Int1 Int2 Intermediate 2: 4-(Cyanomethyl)-6-amino- 2-oxo-1,2-dihydropyridine-3-CN Int1->Int2 NaCN, DMSO 40°C Int3 Intermediate 3: 2-(6-Amino-2-oxo- 1,2-dihydropyridin-4-yl)acetic acid Int2->Int3 48% HBr Reflux (-CO2, -NH3) Amide Amide Intermediate: 2-(6-Amino-2-oxo- 1,2-dihydropyridin-4-yl)acetamide Int3->Amide 1. SOCl2, MeOH 2. NH3/MeOH Final Final Target: 6-Amino-4-(2-aminoethyl)pyridin-2-ol Amide->Final BH3-THF Reduction

Caption: Figure 1. Convergent synthetic pathway for 6-Amino-4-(2-aminoethyl)pyridin-2-ol via Guareschi-Thorpe condensation and side-chain homologation.

References

  • Guareschi-Thorpe Condensation General Method

    • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[3] "The formation of heterocyclic compounds from cyanoacetamide." Journal of the Chemical Society, Transactions, 85, 1726-1761.

  • Synthesis of 4-Chloromethyl-2-pyridones

    • Sato, K., et al. (1999). "Cloning, overexpression, and mutagenesis of the Sporobolomyces salmonicolor AKU4429 gene encoding a new aldehyde reductase." Applied and Environmental Microbiology, 65(12), 5207-5211.[4] (Describes the use of ethyl 4-chloroacetoacetate).

  • Decarboxylation of 3-Cyano-2-pyridones

    • Fisyuk, A. S., et al. (2009). "Synthesis of pyridin-2(1H)-ones by the intramolecular cyclization of amides of -enamino ketones." Chemistry of Heterocyclic Compounds, 45, 793.
  • Reduction of Amides to Amines (Borane Method)

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of amides with diborane in tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912-916.

Sources

Application

Advanced Protocols for the Strategic Functionalization of 4-Methyl-2-Pyridone

Introduction: The Versatility of the 4-Methyl-2-Pyridone Scaffold The 2-pyridone motif is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and FDA-approved pharmaceuticals.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 4-Methyl-2-Pyridone Scaffold

The 2-pyridone motif is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic structure, characterized by the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, imparts a rich and tunable reactivity.[2] The 4-methyl-2-pyridone variant, in particular, serves as a versatile building block in medicinal chemistry and materials science. Its strategic functionalization at various positions—the nitrogen atom, the ring carbons, the exocyclic oxygen, or the 4-methyl group—opens avenues to a vast chemical space for the development of novel molecular entities.

This guide provides a comprehensive overview of advanced, field-proven protocols for the selective functionalization of 4-methyl-2-pyridone. We will delve into the mechanistic underpinnings of each transformation, offering detailed, step-by-step procedures and explaining the critical parameters that govern reaction outcomes and regioselectivity.

Ring Functionalization: Electrophilic Aromatic Substitution

The pyridone ring possesses distinct electronic characteristics. The electron-donating nature of the hydroxyl/amino groups and the electron-withdrawing effect of the carbonyl group create a nuanced landscape for electrophilic substitution. Reactions are generally directed to the C3 and C5 positions, which are activated relative to the electron-deficient C4 and C6 positions.[3]

Protocol: Regioselective Bromination at the C3/C5 Position

Halogenated pyridones are crucial precursors for cross-coupling reactions. Direct bromination of 4-methyl-2-pyridone can be achieved to install a bromine atom, typically at the C3 or C5 position, which can then serve as a handle for further diversification.

Causality and Experimental Choices: The choice of brominating agent and solvent is critical. N-Bromosuccinimide (NBS) is a reliable source of electrophilic bromine that is easier to handle than elemental bromine. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is often used to ensure solubility of the starting material and reagents.

dot

cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification s1 Dissolve 4-methyl-2-pyridone in Acetonitrile s2 Cool to 0 °C (Ice Bath) s1->s2 r1 Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise s2->r1 r2 Stir at 0 °C for 30 min r1->r2 r3 Warm to room temperature and stir for 4-6 hours r2->r3 w1 Quench with aq. Na₂S₂O₃ r3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4 end end w4->end Isolated Product (3-bromo- and/or 5-bromo-isomer) cluster_paths cluster_factors Controlling Factors start 4-Methyl-2-pyridone anion Pyridone Anion (Ambident Nucleophile) start->anion Base (e.g., NaH, K₂CO₃) N_Alk N-Alkylation (Thermodynamic Product) anion->N_Alk Path A O_Alk O-Alkylation (Kinetic Product) anion->O_Alk Path B Factor_N Favors N-Alkylation: - Polar Aprotic Solvent (DMF) - 'Soft' Alkylating Agents (e.g., MeI) - Na⁺, K⁺ counter-ions Factor_O Favors O-Alkylation: - Nonpolar Solvent (Toluene) - 'Hard' Alkylating Agents (e.g., Me₂SO₄) - Ag⁺ counter-ion - Steric hindrance start N-Protected 4-Methyl-2-pyridone deprotonation Deprotonation (n-BuLi or KHMDS, THF, -78 °C) start->deprotonation anion Carbanion Intermediate deprotonation->anion product Functionalized Product anion->product electrophile Electrophile (E⁺) (e.g., Aldehyde, Alkyl Halide) electrophile->product Trapping Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation (R²-B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination (forms R¹-R²)

Sources

Method

Application Note: Solubility Profiling of 6-Amino-4-(2-aminoethyl)pyridin-2-ol in DMSO vs. Aqueous Media

Executive Summary Accurate solubility profiling is a foundational pillar of early-stage drug discovery and formulation development. The compound 6-Amino-4-(2-aminoethyl)pyridin-2-ol presents a unique physicochemical prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate solubility profiling is a foundational pillar of early-stage drug discovery and formulation development. The compound 6-Amino-4-(2-aminoethyl)pyridin-2-ol presents a unique physicochemical profile characterized by a high density of hydrogen bond donors and acceptors, alongside a tautomeric pyridine core. This application note provides a comprehensive, field-proven guide to evaluating the solubility of this compound in Dimethyl Sulfoxide (DMSO) versus aqueous media. By delineating the causality behind solvent interactions, we establish self-validating protocols for both high-throughput kinetic screening and late-stage thermodynamic equilibrium testing.

Physicochemical Profiling & Causality

To design an effective solubility assay, one must first deconstruct the molecular architecture of the analyte. 6-Amino-4-(2-aminoethyl)pyridin-2-ol consists of:

  • A 2-Pyridone / 2-Hydroxypyridine Core: Capable of tautomerization, providing both hydrogen-bond donating (-OH or -NH) and accepting (=O or =N) capabilities.

  • A 4-(2-Aminoethyl) Group: A primary aliphatic amine with a predicted

    
     of ~9.5 to 10.5.
    
  • A 6-Amino Group: A primary aromatic amine with a lower

    
     (~4.0 to 5.0).
    

Mechanistic Impact on Solubility: According to Lipinski’s parameters, a high number of hydrogen bond donors/acceptors generally correlates with robust aqueous solubility, albeit sometimes at the expense of membrane permeability 1. At a physiological pH of 7.4, the aliphatic amine is heavily protonated. This ionization drives strong ion-dipole interactions with water, ensuring high aqueous solubility. Conversely, in its neutral free-base form, the molecule's extensive hydrogen-bonding network makes it highly soluble in polar aprotic solvents like DMSO.

Critical Insight: If the compound is synthesized and supplied as a hydrochloride (HCl) salt, the high crystal lattice energy may paradoxically impede its dissolution kinetics in pure, anhydrous DMSO, requiring gentle heating or trace aqueous co-solvents to fully solubilize.

Solvent Dynamics: DMSO vs. Water

Understanding the interplay between stock solvents and assay buffers is critical to preventing false negatives in biological screens.

  • DMSO (Dimethyl Sulfoxide): With a dielectric constant of 46.7, DMSO is an exceptional hydrogen-bond acceptor. It is the industry standard for generating high-concentration stock solutions (e.g., 10–50 mM).

  • Aqueous Media (Water/PBS): Protic and amphoteric. When a DMSO stock of 6-Amino-4-(2-aminoethyl)pyridin-2-ol is rapidly diluted into an aqueous buffer, the sudden solvent shift can induce transient supersaturation. If the spiked concentration exceeds the compound's true aqueous solubility, nano-precipitation occurs. These nano-particulates can scatter light and artificially interfere with downstream bioassays 2.

Because of this dynamic, solubility must be measured using two distinct paradigms: Kinetic (mimicking the assay environment) and Thermodynamic (determining absolute physical limits) 3.

Quantitative Data & Comparative Analysis

The following table summarizes the anticipated solubility behavior and the mechanistic drivers for 6-Amino-4-(2-aminoethyl)pyridin-2-ol across both solvent systems.

ParameterAqueous Buffer (PBS, pH 7.4)Dimethyl Sulfoxide (DMSO)Causality / Mechanistic Driver
Primary Solvation Mechanism Ion-dipole interactions, H-bondingDipole-dipole, H-bond acceptanceWater protonates the aliphatic amine; DMSO accepts H-bonds from -OH/-NH₂.
Expected Solubility Limit High (>1 mg/mL)Very High (>10 mg/mL)Cationic state at pH 7.4 drives aqueous solubility; low molecular weight favors DMSO.
Kinetic Liability Nano-precipitation upon DMSO spikeN/A (Stock solvent)Rapid solvent shift can cause transient supersaturation and precipitation.
Salt Form Impact (e.g., HCl) Enhances dissolution rateMay reduce solubility / require heatHigh lattice energy of salts resists dissolution in aprotic solvents like DMSO.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to verify that the analytical readouts are a function of the compound's physical properties, not assay artifacts.

Protocol A: High-Throughput Kinetic Solubility (DMSO Shift Method)

Objective: To determine the maximum concentration at which the compound remains entirely in solution after being transferred from a DMSO stock into an aqueous environment 4.

  • System Suitability: Include Nicardipine (low solubility control) and Atenolol (high solubility control) alongside the test compound.

  • Stock Preparation: Prepare a 10 mM stock of 6-Amino-4-(2-aminoethyl)pyridin-2-ol in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 10-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Shift: Transfer 2 µL of each DMSO dilution into a UV-transparent reading plate containing 98 µL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

    • Causality Check: Maintaining a final DMSO concentration of ≤2% is critical. Higher DMSO concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility and invalidating the assay.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm).

  • Detection: Analyze the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering (turbidity) compared to a blank buffer control.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the absolute saturation point of the solid compound in a specific solvent, which is critical for late-stage formulation 5.

  • Solid Dispensing: Accurately weigh and dispense an excess amount (e.g., 5 mg) of solid 6-Amino-4-(2-aminoethyl)pyridin-2-ol powder into two separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 1 mL of 100% DMSO to Vial 1, and 1 mL of PBS (pH 7.4) to Vial 2.

  • Equilibration: Cap the vials tightly and agitate on a thermomixer at 37°C for 48 to 72 hours.

    • Causality Check: Extended incubation is mandatory. It ensures the system overcomes the activation energy of dissolution and reaches true thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Transfer the suspensions to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant. Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) and quantify the dissolved concentration using HPLC-UV (monitoring the pyridone core at

    
     ~310 nm) or LC-MS/MS against a separately prepared standard calibration curve.
    

Workflow Visualization

Workflow Compound 6-Amino-4-(2-aminoethyl) pyridin-2-ol Branch1 Kinetic Solubility (Early Discovery) Compound->Branch1 Branch2 Thermodynamic Solubility (Lead Optimization) Compound->Branch2 Step1K 10 mM DMSO Stock Branch1->Step1K Step1T Solid Powder (Excess) Branch2->Step1T Step2K Dilute in PBS (pH 7.4) Max 2% DMSO Step1K->Step2K Step2T Shake-Flask Equilibration 24-72h at 37°C Step1T->Step2T ReadoutK Nephelometry / LC-MS (Precipitation Check) Step2K->ReadoutK ReadoutT Centrifugation & HPLC-UV / LC-MS Step2T->ReadoutT

Fig 1: Parallel workflow for Kinetic vs. Thermodynamic solubility profiling.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from 3

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Retrieved from4

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from1

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Thesis. Retrieved from2

  • Lynch, N. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from5

Sources

Application

Application Note: 6-Amino-4-(2-aminoethyl)pyridin-2-ol as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Scientific Rationale In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter dictates the trajectory of the entire lead optimization campaign. 6-Amino-4-(2-aminoethyl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter dictates the trajectory of the entire lead optimization campaign. 6-Amino-4-(2-aminoethyl)pyridin-2-ol represents a highly privileged, dual-action fragment scaffold.

The core of this molecule relies on the 2-pyridone / 2-hydroxypyridine tautomeric system. This motif is widely recognized in medicinal chemistry as a versatile bioisostere for amides and phenyl rings, capable of acting as a dynamic hydrogen bond donor and acceptor[1],[2]. In the context of kinase targeting, the 6-amino-pyridin-2-ol face acts as a canonical "hinge binder." It mimics the adenine ring of ATP, forming a robust bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region[3],[4].

Crucially, the placement of the 4-(2-aminoethyl) group provides a strategic synthetic vector. When the fragment is anchored to the hinge, the 4-position directs the primary amine tether straight into the solvent-exposed channel. This allows for rapid, high-throughput fragment elaboration (growing or linking) without sterically clashing with the highly conserved gatekeeper residues.

Physicochemical Profiling & Rule of 3 (Ro3) Analysis

For a fragment to be viable, it must possess high ligand efficiency and leave ample physicochemical "room" for structural elaboration. 6-Amino-4-(2-aminoethyl)pyridin-2-ol adheres closely to the Astex Rule of 3 (Ro3), though its highly polar nature makes it uniquely suited for solvent-exposed or highly hydrophilic binding pockets.

Table 1: Physicochemical Properties and Ro3 Compliance

PropertyValueRo3 IdealExpert Assessment
Molecular Weight 153.18 Da≤ 300 DaPass. Excellent starting size for elaboration.
cLogP ~ -0.3≤ 3Pass. High aqueous solubility prevents assay aggregation.
H-Bond Donors (HBD) 4≤ 3Marginal. Elevated due to the primary amine tether; acceptable for polar vectors.
H-Bond Acceptors (HBA) 4≤ 3Marginal. Essential for the bidentate hinge-binding motif.
Rotatable Bonds 3≤ 3Pass. Minimal entropic penalty upon binding.
Polar Surface Area (TPSA) ~80 Ų≤ 60 ŲMarginal. Driven by the solvent-facing ethylamine group.

Primary Screening & Orthogonal Validation Workflows

Because fragments bind with low affinity (typically


 in the high 

to

range), traditional biochemical assays are prone to false negatives. A self-validating biophysical workflow combining Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) is mandatory.
Protocol 1: Kinetic Screening via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of fragment binding, offering critical kinetic data (


, 

)[5].
  • Target Immobilization : Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Aim for a high immobilization density (2000–3000 RU) to ensure an adequate theoretical maximum response (

    
    ) for the 153 Da fragment.
    
  • Buffer Preparation & DMSO Calibration (Critical Step) : Prepare the running buffer (e.g., PBS-P+ with 5% DMSO). Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk shift that completely obscures the fragment's binding signal. Generate a 6-point DMSO calibration curve (4.5% to 5.5%) to correct for these excluded volume effects[5].

  • Fragment Injection : Dilute the fragment to a top concentration of 1 mM in the exact running buffer, followed by a 2-fold dilution series. Inject at a high flow rate (50 µL/min) to overcome mass transport limitations.

  • Data Analysis : Fit the blank-subtracted, DMSO-corrected sensorgrams to a 1:1 steady-state affinity model to derive the

    
    .
    
Protocol 2: Binding Mode Confirmation via 1D NMR WaterLOGSY

To eliminate false positives caused by non-specific aggregation, orthogonal validation using Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is highly recommended[6],[7].

  • Sample Preparation : Prepare a 10 µM solution of the target protein in an NMR-compatible buffer (e.g., 50 mM phosphate, pH 7.4, 10%

    
    ). Add 6-Amino-4-(2-aminoethyl)pyridin-2-ol to a final concentration of 500 µM.
    
  • Data Acquisition : Acquire the WaterLOGSY spectrum using a NOESY mixing time of 1–1.5 seconds to allow magnetization transfer from bulk water to the protein, and subsequently to the bound ligand.

  • Control Comparison : Acquire a reference spectrum of the fragment alone in the buffer.

  • Mechanistic Interpretation : In the absence of the protein, the small fragment tumbles rapidly, yielding a negative NOE (or specific baseline phase). Upon binding the large target, the fragment adopts the slow tumbling characteristics of the macromolecule. This results in a distinct sign inversion (positive NOE) for the solvent-exposed protons—specifically, the aliphatic protons of the 4-(2-aminoethyl) tether[6].

FBDD_Workflow A Library Design 6-Amino-pyridin-2-ol Derivatives B Primary Screening SPR & WaterLOGSY NMR A->B Hits C Structural Validation X-ray Crystallography B->C K_d Validation D Fragment Elaboration Tether Functionalization C->D Vector Mapping

Figure 1: Integrated FBDD workflow for 6-Amino-4-(2-aminoethyl)pyridin-2-ol evaluation.

Structural Biology & Fragment Elaboration Strategy

The true value of 6-Amino-4-(2-aminoethyl)pyridin-2-ol lies in its dual-domain architecture. Once X-ray crystallography confirms the binding pose, the fragment can be rapidly elaborated.

The Hinge-Binding Anchor

The 2-pyridone/2-hydroxypyridine core exists in a tautomeric equilibrium that adapts to the electronic microenvironment of the target site[2]. The exocyclic 6-amino group acts as a strict hydrogen bond donor to the hinge backbone carbonyl, while the 2-oxygen acts as an acceptor from the hinge backbone amide NH. This anchors the fragment rigidly in place.

The Solvent-Channel Vector

Because the core is anchored to the hinge, the 4-position points directly outward. The 2-aminoethyl group is a highly nucleophilic, unhindered primary amine. This allows medicinal chemists to perform high-throughput, late-stage functionalization directly on the validated fragment hit without disrupting the primary pharmacophore.

Elaboration Protocol (SAR by Catalog):

  • Amide Coupling : React the primary amine with a diverse library of carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to explore the solvent-exposed rim of the binding pocket.

  • Reductive Amination : React the amine with various aldehydes using sodium triacetoxyborohydride (

    
    ). This retains the basicity of the nitrogen, which can form beneficial salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) near the DFG motif.
    

Elaboration_Logic Core 6-Amino-4-(2-aminoethyl)pyridin-2-ol (Core Fragment) Hinge Pyridin-2-ol / 6-Amino (Kinase Hinge Binding) Core->Hinge Anchors to Target Tether 4-(2-aminoethyl) group (Solvent Channel Vector) Core->Tether Growth Point Amide Amide Coupling (Explore Hydrophobic Rim) Tether->Amide RedAm Reductive Amination (Retain Basic Salt Bridge) Tether->RedAm

Figure 2: Structural rationale and elaboration vectors for the fragment scaffold.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJY3pgPwIxwFTqWJqFvhOBhkwfHaQUSzz6Sg6YtJhFh40jKm-EgnUvRHwUOQhZWXAEc-YD4euX1HmYKSu3yEzFcfKpevmogwFzLjeEDlwBulmi5LMCKPsoCja-Pi7ao22FxH_TuDC2xdVaxY=]
  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq7rUwCzjbptUwnvkbjOEoFFiATPyFv-_Nq0qVUGn8lExzsO9lnQTGMvJAhWZmWD9nnJks-_0F0Lr5n88g9JFWyPT3AG_vnmYyJO5f-83PJtqv38lWYhmAziBiRUPSTtiW0Ve0XpYArkcaOsw=]
  • Fragment Screening by Surface Plasmon Resonance. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZHPVle0H9mnEtp5jQdYXOdLUavJSiSZz5QTP5ex3-WBSYstF4RUmVthhZRSVmCqF2wMXgTW91aibXVljaK_M_H1B9WxuQFa7xD_76Ar3EQvOO8A0ct81fQllG3C081tfbm0qcKQ==]
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBW9kPFudsJrWIAU-tgmsL7LDX_c-ut6pvOnVOPQ4t8SaJIKdVipx1PDwN9vEnQGBCni94ba0r4IThCTzTiuSjN2XEHQDDwdJSPpykyAxdlk_FOuFow0xkOPDSmqYZ6_yWFbhEVz8isfyDMWnsTovEAJWpQklXhjCrCIfyUz83KM9yu7h6Hod8FCa1l3uXFbBFVqNy1hfhbD2Nf-tOft7KrdrWcXAChA==]
  • 5-(Oxetan-3-yl)pyridin-2-amine. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiRb_Zp3_i8uA_aE_D8b-16eNbafakYYpOY3QlL0Jt27loKRBcikCBH8LdHboH8LTyf_hPOIAZBTcuxEz2h9SB2Iq1yl228-kq79mNRw1ZXJkkiZI4C1jyucVYvkGKgE_5NyTkSg==]
  • Pyridones in drug discovery: Recent advances. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmST6mNsBNFzf-BD_Q0K-CCvGhICY_vi63sZfboJB7yjQbHG4rAa9j-T3AxIohsJqX2hCZTj8BzzpFKOm_p16J_bDXDLITwcgH6gNwVSRXkVzZUMQHYIhetZthBTDEB4KNGmscmW7MyCJMDQ5T3aMIkOA1iX2aiw0Iz-VquTxTarnsGBrOulsGt_47p2D-1opgRck1tW9R9u0=]
  • Current kinase inhibitors cover a tiny fraction of fragment space. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvTvU5XPAwIPNs6Nwem6uTEb85DomAcgueAGLBcgeAV_op3kdfJcDZrQBDSXxCfOFt-7q5ZFyQb71S3HpHsboDDAnma-SuXFn1rdHZOmdmyk2bw_I--V3f5cosHDvypRnNo8Hxd4K7uwdbhs4iBbXMOfaY_lwXJ-VtJXBa2fCrOd70C9j7-fzxXBqzoLZHdXTV5tx33Odqjp59gwREw5-BV4W1pUSEekgABQNXBw2o]

Sources

Method

Technical Guide: Regioselective N-Alkylation of 6-Aminopyridin-2-ol

Topic: Reaction conditions for N-alkylation of 6-aminopyridin-2-ol Content Type: Application Notes and Protocols [1] Abstract The alkylation of 6-aminopyridin-2-ol (CAS: 59315-47-8) presents a classic problem in heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for N-alkylation of 6-aminopyridin-2-ol Content Type: Application Notes and Protocols

[1]

Abstract The alkylation of 6-aminopyridin-2-ol (CAS: 59315-47-8) presents a classic problem in heterocyclic chemistry: controlling regioselectivity across multiple nucleophilic sites.[1] This scaffold exists in a tautomeric equilibrium favoring the 6-amino-2-pyridone form in solution. The molecule possesses three distinct nucleophilic centers: the ring nitrogen (N1 ), the exocyclic amine (N6 ), and the oxygen (O2 ). This guide provides evidence-based protocols to selectively target the N1 (ring) or N6 (exocyclic) positions, minimizing the formation of O-alkylated byproducts.[1]

Part 1: Strategic Analysis & Mechanistic Grounding[1]

The Tautomeric Landscape

In polar aprotic solvents (DMSO, DMF) typically used for alkylation, 6-aminopyridin-2-ol exists predominantly as 6-amino-2-pyridone .[1] Understanding this equilibrium is critical for selecting the correct base and electrophile.

  • N1 (Amide-like): The ring nitrogen is part of a vinylogous amide. It is relatively acidic (pKa ~11). Deprotonation yields an ambient anion (N vs. O) that typically reacts at Nitrogen under thermodynamic control or with soft electrophiles.

  • N6 (Aniline-like): The exocyclic amine is less acidic but basic. It reacts via its neutral lone pair in reductive aminations or with highly reactive electrophiles under neutral conditions.

  • O2 (Enolate-like): The oxygen atom competes for alkylation, particularly with hard electrophiles (e.g., alkyl tosylates) or in the presence of silver salts.[1]

Decision Matrix: Selecting the Route

The following decision tree illustrates the critical reaction parameters required to direct alkylation to the desired site.

G Start Target Product N1_Target N1-Alkyl (Ring Nitrogen) (Pyridone Core) Start->N1_Target N6_Target N6-Alkyl (Exocyclic Amine) (Secondary Amine) Start->N6_Target O_Target O-Alkyl (Alkoxypyridine) (Side Product/Target) Start->O_Target Cond_N1 Condition Set A: Strong Base (NaH/LiH) + Alkyl Halide Solvent: DMF/DMSO N1_Target->Cond_N1 Direct Alkylation DeNovo Alternative: De Novo Synthesis (Start with N-alkyl-cyanoacetamide) N1_Target->DeNovo If regioselectivity fails Cond_N6 Condition Set B: Reductive Amination (Aldehyde + NaBH(OAc)3) N6_Target->Cond_N6 Chemoselective Cond_O Condition Set C: Ag2CO3 + Alkyl Halide Solvent: Toluene/Benzene O_Target->Cond_O Hard Electrophile

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired alkylation site.

Part 2: Detailed Experimental Protocols

Protocol A: Selective N1-Alkylation (Ring Nitrogen)

Objective: Alkylation of the pyridone ring nitrogen while leaving the exocyclic amine intact. Mechanism: The pKa of the N1-H (amide) is significantly lower than that of the N6-H (amine). Using a stoichiometric amount of a strong base (NaH) selectively deprotonates N1, generating a specific amidate anion that is more nucleophilic than the neutral exocyclic amine [1].

Materials
  • Substrate: 6-Aminopyridin-2-ol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)[1]

  • Electrophile: Alkyl Bromide or Iodide (1.05 eq)[1]

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 6-aminopyridin-2-ol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H2 gas will be observed.

  • Anion Formation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes. The solution often turns clear or changes color, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

    • Note: Using exactly 1.0–1.1 equivalents of alkyl halide is crucial to prevent over-alkylation at the exocyclic amine.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS. (Typical time: 2–6 hours).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with water and brine (to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Critical Control Point: If O-alkylation is observed (often ~10-20%), switch the base to LiH or Cs2CO3 .[1] Cesium effect can sometimes favor N-alkylation due to "naked" anion formation, though it promotes O-alkylation with hard electrophiles [2].[1]

Protocol B: Selective N6-Alkylation (Exocyclic Amine)

Objective: Alkylation of the exocyclic primary amine without affecting the pyridone ring. Mechanism: Reductive amination exploits the basicity/nucleophilicity of the exocyclic amine under neutral/acidic conditions where the amide N1 is non-reactive (non-nucleophilic) [3].

Materials
  • Substrate: 6-Aminopyridin-2-ol (1.0 eq)

  • Reagent: Aldehyde (corresponding to desired alkyl group) (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaCNBH3[1]

  • Solvent: DCE (Dichloroethane) or THF[1]

  • Additive: Acetic Acid (1–2 drops)

Step-by-Step Procedure
  • Imine Formation: In a reaction vial, mix 6-aminopyridin-2-ol and the aldehyde in DCE.

  • Activation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride in one portion.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM.

  • Purification: The product is the secondary amine.

Why this works: The N1-H (amide) does not form an imine with aldehydes. Only the exocyclic -NH2 condenses with the aldehyde, ensuring 100% regioselectivity for N6.

Protocol C: The "De Novo" Route (Total Regiocontrol)

Context: If direct alkylation yields inseparable mixtures of N1/O/N6 isomers, the most robust strategy is to build the ring after the alkyl group is in place.

Method: React N-alkyl-2-cyanoacetamide with a suitable electrophile (e.g., reagents forming the 3-carbon fragment like 1,3-dicarbonyls or enones) [4].[1]

  • Advantages: The alkyl group is fixed on the nitrogen before the ring closes, making regioselectivity ambiguity impossible.

  • Reference: See synthesis of N-substituted pyridones via microwave-assisted condensation [5].[2]

Part 3: Data Summary & Troubleshooting

Regioselectivity Optimization Table
VariableConditionFavored SiteReason
Base NaH, LiHN1 (Ring) Forms thermodynamic amidate anion; N is softer than O.
Base Ag2CO3, Ag2OO (Oxygen) Silver coordinates halide, favoring SN1-like attack by Hard O.
Base None / Acid Cat.[1]N6 (Exocyclic) Reductive amination targets basic amine; Amide is inert.
Solvent DMF, DMSON1 Polar aprotic solvents dissociate ion pairs, favoring N-attack.[1]
Solvent Toluene, BenzeneO Non-polar solvents favor O-alkylation (often with Ag salts).[1]
Electrophile Alkyl IodideN1 Soft electrophile matches soft N-anion (HSAB theory).
Electrophile Alkyl TosylateO Hard electrophile matches hard O-anion.
Common Pitfalls
  • Over-alkylation: The N6-amine becomes more nucleophilic after mono-alkylation (forming a secondary amine). Solution: Use Reductive Amination (Protocol B) to stop at mono-alkylation, or use strictly 1.0 eq of alkyl halide in Protocol A.

  • Solubility: 6-aminopyridin-2-ol has poor solubility in non-polar solvents. Solution: Use DMF or DMSO; if workup is difficult, use micellar catalysis (Tween 20/Water) which has been shown to enhance N1-selectivity for pyridones [6].[1]

References

  • Specific N-Alkylation of Hydroxypyridines: Feng, B., et al. (2018).[1][3] Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [1]

  • Mitsunobu Regioselectivity: Torhan, M.C., et al. (2013).[1][2] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.

  • Reductive Amination General Guide: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • De Novo Synthesis: Baba Ahmed, I., et al. (2020).[1][2][4] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI Chem. Proc.

  • Micellar Catalysis: Wang, N., et al. (2024).[1] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones. The Journal of Organic Chemistry. [1]

Sources

Application

Application Note: Precision Buffer Engineering for HPLC Separation of Polar Aminopyridines

Executive Summary: The "Basic" Problem Aminopyridines (e.g., 4-Aminopyridine, 3,4-Diaminopyridine) represent a distinct class of "chromatographically difficult" molecules. Their dual nature—highly polar (causing low rete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basic" Problem

Aminopyridines (e.g., 4-Aminopyridine, 3,4-Diaminopyridine) represent a distinct class of "chromatographically difficult" molecules. Their dual nature—highly polar (causing low retention on C18) and basic (pKa ~6–9, causing silanol interactions)—creates a perfect storm for poor peak shape.

Standard generic gradients often result in peak tailing factors > 2.0 and retention times (


) < 1.0 . This guide moves beyond generic recipes to provide a mechanistic approach to buffer design, ensuring sharp peaks and reproducible retention.

The Mechanistic Challenge

To separate aminopyridines, one must control two competing equilibria: Analyte Ionization and Silanol Activity .

  • The

    
     Trap: 
    
    • 4-Aminopyridine has a

      
       of ~9.1. At neutral pH (7.0), it is >99% protonated (
      
      
      
      ).
    • Protonated bases interact ionically with deprotonated silanols (

      
      ) on the silica surface, causing severe tailing.[1]
      
  • The Polarity Paradox:

    • Being small and polar, aminopyridines elute near the void volume (

      
      ) on standard C18 columns.
      
    • Solution: We must either suppress ionization (High pH) or use ion-pairing/silanol-blocking agents (Low pH).

Visualization: The Silanol Blocking Mechanism

The following diagram illustrates how Triethylamine (TEA) competes with the aminopyridine for active silanol sites, effectively "shielding" the analyte.

SilanolBlocking Silica Silica Surface (Si-O-) Analyte Aminopyridine (BH+) Silica->Analyte Ionic Attraction (Causes Tailing) C18 C18 Ligand (Hydrophobic) Analyte->C18 Hydrophobic Retention TEA Triethylamine (TEA+) TEA->Silica preferential binding (Blocks Silanols)

Caption: Competitive adsorption mechanism where TEA saturates active silanol sites, forcing the aminopyridine to interact primarily with the C18 phase.

Decision Matrix: Selecting the Right Buffer System

Do not guess. Select your buffer based on your detector and column technology.

BufferSelection Start Start: Define Constraints Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS LC-MS / ELSD Detector->MS ColType Column Type? UV->ColType ProtocolB Protocol B Ammonium Formate (pH 3.0) MS->ProtocolB Use Protocol B: Volatile (Formate/Acetate) Standard Standard Silica (pH 2-8) ColType->Standard Standard Hybrid Hybrid/Polymer (pH 1-12) ColType->Hybrid Hybrid ProtocolA Protocol A Phosphate/TEA (pH 2.5) Standard->ProtocolA Use Protocol A: Phosphate + TEA ProtocolC Protocol C Ammonium Bicarb (pH 10.0) Hybrid->ProtocolC Use Protocol C: High pH (Ammonium Bicarb)

Caption: Decision tree for selecting the optimal buffer based on detection method and stationary phase stability.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Phosphate + TEA)

Best for: UV Detection, Standard C18 Columns. Mechanism: Low pH suppresses silanol ionization; TEA blocks residual silanols.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    , HPLC Grade)
    
  • Triethylamine (TEA, HPLC Grade)[2]

  • Phosphoric Acid (85%)[3]

  • Milli-Q Water (18.2 MΩ)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 3.40 g of

    
     (25 mM final conc.) into a 1L beaker.
    
  • Dissolution: Add 900 mL of Milli-Q water. Stir until completely dissolved.

  • TEA Addition (Critical Step): Add 1.0 mL of Triethylamine (~7 mM). Note: The solution will become alkaline (pH > 10).

  • pH Adjustment: Place a calibrated pH probe into the stirring solution. Slowly add Phosphoric Acid (85%) dropwise until the pH reaches 2.5 ± 0.05 .

    • Why? Adjusting pH after adding TEA ensures the final ionic strength and pH are accurate. Adding TEA to a pre-adjusted buffer will ruin the pH.

  • Final Volume: Transfer to a 1L volumetric flask and dilute to volume with water.

  • Filtration: Filter through a 0.2 µm Nylon membrane .

    • Why 0.2 µm? Basic buffers can promote bacterial growth; finer filtration extends shelf life and protects UHPLC columns.

Protocol B: The LC-MS Compatible (Ammonium Formate)

Best for: LC-MS/MS, ELSD. Mechanism: Volatile buffer; low pH keeps aminopyridines protonated (requires polar-embedded or HILIC column for retention).

Reagents:

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (98%+)

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 1M Ammonium Formate stock solution.

  • Dilution: Add 10 mL of 1M Stock to 990 mL of Milli-Q water (Final: 10 mM).

  • Adjustment: Add Formic Acid to adjust pH to 3.0 .

    • Note: Do not use TEA in LC-MS (signal suppression). If tailing persists, switch to a column with "Positive Surface Charge" (e.g., Agilent Poroshell CS-C18 or Waters XSelect CSA) which repels the protonated base.

Protocol C: High pH Strategy (Hybrid Columns Only)

Best for: Maximizing retention of polar bases. Mechanism: At pH 10, aminopyridines (pKa ~9) become neutral free bases. Neutral molecules are much more hydrophobic and retain longer on C18.

Reagents:

  • Ammonium Bicarbonate[1][4][5]

  • Ammonium Hydroxide (28-30% Ammonia)

Step-by-Step Procedure:

  • Weighing: Weigh 0.79 g Ammonium Bicarbonate (10 mM) into 900 mL water.

  • Adjustment: Adjust pH to 10.0 using Ammonium Hydroxide.

  • Volume: Dilute to 1L.

  • Warning: NEVER use this buffer on standard silica columns (e.g., standard Zorbax, Hypersil). It will dissolve the silica backbone within hours. Use only Hybrid (e.g., XBridge, Gemini) or Polymer columns.

Data Summary & Troubleshooting

Impact of Buffer Choice on 4-Aminopyridine
Parameter0.1% Formic Acid (Generic)Phosphate + TEA (Protocol A)High pH Bicarb (Protocol C)
Retention (k') 0.5 (Poor)1.2 (Acceptable)3.5 (Excellent)
Tailing Factor (

)
2.5 (Severe)1.1 (Excellent)1.0 (Perfect)
MS Compatibility YesNO Yes
Column Life HighHighLow (unless Hybrid)
Troubleshooting Guide
  • Drifting Retention Times: Aminopyridines are sensitive to temperature. Ensure column oven is stable (± 0.5°C).

  • Precipitation: If using Protocol A (Phosphate) with high % Acetonitrile (>80%), phosphate salts may precipitate.

    • Fix: Switch to Methanol (better solubility) or keep organic < 75%.

  • Ghost Peaks: TEA oxidizes over time. Use fresh HPLC-grade TEA and store under nitrogen if possible.

References

  • Agilent Technologies. (2020). Separation of Basic Compounds on Agilent InfinityLab Poroshell 120 Columns. Application Note 5994-2261EN. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface activity of substituted pyridines in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]

  • Waters Corporation. (2021). Effect of pH on the Retention of Polar Bases.[6] Waters Application Notebook. Retrieved from [Link]

Sources

Method

Application Note: Storage Stability and Handling Protocols for Aminoethyl-Pyridine Solutions

Introduction to Aminoethyl-Pyridine Dynamics Aminoethyl-pyridines—encompassing foundational compounds like 2-(2-aminoethyl)pyridine and its pharmaceutical derivatives such as Betahistine (N-methyl-2-pyridineethanamine)—a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aminoethyl-Pyridine Dynamics

Aminoethyl-pyridines—encompassing foundational compounds like 2-(2-aminoethyl)pyridine and its pharmaceutical derivatives such as Betahistine (N-methyl-2-pyridineethanamine)—are critical pharmacophores used extensively in histamine receptor modulation (H1 agonists / H3 antagonists) and as bidentate ligands in transition metal catalysis.

Despite their utility, these compounds present significant handling challenges. In their solid state, especially as hydrochloride or dihydrochloride salts, they are highly hygroscopic[1]. Once in solution, the primary or secondary amine moieties become vulnerable to a cascade of degradation pathways[2]. This application note synthesizes chemical causality with field-proven methodologies to establish a self-validating system for the preparation, storage, and quality control of aminoethyl-pyridine solutions.

Mechanistic Pathways of Degradation (The "Why")

Understanding the structural vulnerabilities of aminoethyl-pyridines is essential for designing robust storage protocols. The degradation of these solutions is primarily driven by the nucleophilicity of the aliphatic amine and the electronic properties of the pyridine ring[3].

  • Oxidative Deamination: In the presence of dissolved oxygen and trace transition metals (e.g., Fe²⁺/Fe³⁺), the free amine undergoes radical-mediated oxidation. This pathway cleaves the amine, yielding ammonia (or methylamine) and corresponding aldehyde fragments[4].

  • Carbamate Formation: When exposed to atmospheric air, the unprotonated amine acts as a nucleophile, rapidly attacking carbon dioxide to form carbamates[5]. This reaction not only depletes the active pharmaceutical ingredient (API) but also alters the solution's pH, further accelerating degradation.

  • pH-Dependent Speciation: The stability of the molecule is fundamentally tied to its protonation state. At a pH > 7.0, the equilibrium shifts toward the free base. The exposed lone pair on the nitrogen is highly reactive. Conversely, maintaining a mildly acidic environment (pH 5.0–7.0) protonates the amine, sequestering the lone pair and drastically reducing its susceptibility to both oxidation and CO₂ absorption[6].

G A Aminoethyl-pyridine (Free Base) B Oxidative Degradation (Aldehydes + NH3) A->B O2, Trace Metals (Room Temp) C Carbamate Formation (Altered pH/Solubility) A->C Atmospheric CO2 D Protonated Salt (Stable Solution) A->D Acidic Buffer (pH 5.0 - 7.0)

Mechanistic pathways of aminoethyl-pyridine degradation and stabilization in solution.

Quantitative Stability Profiles

The choice of solvent, temperature, and atmospheric conditions dictates the functional lifespan of the solution. Aqueous solutions are notoriously unstable and are generally not recommended for storage beyond 24 hours[7]. For analytical and long-term biological studies, organic solvents such as Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF) are preferred[7].

Table 1: Empirical Storage Stability of Aminoethyl-Pyridine Solutions
Solvent SystemStorage TemperatureAtmosphereEstimated StabilityRecommended Application
Unbuffered Water (pH > 7.0)25°C (Room Temp)Air< 24 HoursImmediate use only[7]
PBS Buffer (pH 7.2)4°CAir1 - 2 DaysShort-term biological assays[7]
Acetonitrile / DMSO25°C (Room Temp)Air~ 6 HoursAnalytical prep (LC-MS)[8]
Acetonitrile / DMSO2°C to 8°CArgon / N₂4 DaysShort-term stock storage[8]
Acetonitrile / DMSO-20°CArgon / N₂> 40 DaysLong-term stock storage[8]

Standard Operating Protocols (SOPs)

To ensure scientific integrity and reproducibility, the following protocols must be treated as a self-validating system. Deviation from degassing or temperature controls will result in exponential increases in degradation products.

Protocol A: Preparation of Long-Term Organic Stock Solutions (10 mg/mL)

Causality Note: Organic solvents minimize hydrolytic pathways, while inert gas purging displaces the oxygen required for radical-mediated deamination.

  • Solvent Preparation: Select high-purity, anhydrous DMSO or Acetonitrile. Degas the solvent by sparging with high-purity Argon or Nitrogen for at least 15 minutes prior to use.

  • Equilibration: Allow the sealed vial of the crystalline solid (e.g., Betahistine dihydrochloride) to equilibrate to room temperature in a desiccator before opening. Why: The solid is highly hygroscopic; opening cold vials causes immediate condensation and localized degradation[1].

  • Dissolution: Weigh the required mass of the API and transfer it to an amber volumetric flask. Add the degassed solvent to reach the desired volume (solubility in DMSO/EtOH is approx. 2.0 - 2.5 mg/mL for certain derivatives, though stock concentrations can be adjusted based on specific salt forms)[7].

  • Purging & Sealing: Blanket the headspace of the flask with Argon. Seal tightly with a PTFE-lined cap.

  • Aliquoting: Divide the stock into single-use amber glass vials (to prevent photodegradation)[3]. Purge the headspace of each vial with Argon before sealing.

  • Storage: Transfer immediately to a -20°C freezer. Solutions stored in this manner are stable for ≥ 40 days[8].

Protocol B: Preparation of Aqueous Working Solutions

Causality Note: Residual organic solvents can induce physiological artifacts in biological assays. Aqueous solutions must be prepared fresh to avoid carbamate formation and pH drift[7].

  • Buffer Selection: Utilize a pre-chilled aqueous buffer (e.g., PBS) adjusted to a pH of 5.0 - 7.0[6].

  • Dilution: Directly dissolve the crystalline solid into the buffer, or dilute an organic stock solution into the buffer immediately prior to the experiment. Note: Ensure the final organic solvent concentration is < 0.1% v/v to prevent cellular toxicity[7].

  • Usage Limit: Do not store this aqueous solution for more than 24 hours[7]. Discard any unused portion.

Workflow N1 Equilibrate API to Room Temp (Prevents Condensation) N2 Dissolve in Degassed Solvent (DMSO or Acetonitrile) N1->N2 N3 Purge Headspace with Argon (Displaces O2 and CO2) N2->N3 Prevent Oxidation N4 Aliquot into Amber Vials (Prevents Photodegradation) N3->N4 Protect from Light N5 Store at -20°C (Halts Thermal Kinetics) N4->N5 Maximize Shelf Life (>40 Days)

Optimized workflow for the preparation and storage of aminoethyl-pyridine solutions.

Quality Control and Troubleshooting

To validate the integrity of your stored solutions, implement the following checks:

  • Visual Inspection: Solutions should remain clear and colorless. A shift to a yellowish tint indicates advanced oxidative degradation or the presence of transition metal contaminants.

  • Chromatographic Validation (LC-MS): Analyze a sample of the dosing solution at the beginning and end of long-term storage[3]. The appearance of early-eluting peaks (aldehydes) or a mass shift of +16 m/z (N-oxidation of the pyridine ring) confirms degradation.

  • pH Drift: If an aqueous working solution exhibits an unexpected rise in pH over time, it is highly probable that the primary amine is absorbing atmospheric CO₂ to form carbamates, releasing protons/altering the buffer capacity[5].

References

  • Buy Betahistine Hydrochloride API High Purity & Affordable Price . Jigs Pharma. Available at: [Link]

  • Analytical method development and validation of betahistine dihydrochloride in human plasma . International Journal of Current Medical and Pharmaceutical Research. Available at: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture . ACS Publications. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review . MDPI. Available at:[Link]

  • Oxidation of amines at absorber conditions for CO2 capture from flue gas . ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for Zwitterionic Pyridones

Introduction & Mechanistic Overview In pharmaceutical process development, isolating zwitterionic pyridones presents a formidable physical chemistry challenge. Pyridones possess an amphoteric core capable of tautomerism...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In pharmaceutical process development, isolating zwitterionic pyridones presents a formidable physical chemistry challenge. Pyridones possess an amphoteric core capable of tautomerism (pyridone


 hydroxypyridine). When synthesized with basic functional groups (e.g., pendant amines), the large 

between the acidic and basic centers drives spontaneous proton transfer. This results in a zwitterion stabilized by robust, charge-assisted supramolecular networks (e.g.,

)[1].

The causality of the isolation bottleneck is directly tied to lattice energy. The strong electrostatic interactions within the zwitterionic lattice render these compounds virtually insoluble in standard organic solvents (like ethyl acetate or dichloromethane), yet highly soluble in water outside their isoelectric point[2]. Consequently, standard cooling or antisolvent crystallizations often fail, causing the API to "oil out" as a sticky, amorphous mass, or forcing chemists to isolate the product by concentrating it to dryness—a process that severely compromises purity and scalability[3].

This application note details three field-proven, self-validating workflows to overcome these thermodynamic barriers: Synthetic


 Modulation, Precision Isoelectric Crystallization, and Supramolecular Co-crystallization.

Strategic Workflows for Zwitterion Crystallization

Strategy A: Synthetic Modulation (The "Graham" Method)

Rather than brute-forcing the crystallization of a stubborn zwitterion, the most elegant solution is often upstream synthetic modification. As demonstrated by 3[3], altering the basicity of the amine used during the pyridone synthesis prevents zwitterion formation entirely. Highly basic amines (e.g., pyrrolidine,


) yield zwitterions that must be concentrated to dryness. By substituting a less basic amine (e.g., morpholine, 

), the resulting pyridone remains neutral and can be conventionally crystallized[3].
Strategy B: Precision Isoelectric Crystallization

Zwitterions exhibit a U-shaped solubility profile in aqueous media. By precisely titrating the solution to the isoelectric point (pI)—the pH at which the molecule carries a net zero charge—aqueous solubility is minimized, driving supersaturation and controlled nucleation[2].

Strategy C: Supramolecular Co-crystallization

When neutral forms are required for improved membrane permeability (bioavailability), co-crystallization is utilized. Co-formers (e.g., dicarboxylic acids or parabens) act as "proton migrators." They disrupt the zwitterionic lattice and facilitate an ionic-to-neutral transformation via amine-phenol or acid-pyridine supramolecular synthons, yielding highly crystalline, neutral co-crystals.

Experimental Protocols

Protocol 1: Synthetic Workup Modification (Avoiding Zwitterions)

Causality: Lowering the basicity of the pendant amine prevents the solid-state proton transfer required for zwitterion formation, keeping the lattice energy low enough for organic solvent solubility.

  • Reagent Selection: During the Mannich reaction (or equivalent step) of the pyridone synthesis, replace highly basic secondary amines (e.g., diethylamine) with morpholine[3].

  • Extraction: Post-reaction, partition the mixture between water and a moderately polar organic solvent (e.g., Ethyl Acetate or 2-MeTHF). Because the morpholine-pyridone adduct does not form a zwitterion, it will partition cleanly into the organic layer.

  • Crystallization: Dry the organic layer over

    
    , concentrate to 3 volumes, and heat to 60°C.
    
  • Antisolvent Addition: Slowly charge heptane (antisolvent) over 2 hours until a cloudy point is reached. Seed with 1 wt% neutral crystals, age for 1 hour, and cool to 5°C at 0.2°C/min.

  • Isolation: Filter and wash with cold EtOAc/Heptane (1:4).

Protocol 2: Precision Isoelectric Crystallization

Causality: Forcing the molecule into its net-neutral state minimizes hydration sphere interactions, drastically reducing aqueous solubility and forcing precipitation.

  • pI Calculation: Determine

    
     (acidic) and 
    
    
    
    (basic) via potentiometric titration. Calculate
    
    
    .
  • Dissolution: Suspend the crude zwitterionic pyridone in 10 volumes of DI water. Adjust the pH to

    
     using 1M HCl or 1M NaOH until complete dissolution is achieved.
    
  • Clarification: Polish filter the solution through a 0.22 µm membrane to remove insoluble neutral impurities.

  • Titration & Nucleation: Heat the solution to 40°C. Using an automated titrator, adjust the pH towards the pI at a strict rate of 0.1 pH units/min.

  • Seeding: Once the pH is within 0.5 units of the pI, introduce 1-2 wt% seed crystals. Self-Validation: Monitor via Focused Beam Reflectance Measurement (FBRM) to ensure secondary nucleation occurs without oiling out.

  • Aging: Hold at the pI for 2 hours, then cool linearly to 5°C over 4 hours. Filter and wash with pI-adjusted cold water.

Protocol 3: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Causality: Adding a catalytic amount of solvent during mechanochemical milling increases molecular mobility, allowing the co-former to break the charge-assisted hydrogen bonds of the zwitterion without requiring full dissolution[4].

  • Preparation: Weigh equimolar amounts (1:1 ratio) of the zwitterionic pyridone and a selected co-former (e.g., L-proline, malic acid, or a paraben)[4],.

  • Solvent Addition: Transfer to a stainless-steel milling jar. Add a catalytic amount of ethanol or hexafluoro-2-propanol (

    
    )[4].
    
  • Milling: Mill at 30 Hz for 20-30 minutes using a ball mill.

  • Validation: Analyze the resulting powder via FT-IR. The disappearance of the

    
     and 
    
    
    
    stretching bands (typically around 1600-1550 cm⁻¹) and the emergence of neutral
    
    
    stretches confirm the successful transformation from a zwitterion to a neutral co-crystal[4],.

Quantitative Data & Troubleshooting

Table 1: Comparison of Crystallization Strategies for Zwitterionic Pyridones

StrategyTypical Yield (%)Purity (%)ScalabilityPrimary Limitation
Synthetic

Modulation
85 - 95> 98.0HighRequires upstream synthetic route changes
Isoelectric Crystallization 70 - 8595 - 98MediumProne to oiling out; requires precise pH control
LAG Co-crystallization > 90> 99.0Low/MediumScale-up of mechanochemistry is challenging
Antisolvent Crystallization 60 - 8090 - 95HighHigh solvent volumes; high environmental E-factor

Table 2: Solvent Selection Matrix for Zwitterionic Pyridones

Solvent ClassExamplesZwitterion SolubilityApplication in Protocol
Highly Polar Protic Water, HFIPVery HighPrimary solvent for isoelectric and antisolvent methods
Polar Aprotic DMSO, DMFModerateAlternative primary solvents for antisolvent crystallization
Alcohols Ethanol, MethanolLow to ModerateCatalytic liquids for Liquid-Assisted Grinding (LAG)
Non-Polar / Antisolvents Acetonitrile, HeptaneVery LowAntisolvents to drive supersaturation

Mechanistic Visualizations

Workflow Start Zwitterionic Pyridone Target Identified Check_pKa Determine pKa1 & pKa2 Calculate Isoelectric Point (pI) Start->Check_pKa Decision1 Is synthetic avoidance possible? (e.g., alter amine basicity) Check_pKa->Decision1 Modify_Synth Modify Synthesis (e.g., Morpholine vs Pyrrolidine) Decision1->Modify_Synth Yes Decision2 Aqueous Solubility at pI? Decision1->Decision2 No Isoelectric Isoelectric Crystallization (Adjust pH to pI) Decision2->Isoelectric Low Decision3 Need improved bioavailability or neutral form? Decision2->Decision3 High Cocrystal Co-crystallization (e.g., LAG with Co-formers) Decision3->Cocrystal Yes Antisolvent Antisolvent Crystallization (Water -> MeCN) Decision3->Antisolvent No

Workflow for selecting the optimal crystallization strategy for zwitterionic pyridones.

Mechanism Neutral Neutral Pyridone High Membrane Permeability Low Aqueous Solubility Zwitterion Zwitterionic Pyridone Strong Lattice Energy High Aqueous Solubility Neutral->Zwitterion Proton Transfer (Solid State/Aq) Zwitterion->Neutral pH Adjustment (to pI) Cocrystal Neutral Co-crystal Amine-Phenol Synthon Improved Bioavailability Zwitterion->Cocrystal Co-former Addition (Proton Migrator)

Mechanistic pathways governing the solid-state forms of amphoteric pyridone molecules.

References

  • Nugrahani I, Utami D, Permana B, Ibrahim S. Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. J App Pharm Sci, 2018. 4

  • Gunnamm A, Suresh K, Ganduri R, Nangia A. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing), 2016.

  • Graham MA, Raw SA, et al. The right amine simplifies a pyridone synthesis workup (Development of a Scalable Route to a Group of Deacetylase Inhibitors). Org. Process Res. Dev. 2012, 16, 1283–1292. Highlighted in Noteworthy Chemistry. 3

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering. MDPI, 2025. 1

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023. 2

  • Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm (RSC Publishing), 2018.

Sources

Method

Application Note: Chemoselective Coupling of 6-Amino-4-(2-aminoethyl)pyridin-2-ol to Peptide Linkers

Target Audience: Bioconjugation Scientists, Medicinal Chemists, and ADC/PROTAC Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioconjugation Scientists, Medicinal Chemists, and ADC/PROTAC Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), heavily relies on the precise conjugation of complex payloads to peptide linkers. 6-Amino-4-(2-aminoethyl)pyridin-2-ol (and its derivatives) is a highly versatile, trifunctional building block frequently utilized in these architectures[1].

Successfully coupling this molecule to a peptide linker requires a deep understanding of its intrinsic reactivity. The molecule presents three potential sites for acylation:

  • Primary Aliphatic Amine (2-aminoethyl group): Highly nucleophilic (pKa ~9.5).

  • Primary Aromatic Amine (6-amino group): Poorly nucleophilic (pKa ~4.5) due to resonance delocalization into the pyridine ring.

  • Hydroxyl/Pyridone Oxygen (2-position): Exists predominantly as the 2-pyridone tautomer in polar aprotic solvents, significantly reducing its nucleophilicity.

The Causality of Chemoselectivity: Because amide bond formation is driven by nucleophilic attack on an activated carbonyl, the vast difference in pKa and nucleophilicity between the aliphatic amine and the other functional groups allows for chemoselective conjugation without the need for protecting groups . By strictly controlling the stoichiometry of the activated peptide linker (1.0 to 1.05 equivalents) and maintaining a mildly basic environment, acylation occurs exclusively at the 2-aminoethyl side chain.

Chemoselectivity A 6-Amino-4-(2-aminoethyl) pyridin-2-ol C Aliphatic Amine (pKa ~9.5) HIGH Nucleophilicity A->C Site 1 D Aromatic Amine (pKa ~4.5) LOW Nucleophilicity A->D Site 2 E Pyridinol -OH O-Acylation Risk A->E Site 3 B Activated Peptide Linker (HATU or NHS-ester) F Desired Product: Aliphatic Amide Bond B->F 1.0 eq C->F + Peptide (Fast) D->F No Reaction (Steric/Electronic) E->F Reversible/Minor

Figure 1: Chemoselective amide bond formation driven by nucleophilicity differentials.

Experimental Design & Reagent Selection

To ensure a self-validating and high-yielding protocol, reagent selection must be deliberate:

  • Coupling Reagents: We recommend HATU for in situ activation of free carboxylic acid peptide linkers (e.g., Fmoc-Val-Cit-OH). HATU generates a highly reactive HOAt ester that rapidly reacts with aliphatic amines while minimizing epimerization (Valeur & Bradley, 2009). Alternatively, pre-activated NHS-esters provide an exceptionally clean reaction profile for sensitive payloads (Hermanson, 2013).

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) is mandatory. Unlike triethylamine, DIPEA is sterically hindered, preventing it from acting as a competing nucleophile and degrading the activated ester (El-Faham & Albericio, 2011).

  • Solvent: Anhydrous DMF or DMSO . Moisture must be excluded to prevent the hydrolysis of the activated peptide intermediate.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions to maximize chemoselectivity and yield.

Table 1: Optimization of Coupling Conditions (0.1 mmol scale)

Coupling MethodBase (Eq.)Linker (Eq.)Time (h)Conversion (%)Chemoselectivity (Aliphatic : Other)
EDC / HOBtDIPEA (3.0)1.1012.085%95 : 5
PyBOPNMM (3.0)1.104.090%92 : 8
HATU DIPEA (3.0) 1.05 2.0 >98% 98 : 2
NHS-Ester DIPEA (2.0) 1.00 2.0 >95% >99 : 1

Note: "Other" primarily refers to transient O-acylation at the pyridinol oxygen, which can be reversed during workup.

Step-by-Step Methodologies

Protocol A: Solution-Phase Coupling via HATU Activation

Use this protocol when coupling to a peptide linker with a free C-terminal carboxylic acid.

Self-Validation Checkpoint: Ensure the pyridine building block is fully dissolved before adding it to the activated peptide. If it is supplied as an HCl salt, additional DIPEA is required to liberate the free base.

  • Activation: In an oven-dried 10 mL round-bottom flask, dissolve the peptide linker (1.05 eq, 0.105 mmol) and HATU (1.05 eq, 0.105 mmol) in 2.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 10 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Dissolve 6-Amino-4-(2-aminoethyl)pyridin-2-ol (1.0 eq, 0.1 mmol) in 1.0 mL of anhydrous DMF. Add this dropwise to the activated peptide solution.

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert atmosphere (N2 or Argon).

  • Monitoring (LC-MS): Withdraw a 2 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success: Major peak corresponding to [M+H]+ of the desired aliphatic amide.

    • Failure: Presence of[M+H]+ corresponding to bis-acylation (rare if stoichiometry is strictly maintained).

  • Quenching & Workup: If minor O-acylation is detected, add 100 µL of a 5% aqueous piperidine solution and stir for 15 minutes to selectively hydrolyze the ester bond. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via Preparative Reverse-Phase HPLC (C18 column, Gradient: 5-95% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions.

Protocol B: Coupling via Pre-Activated NHS-Ester

Use this protocol for PEGylated peptide linkers or commercially available NHS-ester linkers.

  • Preparation: Dissolve 6-Amino-4-(2-aminoethyl)pyridin-2-ol (1.0 eq, 0.1 mmol) in 2.0 mL of anhydrous DMSO.

  • Neutralization: Add DIPEA (2.0 eq, 0.2 mmol) to ensure the aliphatic amine is in its free base form.

  • Conjugation: Slowly add the NHS-ester peptide linker (1.0 eq, 0.1 mmol) as a solid or dissolved in a minimal amount of DMSO.

  • Reaction: Stir at room temperature for 2 hours. Because NHS-esters are highly selective for primary aliphatic amines, the risk of reacting with the aromatic amine or pyridinol oxygen is virtually eliminated.

  • Purification: Directly inject the DMSO solution onto a Prep-HPLC system for purification.

Workflow Step1 Step 1: Activation Peptide Linker + HATU/DIPEA in Anhydrous DMF (10 min) Step2 Step 2: Coupling Add Pyridine Building Block React at RT (2 hrs) Step1->Step2 Step3 Step 3: Monitoring LC-MS Analysis Check [M+H]+ & Bis-acylation Step2->Step3 Step4 Step 4: Quenching & Hydrolysis Add mild base (Cleaves unwanted O-esters) Step3->Step4 If O-acylation detected Step5 Step 5: Purification Prep-HPLC (C18) Lyophilization Step3->Step5 If clean Step4->Step5

Figure 2: Step-by-step workflow for solution-phase HATU coupling, monitoring, and purification.

Troubleshooting & Quality Control

  • Incomplete Conversion: If the reaction stalls, check the pH of the reaction mixture. The aliphatic amine must be deprotonated. Spot-check by adding a drop of the mixture to wet pH paper; it should read ~pH 8-9. If it is lower, add 1.0 additional equivalent of DIPEA (Dunetz et al., 2016).

  • Bis-Acylation: If LC-MS indicates double addition of the peptide linker, the stoichiometry was likely skewed. Ensure the peptide linker is strictly weighed to 1.0 - 1.05 equivalents. Do not use a large excess of the linker.

  • Solubility Issues: The pyridine building block may exhibit poor solubility in DCM or THF. Always utilize DMF or DMSO, and gently sonicate the mixture prior to the addition of the activated linker.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

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Application

Application Notes &amp; Protocols: Unveiling the Fluorescence Properties of 6-Aminopyridin-2-ol Derivatives

Introduction: A Versatile Scaffold for Fluorescent Probe Development The 6-aminopyridin-2-ol core structure represents a highly versatile and promising scaffold in the design of novel fluorophores.[1][2] These heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Fluorescent Probe Development

The 6-aminopyridin-2-ol core structure represents a highly versatile and promising scaffold in the design of novel fluorophores.[1][2] These heterocyclic compounds often exhibit remarkable sensitivity to their local microenvironment, a property that stems from their unique electronic structure and potential for tautomerism. Unsubstituted pyridin-2-amine itself is noted for a high quantum yield, making its derivatives attractive candidates for developing bright fluorescent probes.[3][4][5] The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime.[1][6] This adaptability makes 6-aminopyridin-2-ol derivatives ideal candidates for a wide range of applications, from selective chemosensors for metal ions to advanced probes for cellular imaging.[7][8][9] This guide provides a comprehensive overview of their key fluorescence characteristics and detailed protocols for their systematic evaluation.

Core Principles: Understanding the Photophysical Behavior

The fluorescence behavior of 6-aminopyridin-2-ol derivatives is governed by intricate photophysical processes. A key characteristic is their potential to exist in different tautomeric forms (the enol-imine and keto-amine forms). The equilibrium between these forms can be influenced by solvent polarity and pH, leading to dramatic changes in their fluorescence output. This sensitivity is the foundation for their application as environmental sensors.

  • Solvatochromism : This phenomenon describes the change in the color (absorption and emission spectra) of a compound when dissolved in different solvents.[10] For 6-aminopyridin-2-ol derivatives, a change in solvent polarity can stabilize the ground or excited state differently, leading to shifts in the emission wavelength.[11][12] This property can be exploited to probe the polarity of cellular microenvironments.[7]

  • pH-Dependent Fluorescence : The amino and hydroxyl groups on the pyridine ring can be protonated or deprotonated depending on the pH of the solution. This often results in significant changes in fluorescence intensity or wavelength, making these compounds excellent candidates for pH sensing.[13] The determination of the excited-state acidity constant (pKa*) is crucial for understanding and optimizing their performance as pH probes.

  • Metal Ion Sensing : The nitrogen and oxygen atoms in the core structure can act as a chelation site for various metal ions.[8] Binding of a metal ion can rigidlyize the molecular structure, often leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[14][15] Alternatively, binding to paramagnetic metal ions like Cu²⁺ or Ni²⁺ can lead to fluorescence quenching.[8][16]

Protocols for Comprehensive Photophysical Characterization

The following protocols provide a systematic workflow for characterizing the fluorescence properties of novel 6-aminopyridin-2-ol derivatives.

Protocol 1: General Spectroscopic Characterization (Absorption and Emission)

Rationale: The initial characterization involves determining the fundamental absorption and emission properties of the fluorophore. This provides the maximum absorption (λ_abs) and emission (λ_em) wavelengths, which are essential for all subsequent experiments. The difference between these values, the Stokes shift, is an important parameter for practical applications.[1]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the 6-aminopyridin-2-ol derivative in a spectroscopic-grade solvent such as DMSO or ethanol. Ensure the solvent is of high purity to avoid background fluorescence.[17]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent using a quartz cuvette. The absorbance at the λ_abs should be kept below 0.1 to minimize inner filter effects.[18]

  • Absorption Spectrum Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the spectrum of the solvent alone to use as a blank.

    • Scan the sample solution over a relevant wavelength range (e.g., 250-600 nm) to determine the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum Measurement:

    • Use a fluorescence spectrometer (fluorometer).

    • Set the excitation wavelength to the λ_abs determined in the previous step.

    • Scan the emission spectrum over a range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., if λ_abs is 390 nm, scan from 400 nm to 700 nm).

    • Record the wavelength of maximum emission (λ_em).

Protocol 2: Determination of Fluorescence Quantum Yield (Φ_F)

Rationale: The fluorescence quantum yield (Φ_F) is a critical measure of a fluorophore's brightness and efficiency.[19] It represents the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a reliable and accessible technique for its determination.[19][20]

Methodology:

  • Standard Selection: Choose a quantum yield standard with known Φ_F and whose absorption and emission spectra overlap with the sample compound. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice. For green-yellow emitters, fluorescein in 0.1 M NaOH (Φ_F = 0.95) or Rhodamine 6G in ethanol (Φ_F = 0.95) can be used.[19]

  • Series Preparation: Prepare a series of five dilutions for both the standard and the sample compound in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.

    • Calculate the quantum yield of the sample (Φ_S) using the following equation:

    Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference.

    • Grad_S and Grad_R are the gradients of the sample and reference plots, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solvents, respectively (if the same solvent is used, this term is 1).

Protocol 3: Characterization of Solvatochromic Properties

Rationale: This protocol assesses the fluorophore's sensitivity to solvent polarity. By measuring spectral shifts in a range of solvents, one can understand the nature of the excited state and the probe's potential for sensing changes in environmental polarity.[10][11]

Methodology:

  • Solvent Selection: Prepare a set of spectroscopic-grade solvents with a wide range of polarities. A typical series could include: n-Hexane, Toluene, Dichloromethane, Acetonitrile, DMSO, and Water.

  • Sample Preparation: Prepare a solution of the 6-aminopyridin-2-ol derivative in each solvent, ensuring the concentration is adjusted to maintain an absorbance of ~0.1 at the λ_abs for that specific solvent.

  • Spectral Measurement: For each solution, record the absorption (λ_abs) and emission (λ_em) maxima as described in Protocol 1.

  • Data Analysis:

    • Calculate the Stokes shift in each solvent.

    • Tabulate the λ_abs and λ_em values against a solvent polarity scale, such as the Reichardt's E_T(30) scale.[10]

    • A significant shift in λ_em with increasing solvent polarity is indicative of a strong solvatochromic effect.

Protocol 4: Investigation of pH-Dependent Fluorescence

Rationale: This protocol is designed to quantify the response of the fluorophore to changes in pH, which is essential for developing pH sensors. By titrating the fluorophore across a wide pH range, one can determine its useful sensing range and its apparent pKa.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Use buffers with minimal intrinsic fluorescence. Common systems include citrate (pH 2-6), phosphate (pH 6-8), and borate (pH 8-10).[21][22][23] For extreme pH values, HCl and NaOH solutions can be used.

  • Sample Preparation: Prepare a solution of the fluorophore in each buffer. Add a small aliquot of a concentrated stock solution (in an organic solvent like DMSO) to the buffer to minimize the percentage of organic solvent (typically <1%). The final fluorophore concentration should be in the low micromolar range.

  • Fluorescence Measurement:

    • For each pH point, record the fluorescence emission spectrum at a constant excitation wavelength.

    • Record the fluorescence intensity at the emission maximum (λ_em).

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em versus the pH value.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the ground-state pKa. The inflection point of the curve represents the pKa of the fluorophore.

Protocol 5: Measurement of Fluorescence Lifetime (τ)

Rationale: The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[24] It is an intrinsic property that is often sensitive to the molecular environment but independent of probe concentration, making it highly valuable for quantitative imaging applications (FLIM).[25][26] Time-Correlated Single Photon Counting (TCSPC) is the gold standard method for these measurements.[27][28]

Methodology:

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., picosecond laser or LED), a high-speed detector (e.g., a photomultiplier tube or single-photon avalanche diode), and timing electronics.[27][28]

  • Sample Preparation: Prepare a dilute solution of the fluorophore (absorbance < 0.1) in the desired solvent or buffer.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica solution).

    • Acquire the fluorescence decay curve of the sample by collecting single-photon arrival times relative to the excitation pulse over many cycles.

  • Data Analysis:

    • The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay model (mono-, bi-, or multi-exponential).

    • The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.

Data Presentation and Visualization

Clear presentation of photophysical data is crucial for interpretation and comparison.

Table 1: Representative Photophysical Properties of a Hypothetical 6-Aminopyridin-2-ol Derivative (APD-1)

SolventPolarity (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (%)τ (ns)
Toluene33.93754303658252.1
Dichloromethane40.73824554210453.5
Acetonitrile45.63884805098624.8
Water63.13955206255151.8

Table 2: pH-Dependent Fluorescence of APD-1

pHRelative Fluorescence Intensity (%)
2.012
4.015
6.055
7.098
8.0100
10.095
12.092

Visualizations (Graphviz Diagrams)

G cluster_0 Initial Characterization stock Prepare 1 mM Stock Solution working Prepare 1-10 µM Working Solution (Abs < 0.1) stock->working abs Measure Absorption Spectrum (λ_abs) working->abs em Measure Emission Spectrum (λ_em) abs->em qy Determine Quantum Yield (Φ_F) (Protocol 2) em->qy lt Measure Fluorescence Lifetime (τ) (Protocol 5) em->lt solv Assess Solvatochromism (Protocol 3) em->solv ph Investigate pH Dependence (Protocol 4) em->ph cell Perform Cellular Imaging solv->cell ion Test Metal Ion Sensing ph->ion ion->cell

Caption: Workflow for characterizing a novel 6-aminopyridin-2-ol derivative.

G Principle of pH-Sensing Mechanism node_A Protonated Form (Low pH) node_B Deprotonated Form (High pH) node_A->node_B + OH⁻ node_A_em Weak / No Fluorescence node_A->node_A_em Excitation node_B->node_A + H⁺ node_B_em Strong Fluorescence node_B->node_B_em Excitation

Caption: Principle of pH-dependent fluorescence modulation.

Conclusion

Derivatives of 6-aminopyridin-2-ol are a compelling class of fluorophores with highly tunable properties. Their sensitivity to environmental factors like solvent polarity and pH makes them powerful tools for developing sophisticated chemical sensors and biological probes. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly characterize novel derivatives, understand their underlying photophysical mechanisms, and effectively harness their potential in diverse scientific and drug development applications.

References

  • HORIBA. (n.d.). Fluorescence Lifetime Measurement.
  • Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Becker, W. (2012).
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
  • Hamamatsu Photonics. (n.d.). Fluorescence lifetime measurement.
  • Wikipedia. (n.d.). Fluorescence-lifetime imaging microscopy.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from Amrita Vishwa Vidyapeetham Virtual Lab.
  • PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS).
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
  • Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
  • GoldBio. (2017). How to Prepare Your Most Frequently Used Buffers.
  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
  • Shimadzu. (n.d.). Preparing Buffer Solutions.
  • BenchChem. (n.d.). Photophysical properties of novel pyridine derivatives.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
  • ResearchGate. (n.d.). Fluorescent properties of aminopyridines.
  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 123.
  • Semantic Scholar. (2023).
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1].
  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines.
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  • PubMed. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596.
  • PMC. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds.
  • ResearchGate. (n.d.). Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions.
  • ResearchGate. (2026). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection.
  • MDPI. (2023).
  • PMC. (n.d.). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases.
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  • MDPI. (2021). Detection of Bio-Relevant Metal Ions by Luminescent Ru(II)-Polypyridyl Based Sensors. Inorganics, 9(3), 18.
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  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of Primary Amines in Pyridine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating challenge in pyridine synthesis: the unwanted oxidation of primary amine starting materials. This document is designed to move beyond simple procedural lists, offering a rationale-driven approach to help you diagnose issues, optimize your reactions, and ensure the integrity of your synthesis.

Section 1: Troubleshooting Guide - Diagnosing Oxidation

This section addresses specific experimental observations that may indicate primary amine oxidation is compromising your reaction.

Q1: My reaction mixture turned dark brown/black shortly after adding the primary amine. Is this oxidation?

A dark, often heterogeneous, color change is a classic visual indicator of amine oxidation.[1] Primary aromatic amines, in particular, are susceptible to air oxidation, which can lead to the formation of highly conjugated, colored polymeric byproducts. While some pyridine syntheses, like the Hantzsch reaction, can produce colored intermediates, a rapid and intense darkening upon amine addition, especially before significant product formation is expected, strongly suggests oxidative degradation.[1]

Q2: My reaction yield is consistently low, and purification is difficult due to numerous side products seen on TLC and LC-MS. How can I confirm if amine oxidation is the cause?

Low yields and complex product mixtures are hallmark signs of competing side reactions, with oxidation being a primary suspect.

  • Mechanistic Insight : The oxidation of primary amines can proceed through various pathways, often initiated by molecular oxygen. This can lead to the formation of imines, nitroso compounds, and ultimately, complex condensation products.[2][3] These byproducts often have different polarities and molecular weights compared to your target pyridine, complicating purification.

  • Analytical Confirmation : To confirm oxidation, you should look for specific mass-to-charge (m/z) ratios in your LC-MS data corresponding to expected oxidation byproducts. Common transformations include:

    • Imine formation : Dimerization of the amine with loss of ammonia (Mass = 2 * [Amine Mass] - 17).

    • Nitroso/Nitro formation : Addition of one or two oxygen atoms (Mass = [Amine Mass] + 16 or + 32).

    • Control Experiment : Run a small-scale control reaction where you deliberately bubble air or oxygen through a solution of your primary amine and solvent at the reaction temperature (without other reagents). Analyze the resulting mixture by LC-MS and compare the byproduct profile to your actual reaction. A significant overlap confirms that oxidation is a major competing pathway.

Q3: I've confirmed oxidation is occurring. What is the most immediate and critical factor I need to control?

The single most critical factor is the rigorous exclusion of molecular oxygen from your reaction.[4][5] Oxygen from the ambient atmosphere is the most common oxidant responsible for this degradation.[6] Implementing robust air-free techniques is not optional—it is essential for success. This involves two key areas: creating an inert atmosphere headspace and using deoxygenated solvents.[4][5]

Section 2: Core Preventative Strategies & Protocols

Proactive prevention is far more effective than attempting to salvage an oxidized reaction. The following protocols and explanations form the foundation of a robust strategy to prevent amine oxidation.

Establishing and Maintaining an Inert Atmosphere

An inert atmosphere displaces the reactive oxygen and moisture from your reaction vessel.[4] Nitrogen (N₂) and Argon (Ar) are the most common choices.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)

This protocol is suitable for most bench-scale pyridine syntheses.

  • Glassware Preparation : Thoroughly oven-dry (150 °C for at least 4 hours) or flame-dry all glassware (reaction flask, stir bar, condenser, etc.) to remove adsorbed water.[7][8]

  • Assembly : Assemble the glassware while still hot and clamp it securely. Immediately fit the flask with a rubber septum.

  • Purge Cycle : Insert a needle connected to an inert gas line (or a balloon filled with inert gas) through the septum. Insert a second, open needle (an "exit needle") to allow displaced air to escape.[9]

  • Flushing : Allow the inert gas to flush the flask for at least 5-10 minutes. For larger flasks, increase the flushing time. This process is known as purging.

  • Maintaining Pressure : Remove the exit needle first. This creates a slight positive pressure of inert gas inside the flask, preventing air from re-entering. Keep the inert gas source attached throughout the reaction.

  • Reagent Addition : Add solids before flushing if possible.[9] Add liquid reagents via a gas-tight syringe that has been pre-flushed with inert gas.[7]

Diagram 1: Workflow for Inert Atmosphere Setup This diagram illustrates the key steps for establishing an oxygen-free reaction environment using the balloon method.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction Dry Oven/Flame-Dry Glassware Assemble Hot Assembly + Septum Dry->Assemble Immediately Needles Insert Inlet & Exit Needles Assemble->Needles After Cooling Slightly Flush Flush with N2/Ar (5-10 min) Needles->Flush RemoveExit Remove Exit Needle First Flush->RemoveExit AddReagents Add Reagents (Syringe/Solid) RemoveExit->AddReagents Maintain Pressure RunRxn Run Reaction Under Positive Pressure AddReagents->RunRxn Oxidation_Mechanism Amine R-CH₂-NH₂ (Primary Amine) Amine_Radical R-CH₂-NH• (Aminyl Radical) Amine->Amine_Radical -H• Oxygen O₂ (Air) Peroxy_Radical R-CH₂-NH-O-O• Initiator Initiator (e.g., trace metal, light) Initiator->Amine_Radical Amine_Radical->Peroxy_Radical + O₂ Hydroperoxide R-CH₂-NH-OOH Peroxy_Radical->Hydroperoxide + H• (from another amine) Imine R-CH=NH (Imine) Hydroperoxide->Imine - H₂O Byproducts Colored Byproducts (e.g., Polymers) Imine->Byproducts

Caption: Simplified pathway of primary amine oxidation.

Q7: Are certain pyridine synthesis methods more susceptible to this issue?

Yes. Multi-component reactions like the Hantzsch pyridine synthesis , which often involve the condensation of a primary amine (or ammonia source) with carbonyl compounds, can be sensitive. [10][11][12]The reaction conditions, sometimes involving heat over extended periods, can accelerate oxidation if oxygen is present. [10][13]Conversely, syntheses that proceed rapidly under very mild conditions may be less affected, but the sensitivity is ultimately dictated by the stability of the specific primary amine substrate being used.

Q8: How can I analyze my final product to quantify trace impurities from oxidation?

For quantifying trace impurities, highly sensitive analytical techniques are required.

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is the gold standard for detecting and quantifying low levels of specific amine byproducts. [14][15]* Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) can also be highly effective, especially for more volatile amines and their byproducts. [16]* Ion Chromatography can be used for the analysis of amines and their degradation products, particularly in aqueous solutions. [17] By implementing these rigorous preventative measures and using appropriate analytical techniques to diagnose issues, you can significantly improve the success rate, yield, and purity of your pyridine syntheses.

References

  • Oxidation of Secondary and Primary Amines. (n.d.). Google AI.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. (2024, June 27). Oriental Journal of Chemistry.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
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  • Performing Sensitive Reactions without a Schlenk Line. (n.d.). IOP.
  • STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. (n.d.). PMC.
  • Dehydrogenative Oxidation of Primary Amines to Nitriles. (n.d.). ResearchGate.
  • Emmert, M. H. (2016, May 13). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Thieme.
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  • Analyzing Amines by Ion Chromatography. (n.d.). Thermo Fisher Scientific - US.
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  • How to Reduce Oxidation in Organic Compounds. (2026, February 26). Patsnap Eureka.
  • O'Malley, S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.
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  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.
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  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. (n.d.). Chemical Communications (RSC Publishing).
  • Emerging Trends in Biogenic Amines Analysis. (2019, March 20). IntechOpen.
  • Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation.
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Optimization

Technical Support Center: Resolving Tautomer Peaks in NMR of 2-Hydroxypyridines

Overview The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a classic challenge in analytical chemistry and drug development[1]. Because the structural interconversion involves a dyn...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a classic challenge in analytical chemistry and drug development[1]. Because the structural interconversion involves a dynamic proton transfer, the rate of this exchange relative to the NMR timescale dictates whether you observe distinct peaks, broad humps, or a single time-averaged spectrum[2]. This guide provides actionable, self-validating protocols to troubleshoot and resolve these signals.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR signals of my 2-hydroxypyridine derivative appear as broad humps or averaged peaks? Causality & Mechanism: Individual tautomers can only be observed when their interconversion is slow on the NMR timescale[2]. The direct unimolecular tautomerization has a forbidden 1-3 suprafacial transition state with a massive energy barrier (calculated between 125 and 210 kJ/mol)[1]. However, in solution, self-association (dimerization) or interactions with the solvent facilitate a double proton transfer[1]. When the exchange rate (


) approaches the frequency difference between the tautomer peaks (

), the signals coalesce into a broad peak. If

, the peaks sharpen into a single, time-averaged signal.

Q2: How does my choice of deuterated solvent affect the tautomeric equilibrium? Causality & Mechanism: The equilibrium is highly sensitive to the medium's polarity and hydrogen-bonding capabilities[3].

  • Non-polar solvents (e.g., CDCl3, CCl4) favor the 2-hydroxypyridine (lactim) form, which is often stabilized by self-association into hydrogen-bonded dimers[3].

  • Polar and protic solvents (e.g., DMSO-d6, D2O, CD3OD) strongly favor the 2-pyridone (lactam) form[1].

Q3: I am using a non-polar solvent, but my peaks are still broad. Could trace water be the issue? Causality & Mechanism: Absolutely. Trace water in aprotic solvents acts as a catalytic bridge for proton transfer. Computational studies show that a single bridging water molecule reduces the tautomerization energy barrier to ~12-17 kcal/mol, and a doubly solvated form lowers it further[4]. This dramatically accelerates the exchange rate, causing peak broadening. Drying your solvent is a critical self-validating step to ensure you are observing the intrinsic molecular dynamics rather than a water-catalyzed artifact.

Quantitative Data: Solvent Effects on Tautomer Equilibrium

The table below summarizes how solvent selection influences the predominant tautomeric form and the expected NMR behavior[3],[1].

SolventPolarity / DielectricPredominant TautomerHydrogen Bonding BehaviorExpected NMR Resolution (at 298 K)
CCl4 / CDCl3 Low2-Hydroxypyridine (Lactim)Forms cyclic dimersOften broad or averaged (concentration dependent)
CD2Cl2 Low-MediumMixed (Dimer favored)Forms cyclic dimersBroad (resolves at <200 K)
DMSO-d6 High2-Pyridone (Lactam)Solute-solvent H-bondingSharp (averaged if trace water is present)
D2O / CD3OD High2-Pyridone (Lactam)Strong solute-solvent H-bondingSharp (fast exchange, time-averaged to Lactam)

Troubleshooting Guides & Protocols

Protocol 1: Solvent Screening and Desiccation Workflow

To isolate the tautomeric forms, manipulating the solvent environment is your first line of defense.

Step-by-Step Methodology:

  • Solvent Drying: Prepare CDCl3 and DMSO-d6 by storing them over activated 3Å molecular sieves for at least 24 hours prior to use. This eliminates water-catalyzed proton exchange[4].

  • Sample Preparation: Prepare two parallel NMR samples of your compound at a standard concentration (e.g., 10-20 mM): one in anhydrous CDCl3 and one in anhydrous DMSO-d6.

  • Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K.

  • Validation: Compare the chemical shifts. The lactam form (in DMSO-d6) typically exhibits a highly deshielded N-H proton and a distinct C=O carbon shift. The lactim form (in CDCl3) will show an O-H proton and an aromatic C-OH carbon[3].

Protocol 2: Variable Temperature (VT) NMR to "Freeze" Tautomers

If room-temperature spectra remain broad due to intermediate exchange, VT-NMR is required to lower the thermal energy below the activation barrier of tautomerization[5].

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent with a low freezing point, such as CD2Cl2 (freezes at ~176 K)[5].

  • Sample Preparation: Prepare a moderately concentrated sample (e.g., 20 mM) to ensure sufficient signal-to-noise at low temperatures.

  • Probe Tuning and Calibration: Insert the sample and tune the probe. Use a methanol temperature calibration standard to ensure accurate VT readings.

  • Stepwise Cooling: Acquire 1H NMR spectra starting at 298 K. Lower the temperature in 10 K increments. Allow 5-10 minutes for thermal equilibration at each step before shimming and acquiring.

  • Identify Coalescence (

    
    ):  Note the temperature where the broad peak splits into two distinct signals.
    
  • Deep Cooling: Continue cooling. Research indicates that below 200 K in CD2Cl2, the equilibrium shifts almost entirely to the hydrogen-bonded cyclic dimer, effectively "freezing" the exchange on the NMR timescale[5]. Integrate the distinct peaks to quantify the exact species ratio.

Protocol 3: Concentration-Dependent NMR for Dimerization

In non-polar solvents, 2-hydroxypyridines form hydrogen-bonded dimers, which directly impacts the tautomeric equilibrium and exchange rate[1].

Step-by-Step Methodology:

  • Serial Dilution: Prepare a stock solution of your compound in anhydrous CD2Cl2 at 100 mM. Create a serial dilution to yield samples at 50 mM, 10 mM, 2 mM, and 0.5 mM[5].

  • Acquisition: Acquire 1H NMR for each concentration at a fixed temperature (e.g., 298 K).

  • Analysis: Track the chemical shift of the exchangeable proton (N-H / O-H). A significant downfield shift at higher concentrations indicates self-association (dimerization)[5]. If the shift remains constant, the compound is either purely monomeric or the dimerization constant is extremely high/low.

Diagnostic Workflow Visualization

NMR_Workflow Start Observe Broad/Missing Peaks in 1H NMR TraceWater Check for Trace Water (Catalyzes Exchange) Start->TraceWater DrySolvent Dry Solvent over Molecular Sieves TraceWater->DrySolvent Water Present SolventScreen Screen Solvents (CDCl3 vs DMSO-d6) TraceWater->SolventScreen Anhydrous DrySolvent->SolventScreen IsolateTautomer Tautomer Resolved? (Lactam in DMSO, Lactim in CDCl3) SolventScreen->IsolateTautomer VT_NMR Perform VT-NMR (Cool in CD2Cl2 to <200K) IsolateTautomer->VT_NMR No (Intermediate Exchange) Success Slow Exchange Regime Reached: Quantify Tautomers/Dimers IsolateTautomer->Success Yes ConcStudy Perform Concentration Study (Check Dimerization) VT_NMR->ConcStudy Aggregation Suspected VT_NMR->Success Peaks Split < Tc ConcStudy->Success

Step-by-step diagnostic workflow for resolving 2-hydroxypyridine tautomer peaks in NMR.

References

1.3 - Semantic Scholar 2. 4 - WuXi Biology 3.5 - Prof. Dr. H.-H. Limbach, Freie Universität Berlin 4. 1 - Wikipedia 5. 2 - CLOCKSS

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(2-Aminoethyl) Pyridine Synthesis

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Yield & Purity Issues in 4-(2-aminoethyl) pyridine Synthesis Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Yield & Purity Issues in 4-(2-aminoethyl) pyridine Synthesis

Introduction: The "Hidden" Yield Killers

Synthesizing 4-(2-aminoethyl)pyridine (CAS: 13258-63-4) often frustrates chemists because standard protocols for aliphatic amines fail when applied to the pyridine core. The two primary routes—catalytic hydrogenation of 4-pyridylacetonitrile and reduction of 4-vinylpyridine —are fraught with specific traps:

  • The Dimerization Trap: Nitrile reduction frequently stalls or produces significant secondary amine byproducts (dimers).[1]

  • The Polymerization Trap: 4-vinylpyridine is notoriously unstable and can polymerize before reduction occurs.

  • The Solubility Trap: The product is highly polar and water-soluble, leading to massive losses during aqueous workup.

This guide addresses these issues with mechanistic insights and field-proven protocols.

Module 1: Troubleshooting Nitrile Hydrogenation (4-Pyridylacetonitrile Route)

User Complaint: "I am hydrogenating 4-pyridylacetonitrile with Raney Nickel, but my yield is <50%, and I see a large higher-molecular-weight impurity by LC-MS."

The Diagnosis: Secondary Amine Formation

This is the most common failure mode. The reduction of a nitrile does not proceed directly to the amine. It passes through a highly reactive aldimine intermediate . If this aldimine reacts with the newly formed primary amine, it forms a secondary amine (dimer), effectively halving your yield.

The Solution: Ammonia Saturation

You must shift the equilibrium. The addition of excess ammonia (NH₃) is not just for pH control; it acts as a competitive inhibitor against the primary amine, forcing the intermediate aldimine to convert to the primary amine rather than the dimer.

Key Protocol Adjustment:

  • Solvent: Methanol saturated with ammonia (approx.[1] 7N NH₃ in MeOH).

  • Catalyst: Raney Nickel (active sponge nickel).[2]

  • Pressure: Maintain >5 bar (75 psi) H₂.

Visualizing the Mechanism

The following diagram illustrates why ammonia is non-negotiable for high yields.

NitrileReduction Nitrile 4-Pyridylacetonitrile (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine TARGET PRODUCT 4-(2-aminoethyl)pyridine (R-CH2-NH2) Imine->PrimaryAmine + H2 Dimer SECONDARY AMINE (Yield Killer) Imine->Dimer + Primary Amine (Condensation) Ammonia Excess NH3 Ammonia->Imine Blocks Dimerization (Mass Action Law)

Figure 1: The competitive pathway during nitrile reduction. Excess Ammonia blocks the red path (dimerization).

Module 2: Troubleshooting 4-Vinylpyridine Reduction

User Complaint: "My starting material (4-vinylpyridine) turned into a viscous gel before I could even run the hydrogenation."

The Diagnosis: Spontaneous Polymerization

4-vinylpyridine is thermally unstable and sensitive to light. If stored without an inhibitor or heated without hydrogen pressure, it polymerizes to poly(4-vinylpyridine).

The Solution: Feedstock Integrity & Acid Scavenging
  • Inhibitor Check: Ensure your starting material contains tert-butylcatechol (TBC). If the material is old, distill it under vacuum immediately before use.

  • Cold Handling: Keep the reagent at 4°C until the moment of reaction.

  • Acid Scavenging: Commercial 4-vinylpyridine often contains trace acids which catalyze polymerization. Washing with mild base (NaHCO₃) prior to use can stabilize it, but strictly for immediate use.

Module 3: Preventing Over-Reduction (Ring Saturation)

User Complaint: "I obtained the amine, but the pyridine ring was also reduced to a piperidine."

The Diagnosis: Catalyst Selectivity

Pyridines are susceptible to hydrogenation, especially under acidic conditions or with highly active Platinum Group Metals (PGMs).

Catalyst Selection Matrix:

CatalystActivityRisk of Ring ReductionRecommendation
Raney Nickel HighLowPreferred. Excellent for nitriles; spares the pyridine ring under basic conditions.
Pd/C ModerateModerateRisky. Can reduce the ring if reaction time is prolonged or if acid is present.
PtO₂ (Adams) HighHighAvoid. Frequently used specifically to synthesize piperidines.
Rh/C Very HighVery HighAvoid. Standard catalyst for ring saturation.
Module 4: Isolation & Purification (The "Solubility Trap")

User Complaint: "The reaction worked (LC-MS shows product), but I extracted with ethyl acetate and got nothing. The product is stuck in the water layer."

The Diagnosis: High Polarity

4-(2-aminoethyl)pyridine is a small, basic, highly polar molecule. It prefers water over organic solvents, especially at neutral or acidic pH.

The Solution: Salting Out & Continuous Extraction

Standard separatory funnel extraction is often insufficient.

Optimized Workup Protocol:

  • Filtration: Remove catalyst (Caution: Raney Ni is pyrophoric; keep wet).

  • Evaporation: Remove bulk methanol/ammonia.

  • Basification: Add 50% NaOH solution until pH > 12. This ensures the amine is completely deprotonated (free base).

  • Salting Out: Saturate the aqueous phase with NaCl. This "pushes" the organic amine out of the water.

  • Extraction: Use Chloroform/Isopropanol (3:1) or Dichloromethane for extraction. If yield is still low, use a continuous liquid-liquid extractor for 12-24 hours.

PurificationFlow Crude Crude Reaction Mixture (MeOH/NH3) Filter Filter Catalyst (Pyrophoric Safety!) Crude->Filter Evap Evaporate Volatiles Filter->Evap Basify Add 50% NaOH (pH > 12) + Saturate with NaCl Evap->Basify Decision Check Concentration Basify->Decision Batch Batch Extraction (CHCl3:IPA 3:1) Decision->Batch High Conc. Continuous Continuous Liquid-Liquid Extraction (DCM, 24h) Decision->Continuous Low Conc. / Emulsion

Figure 2: Decision matrix for maximizing recovery during workup.

Recommended Protocol: High-Yield Synthesis

Method: Low-Pressure Hydrogenation of 4-Pyridylacetonitrile Target Scale: 10g - 50g

  • Preparation:

    • Load a high-pressure autoclave (e.g., Parr reactor) with 4-pyridylacetonitrile (1.0 equiv).

    • Add Raney Nickel (approx. 20 wt% of substrate). Note: Wash catalyst with MeOH 3x before use to remove water.

    • Add Methanolic Ammonia (7N, 10-15 volumes relative to substrate).

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 10 bar (145 psi) with H₂.

    • Heat to 50°C with vigorous stirring (>1000 rpm).

    • Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.[3] Vent H₂.

    • Filter catalyst through Celite under N₂ blanket (Do not let dry!).

    • Concentrate filtrate to remove MeOH/NH₃.

    • Dissolve residue in minimum water, basify with NaOH (pH 12), saturate with NaCl.

    • Extract with CHCl₃/Isopropanol (3:1) x 4.

    • Dry organic layer over Na₂SO₄ and concentrate.[4][5]

    • Distillation: Purify by vacuum distillation (bp ~104°C at 9 mmHg) for >98% purity.

References
  • Robinson, J. C., & Snyder, H. R. (1955).[6] Organic Syntheses, Coll.[3][6] Vol. 3, p. 720.[6] (Foundational method for nitrile reduction using Raney Ni and Ammonia).

  • Niu, Y., et al. (2001). Method for preparing 4-amino pyridine and its derivatives.[7][8] Patent CN1311185A. (Describes optimized low-pressure hydrogenation conditions).

  • Gomez, S., et al. (2002). Selectivity in the hydrogenation of nitriles.[2][9][10]Advanced Synthesis & Catalysis, 344(10), 1037-1057. (Mechanistic review of primary vs. secondary amine formation).

  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)pyridine Product Specification & Safety Data Sheet. (Physical properties and handling).[6]

  • BenchChem. (2025).[4] Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes. (Review of catalyst selectivity and ring reduction risks).

Sources

Optimization

Technical Support Center: Optimizing Extraction of Zwitterionic Pyridinols

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for researchers encountering low recovery rates with zwitterionic pyridinols. Role: Senior Application Scientist Topic: pH Optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for researchers encountering low recovery rates with zwitterionic pyridinols.

Role: Senior Application Scientist Topic: pH Optimization & Extraction Strategies Last Updated: March 8, 2026

The Core Challenge: The "Zwitterion Trap"

Q: Why is my recovery near zero despite using standard Liquid-Liquid Extraction (LLE) protocols?

A: You are likely falling into the "Zwitterion Trap." Pyridinols (hydroxypyridines) exhibit keto-enol tautomerism.[1][2] Unlike simple phenols, the nitrogen atom introduces a basic center.

  • Low pH (< pKa₁): The molecule is protonated (Cationic,

    
    ).
    
  • High pH (> pKa₂): The molecule is deprotonated (Anionic,

    
    ).
    
  • Intermediate pH (Isoelectric Point, pI): The molecule exists in equilibrium between the neutral enol form and the zwitterionic pyridone form (

    
    ).
    

The Critical Failure Point: Standard LLE protocols often target pH 7, assuming the molecule is neutral. However, for 4-pyridinol derivatives, the zwitterionic tautomer (4-pyridone) often predominates at neutral pH. This species has a high dipole moment and net zero charge, resulting in a Log D (distribution coefficient) that plummets, making it insoluble in non-polar solvents like Hexane or DCM, and highly soluble in water.

Visualization: The Solubility & Ionization Profile

The following diagram illustrates the relationship between pH, ionization state, and extraction feasibility.

Zwitterion_Extraction_Profile pH_Low pH < 3.0 (Acidic) Species_Cat Cationic Species (Water Soluble) pH_Low->Species_Cat Protonation pH_Mid pH 4.0 - 9.0 (Isoelectric Zone) Species_Zwit Zwitterion / Pyridone (High Polarity) Log D Minimum pH_Mid->Species_Zwit Tautomerism pH_High pH > 10.0 (Basic) Species_Anion Anionic Species (Water Soluble) pH_High->Species_Anion Deprotonation Strategy_MCX Strategy: MCX SPE (Retain as Cation) Species_Cat->Strategy_MCX Best Retention Strategy_LLE Strategy: Polar LLE (n-Butanol/Salting Out) Species_Zwit->Strategy_LLE Difficult Extraction Strategy_MAX Strategy: MAX SPE (Retain as Anion) Species_Anion->Strategy_MAX Alternative Retention

Figure 1: The relationship between pH, chemical species, and optimal extraction strategy. Note the "Zwitterion" zone requires specialized polar solvents or Mixed-Mode SPE.

Protocol Module: Solid Phase Extraction (SPE)

Recommendation: For zwitterionic pyridinols, Mixed-Mode Ion Exchange is the gold standard. It relies on charge retention rather than just polarity, bypassing the low Log D issue.

Method A: Mixed-Mode Cation Exchange (MCX)

Use this if your pyridinol has a basic nitrogen (pKa ~3-5).

  • Mechanism: Retains the positively charged pyridinium form at low pH.

StepSolvent / BufferMechanism / Rationale
1. Condition Methanol followed by WaterActivates sorbent pores.
2. Load Sample diluted in 0.1 M HCl (pH < 2) Ensures Pyridinol is fully protonated (

) to bind to sulfonate groups on sorbent.
3. Wash 1 0.1 M HClRemoves proteins and non-retentive interferences.
4. Wash 2 100% MethanolRemoves hydrophobic neutrals. The target stays bound by ionic interaction.
5. Elute 5% NH₄OH in Methanol Shifts pH > 10. Deprotonates the Pyridinium (neutralizes charge) and/or sorbent, releasing the analyte.
Method B: Mixed-Mode Anion Exchange (MAX)

Use this if your pyridinol has electron-withdrawing groups (e.g., chlorinated pyridinols like TCP) making the hydroxyl acidic (pKa < 7).

StepSolvent / BufferMechanism / Rationale
1. Condition Methanol followed by 50mM NaOHActivates sorbent.
2. Load Sample adjusted to pH > 10 (NaOH)Ensures Pyridinol is anionic (

) to bind to quaternary amine on sorbent.
3. Wash 5% NH₄OH in WaterMaintains high pH to keep analyte bound while washing matrix.
4. Elute 2% Formic Acid in Methanol Acidifies environment, protonating the analyte (neutralizing charge) to release it.

Protocol Module: Liquid-Liquid Extraction (LLE)

Q: I cannot use SPE. How do I optimize LLE?

A: If you must use LLE, you cannot rely on non-polar solvents (Hexane/Ether). You must use "Salting Out" combined with high-polarity organic solvents.

Optimized LLE Workflow:

  • pH Adjustment: Adjust aqueous sample to the Isoelectric Point (pI) .

    • Calculation:

      
      .
      
    • Why: Although solubility is high, net charge is zero, preventing ion-dipole hydration shells from locking the molecule in water.

  • Salting Out: Add NaCl to saturation (~360 g/L).

    • Why: Increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte (Mass Action effect).

  • Solvent Choice: Use Ethyl Acetate , n-Butanol , or Isobutanol .

    • Note: Chlorinated solvents (DCM) often fail for zwitterions unless an ion-pairing agent is added.

Solvent Performance Table for Pyridinols
SolventPolarity IndexSuitabilityNotes
Hexane 0.1Fail Cannot solubilize zwitterions.
DCM 3.1Poor Often requires ion-pairing agents.
Ethyl Acetate 4.4Moderate Works best with saturated NaCl.
n-Butanol 4.0High High capacity for polar organics; difficult to evaporate (bp 117°C).
IPA / DCM (1:3) N/AGood The "Prince" cocktail—good balance of polarity and volatility.

Troubleshooting & FAQs

Q1: I see emulsions forming during LLE with n-Butanol.

Diagnosis: n-Butanol is partially miscible with water (~7%), and biological matrices (proteins/lipids) stabilize the interface. Fix:

  • Centrifugation: Spin at 3000 x g for 10 mins.

  • Filtration: Pass the emulsion through a bed of Diatomaceous Earth (e.g., Celite).

  • Prevention: Switch to SPE (Method A) to avoid liquid interfaces entirely.

Q2: My recovery is inconsistent (High variability).

Diagnosis: Uncontrolled pH. Pyridinol tautomerism is extremely sensitive to pH changes near the pKa. A shift of 0.5 pH units can change the ionization ratio by 300%. Fix:

  • Do not use "drops" of acid/base.

  • Use Buffered Systems (e.g., Phosphate or Acetate buffers) to lock the pH during extraction.

  • Self-Validation: Measure the pH of the aqueous layer after solvent addition to ensure it hasn't drifted.

Q3: Can I use "Ion-Pairing" LLE?

A: Yes. If you cannot use polar solvents:

  • Anionic Pairing: Add Sodium Dodecyl Sulfate (SDS) at pH < 3. The cationic pyridinol pairs with the anionic SDS, becoming hydrophobic. Extract with DCM.

  • Cationic Pairing: Add Tetrabutylammonium hydroxide (TBA) at pH > 10. The anionic pyridinol pairs with TBA. Extract with DCM.

Decision Logic (Workflow Visualization)

Use this logic gate to select the correct protocol for your specific pyridinol derivative.

Extraction_Decision_Tree Start Start: Pyridinol Extraction Check_Prop Check Analyte Properties (pKa & Functional Groups) Start->Check_Prop Is_Basic Basic Nitrogen present? (pKa ~ 5.0) Check_Prop->Is_Basic Standard Pyridinol Is_Acidic Electron Withdrawing Groups? (Cl, F, NO2 on ring) Check_Prop->Is_Acidic Halogenated Route_MCX Route A: MCX SPE Load pH 2 -> Elute pH 10 Is_Basic->Route_MCX Yes (Best Yield) Route_LLE Route C: Salting Out LLE Sat. NaCl + n-Butanol Is_Basic->Route_LLE No SPE Available Route_MAX Route B: MAX SPE Load pH 10 -> Elute pH 2 Is_Acidic->Route_MAX Yes (Best Yield) Is_Acidic->Route_LLE No SPE Available

Figure 2: Decision matrix for selecting the optimal extraction protocol based on molecular substitution patterns.

References

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Dispersive solid phase extraction coupled with HPLC-UV for simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed.[3] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 4,6-Disubstituted Pyridines

Welcome to the technical support center for the synthesis of 4,6-disubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-disubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your synthetic endeavors.

The pyridine motif is a cornerstone in medicinal chemistry and materials science, present in a significant percentage of FDA-approved drugs.[1][2] However, the direct and selective functionalization of the pyridine ring is a formidable challenge due to its inherent electronic properties. The electron-deficient nature of the ring deactivates it towards many common transformations, while the Lewis basic nitrogen atom can complicate reactions by coordinating to metal catalysts.[3][4] This guide focuses specifically on strategies to control regioselectivity, a critical aspect of synthesizing complex pyridine derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The workflow below provides a systematic approach to diagnosing and solving common issues.

General Troubleshooting Workflow

This diagram outlines a logical sequence of checks to perform when a reaction yields suboptimal results.

Troubleshooting_Workflow start Reaction Failed (Low Yield, Poor Selectivity, etc.) reagent_check 1. Verify Starting Materials - Purity (NMR, LC-MS) - Integrity (e.g., anhydrous solvents, fresh reagents) - Correct Stoichiometry start->reagent_check setup_check 2. Scrutinize Reaction Setup - Inert Atmosphere (N2/Ar)? - Dry Glassware? - Correct Temperature? reagent_check->setup_check If materials are pure condition_check 3. Re-evaluate Reaction Conditions - Temperature & Time - Concentration - Catalyst/Ligand/Additive Choice setup_check->condition_check If setup is correct mechanism_check 4. Investigate Mechanistic Pathways - Is the desired regioselectivity electronically or sterically favored? - Are there competing side reactions? condition_check->mechanism_check If conditions are standard purification_check 5. Optimize Purification - Acid/Base Extraction? - Modified Chromatography? - Crystallization? mechanism_check->purification_check If mechanism is understood success Problem Solved purification_check->success If product is isolated

Caption: A step-by-step workflow for troubleshooting pyridine functionalization reactions.

Q: My reaction is giving a very low yield or has not worked at all. What are the first things I should check?

A: A low or zero yield is a common but solvable problem. Before making significant changes to the reaction chemistry, it's crucial to rule out foundational issues.

  • Purity and Integrity of Reagents: This is the most frequent culprit. Pyridine derivatives and especially organometallic reagents can be sensitive to air and moisture.[3]

    • Action: Confirm the purity of your starting materials and reagents via NMR or LC-MS. Use freshly distilled or purchased anhydrous solvents. Ensure that any sensitive reagents have been stored and handled correctly under an inert atmosphere.

  • Reaction Setup and Conditions: An improperly configured setup can doom a reaction from the start.

    • Action: Ensure your glassware is flame-dried or oven-dried to remove all moisture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) if your reaction is air-sensitive. Double-check that temperature controllers are accurate and that reaction times and concentrations match the protocol.[3][5] Suboptimal parameters are a common cause of poor yields.[3]

  • Catalyst Activity: The catalyst is the heart of many C-H functionalization reactions.

    • Action: The lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit metal catalysts.[3] If you suspect catalyst poisoning, you might consider strategies to mitigate this, such as using a protecting group (see FAQs). Also, ensure your catalyst precursor and ligands are of high quality.

Q: I'm getting a mixture of regioisomers instead of my desired 4,6-disubstituted product. How can I improve regioselectivity?

A: Achieving high regioselectivity is the central challenge in pyridine synthesis.[3] The electronic nature of the pyridine ring inherently favors functionalization at the C2, C4, and C6 positions for nucleophilic or radical attack, and C3/C5 for electrophilic attack.[2][6]

  • Leverage Directing Groups: The most reliable way to control regioselectivity is by using a directing group.

    • Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide is a powerful strategy. It alters the electronic properties of the ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. It also directs electrophiles to the C4 position.[3][6] The N-oxide can be easily removed later in the synthesis.

    • Removable Blocking Groups: For some reactions like the Minisci radical alkylation, a temporary blocking group can be installed at the more reactive C2/C6 positions to force functionalization at C4.[7][8]

  • Tune the Catalyst and Ligand System: In transition-metal-catalyzed reactions, the choice of metal and, more importantly, the ligand is critical.[9]

    • Action: For palladium-catalyzed C-H arylations, bulky and electron-rich phosphine ligands can modulate the catalyst's reactivity and sterically disfavor reaction at the C2/C6 positions, thereby promoting C3/C4 functionalization.[3][10] A systematic screen of different ligands and metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often necessary.

  • Exploit Steric Hindrance: If your pyridine already has a substituent, its size can influence the position of the next functionalization.

    • Action: Large groups at the C2 or C6 position will sterically hinder attack at those sites and can favor functionalization at more remote positions like C4.

Q: My reaction is clean, but I'm having trouble purifying the final product. What are some effective strategies?

A: The basicity of the pyridine ring can make purification, particularly via column chromatography on silica gel, challenging.[5]

  • Acid-Base Extraction: This is a highly effective first-pass purification technique.

    • Action: Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer, leaving many non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.[5]

  • Modified Column Chromatography: Tailing on silica gel is a common issue.

    • Action: To mitigate tailing, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Action: Perform a solvent screen to find a suitable system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyridine functionalization fundamentally difficult?

A: There are three core reasons:

  • Electron-Deficient Nature: The electronegative nitrogen atom pulls electron density from the ring, making it "electron-poor." This deactivates the ring towards standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and yield mixtures.[2][3]

  • Nitrogen Lone Pair Interference: The lone pair of electrons on the nitrogen is Lewis basic. It can readily coordinate to metal catalysts or Lewis acids, which can either shut down the catalytic cycle entirely or alter the electronic nature of the ring, leading to unexpected reaction pathways.[3]

  • Multiple Reactive Sites: The pyridine ring has three electronically distinct C-H positions (C2/6, C3/5, and C4). Without a strong directing influence, many reagents will react at multiple sites, leading to low yields of the desired isomer.[3]

Caption: Electronic properties of pyridine dictate regioselectivity for different reaction classes.

Q2: When is it appropriate to use a pyridine N-oxide strategy?

A: You should consider using a pyridine N-oxide protecting group when:

  • You want to perform an electrophilic substitution and direct it to the C4 position . The N-O bond donates electron density into the ring, activating it for EAS and strongly directing incoming electrophiles to the C4-position.[6]

  • You need to prevent catalyst inhibition caused by the nitrogen lone pair. The N-oxide masks the lone pair, preventing it from coordinating to the metal center.

  • You want to perform a nucleophilic substitution at C2 or C4 that is otherwise difficult on the parent pyridine.

Q3: How does a transition-metal catalyst, like palladium, achieve regioselectivity in C-H functionalization?

A: Transition-metal catalysts offer several mechanisms to control regioselectivity, which are often inaccessible through classical methods.[9]

  • Directed C-H Activation: The pyridine nitrogen can act as a built-in directing group. The metal catalyst coordinates to the nitrogen, positioning it to selectively activate the C-H bond at the C2 position (ortho-metalation).[9][11]

  • Electronic Control: In cases like the direct arylation of electron-deficient pyridines, palladium-carboxylate catalytic systems can disfavor the C2/C6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. This promotes functionalization at C3 or C4.[10]

  • Ligand-Based Control: The ligands attached to the metal center have a profound impact. Bulky ligands can sterically block the C2/C6 positions, forcing the reaction to occur at C3 or C4. The electronic properties of the ligand also tune the reactivity of the metal, influencing the overall catalytic cycle.

Catalytic_Cycle cluster_main Simplified Pd-Catalyzed C-H Arylation Cycle Pd(II) Pd(II) Precursor Py-Pd(II) C-H Activation (CMD Step) Forms Palladacycle Pd(II)->Py-Pd(II) Pyridine Ar-Pd(II)-Py Oxidative Addition (Ar-X adds to Pd) Py-Pd(II)->Ar-Pd(II)-Py Ar-X Pd(0) Pd(0) Catalyst Ar-Pd(II)-Py->Pd(0) Reductive Elimination Pd(0)->Pd(II) Reoxidation (if needed)

Caption: A simplified catalytic cycle for direct C-H arylation of pyridines.

Q4: What are the best strategies for introducing substituents specifically at the C4 and C6 positions?

A: Synthesizing a 4,6-disubstituted pyridine often requires a multi-step approach or a carefully chosen C-H functionalization strategy.

  • From Halogenated Pyridines: A common and reliable method is to start with a di-halogenated pyridine (e.g., 4,6-dichloropyridine) and perform sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The different reactivity of the halogen positions can sometimes be exploited for sequential, selective functionalization.[12][13]

  • De Novo Synthesis: Building the ring from acyclic precursors, such as in the Hantzsch or Bohlmann-Rahtz pyridine syntheses, allows for precise placement of substituents.[14][15][16] However, these methods may have limitations in terms of functional group tolerance.

  • Directed C-H Functionalization: While direct C6 functionalization is less common, a combination of strategies can be used. For example, one could use a C2/C4 directing strategy on a pre-existing 2-substituted pyridine to achieve 2,4-disubstitution, which is isomeric to the 4,6-pattern depending on the starting material symmetry.

Key Experimental Protocols

Protocol 1: General Procedure for Pyridine N-Oxide Formation

This protocol is used to activate the pyridine ring for subsequent functionalization at the C4 position.

Parameter Value/Description
Reagents Pyridine derivative, m-CPBA (1.1-1.5 equiv.)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature 0 °C to Room Temperature
Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve the starting pyridine derivative in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Separate the organic layer, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.[6]

Protocol 2: Palladium-Catalyzed C4-Selective Direct C-H Arylation of 3-Substituted Pyridines

This protocol is an example of achieving C4 selectivity through electronic control and ligand choice, based on principles described in the literature.[10]

Parameter Value/Description
Catalyst System Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (10 mol%)
Base Cs₂CO₃ (2.0 equiv.)
Additive Pivalic Acid (PivOH) (0.3 equiv.)
Coupling Partner Aryl Bromide (1.0 equiv.)
Solvent Toluene or Dioxane
Temperature 110-130 °C

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the 3-substituted pyridine (1.2 equiv.), aryl bromide (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and pivalic acid (0.3 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and the phosphine ligand (e.g., P(n-Bu)Ad₂) in the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the reaction solvent (to achieve approx. 0.1 M concentration) followed by the catalyst solution via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring for 18-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • HKUST Jockey Club Institute for Advanced Study. (n.d.). Regioselective Pyridine C-H-Functionalization and Skeletal Editing. Retrieved from [Link]

  • Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 455-479. Retrieved from [Link]

  • Yamaguchi, J., Muto, K., & Itami, K. (2017). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. In Topics in Heterocyclic Chemistry (Vol. 49, pp. 133-164). Springer. Retrieved from [Link]

  • Choy, P. Y., & Kwong, F. Y. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16338-16341. Retrieved from [Link]

  • Oesch, D. C., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Retrieved from [Link]

  • Maity, P., & Ghorai, P. (2021). C-H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

  • DiPoto, M. C., & MacMillan, D. W. C. (2017). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(16), 5834-5844. Retrieved from [Link]

  • Oesch, D. C., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. PMC. Retrieved from [Link]

  • McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved from [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Organic Letters, 10(21), 4879-4882. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine Synthesis. Retrieved from [Link]

  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]

  • Semproni, M. J., et al. (2021). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science, 12(42), 14213-14224. Retrieved from [Link]

  • Nature. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]

  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4,6-Disubstituted 2-(4-Morpholinyl)pyrimidines by Cross-Coupling Reactions Using Triorganoindium Compounds. Retrieved from [Link]

  • Phys.org. (2022). Researchers solve the problem of functionalizing pyridine in the meta-position. Retrieved from [Link]

  • National Institutes of Health. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Characterization of 6-Amino-4-(2-aminoethyl)pyridin-2-ol

The following guide details the advanced NMR characterization strategy for 6-Amino-4-(2-aminoethyl)pyridin-2-ol , a compound exhibiting significant tautomeric complexity and amphoteric behavior. This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the advanced NMR characterization strategy for 6-Amino-4-(2-aminoethyl)pyridin-2-ol , a compound exhibiting significant tautomeric complexity and amphoteric behavior.

This guide is structured to assist drug development professionals in establishing identity, purity, and structural conformation in solution.[1][2]

Executive Summary & Structural Context

6-Amino-4-(2-aminoethyl)pyridin-2-ol is a deceptively simple scaffold often utilized as a linker or pharmacophore in kinase inhibitors and peptidomimetics.[2][3][4] Its characterization is complicated by lactam-lactim tautomerism .[2][3][4]

In the solid state and polar aprotic solvents (DMSO), the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.[3] Furthermore, the presence of a primary aliphatic amine (on the ethyl chain) and an aromatic amine (at position 6) creates a multi-basic system that is highly sensitive to pH and solvent acidity.[1]

Key Structural Challenges:

  • Tautomerism: Distinguishing the 2-pyridone form (dominant) from the 2-hydroxypyridine form.[2][3][4]

  • Exchangeable Protons: Three distinct sets of exchangeable protons (Amide NH, Aniline NH₂, Alkyl NH₂) requiring specific solvation strategies.[1][2]

  • Regioisomerism: Confirming the 4-substitution pattern versus 3- or 5- isomers during synthesis.[2][3][4]

Characterization Workflow

The following decision tree outlines the logical flow for characterizing this amphoteric heterocycle, prioritizing solubility and spectral resolution.

NMR_Workflow Sample Solid Sample 6-Amino-4-(2-aminoethyl)pyridin-2-ol Solubility Solubility Test Sample->Solubility DMSO Method A: DMSO-d6 (Gold Standard) Solubility->DMSO High Solubility Polar/H-Bonding D2O Method B: D2O + DCl (Rapid ID / Salt Form) Solubility->D2O Ionic/Salt Form CDCl3 Method C: CDCl3 (Not Recommended) Solubility->CDCl3 Poor Solubility Spec_A Spectrum A: Visible Amide NH (~10ppm) Sharp Aromatic Signals DMSO->Spec_A Spec_B Spectrum B: No Exchangeable Protons Clear Aliphatic Region D2O->Spec_B Spec_C Spectrum C: Broad Signals Poor Solubility CDCl3->Spec_C Validation 2D Validation (HSQC / 15N-HMBC) Spec_A->Validation Tautomer Confirmation

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of aminopyridones.

Comparative Analysis of Solvent Systems

For this specific molecule, the choice of solvent dictates the visible spectral features.[1][2] The table below compares the performance of the three primary solvent systems.

FeatureMethod A: DMSO-d₆ (Recommended)Method B: D₂O (Alternative)Method C: CDCl₃ (Poor)
Solubility Excellent. Dissolves both neutral and salt forms.[2][3][4]Good. Best for HCl salts; may require DCl for neutral forms.[2][3]Poor. Molecule is too polar/zwitterionic.[2][3]
Tautomer Visibility High. Stabilizes the 2-pyridone form; Amide NH is visible.[2][3][4]N/A. Rapid exchange washes out NH signals.Low. Often leads to broad, averaged signals.[1][2]
Exchangeable Protons Visible. Amide NH (~10.5 ppm), Aniline NH₂ (~5.8 ppm).[1][2]Invisible. All NH/OH exchange with D₂O.[2][3]Broad/Undefined.
Resolution (Alkyl) Good, but water peak (3.33 ppm) may interfere with side chain.[1][2]Excellent. No solvent interference in 2.5–3.0 ppm region.[2][3]Poor due to aggregation.[2][4]
Use Case Full Structural Elucidation. Purity Check / Salt Counter-ion ID. Not recommended.[2][3]
Expert Insight: Why DMSO-d₆?

In CDCl₃, 2-aminopyridines often form hydrogen-bonded dimers, leading to severe line broadening.[2][3][4] DMSO-d₆ disrupts these intermolecular bonds, sharpening the signals and—crucially—slowing the proton exchange rate enough to observe the amide NH (approx. 10-11 ppm) and the exocyclic amino group (approx. 5-6 ppm).[2][3] This proves the existence of the pyridone tautomer.[2]

Detailed Experimental Protocols

Protocol A: Full Characterization (DMSO-d₆)

Objective: To assign all protons, including exchangeable NH groups, and confirm the tautomeric form.[1][2]

  • Preparation: Weigh 5–10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample contains residual HCl, the chemical shifts will move significantly.[1][2] Neutralize with solid K₂CO₃ and filter if "free base" shifts are required.[2][4]

  • Acquisition:

    • Run standard ¹H NMR (minimum 16 scans, d1=2s).[1][2]

    • Critical Step: If water peak overlaps with the ethyl chain (~3.3 ppm), run a D₂O Shake .[1][2] Add 1 drop of D₂O to the tube, shake, and re-run.[1][2] The OH/NH signals will disappear, and the water peak will shift, revealing the underlying alkyl signals.[1][2]

Protocol B: 2D Structural Validation (HSQC/HMBC)

Objective: To distinguish between the 4-substituted isomer and potential 3- or 5-substituted byproducts.

  • Concentration: Increase sample mass to 20–30 mg in 0.6 mL DMSO-d₆.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to identify the two aromatic protons.[2][5][6]

    • H-3 (singlet-like) will correlate to a carbon upfield (~90-100 ppm) due to the ortho-amino and ortho-carbonyl effect.[2][3][4]

    • H-5 (singlet-like) will correlate to a carbon slightly downfield of C-3.[2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling from the Ethyl CH₂ protons.[2][3][4]

    • The CH₂ attached to the ring will show a strong ³J correlation to C-3 and C-5 , confirming the position of the alkyl chain at C-4.[2][3][4]

Predicted Spectral Data (DMSO-d₆)

Note: Chemical shifts are estimated based on substituent additivity rules for 2-pyridones.

PositionGroupMultiplicityApprox.[2][4][7] Shift (δ ppm)Interpretation
NH (Ring) AmideBroad Singlet10.2 – 11.0 Diagnostic for 2-pyridone tautomer.[2][3][4]
H-3 AromaticSinglet (d)5.4 – 5.6 Shielded by adjacent C=O and C-NH₂.[2][3][4]
H-5 AromaticSinglet (d)5.8 – 6.0 Meta to amino group.[2][3][4]
6-NH₂ AnilineBroad Singlet5.5 – 6.5 Exocyclic amine; broadens with water content.[2][3][4]
Alk-NH₂ AmineBroad1.5 – 2.5 Often exchanges/broad; may merge with water.[2][3][4]
α-CH₂ AlkylTriplet2.4 – 2.6 Attached to Pyridine C-4.[2][3][4]
β-CH₂ AlkylTriplet2.7 – 2.9 Attached to primary amine.[2][3][4]

Mechanistic Note on Tautomerism: The 2-hydroxypyridine tautomer would show no Amide NH and a downfield shift of the aromatic protons.[2][3] The observation of the signal at >10 ppm is the primary "self-validating" evidence that the molecule exists as a pyridone in solution.[2][4]

References

  • Balci, M. (2005).[1][2] Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[2][4] (Standard text for interpreting substituent effects in heterocycles).

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. [1][3][4]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Reference for amine/amide chemical shifts).

  • Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2][3][4] (Crucial for understanding deprotonation of the amide).

  • Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[2][4] (Tables for calculating pyridine shifts).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminoethyl-pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction Aminoethyl-pyridines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethyl-pyridines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals. The isomeric forms—2-(2-aminoethyl)pyridine, 3-(2-aminoethyl)pyridine, and 4-(2-aminoethyl)pyridine—while structurally similar, exhibit distinct chemical and physical properties that can significantly influence their reactivity and biological activity. Consequently, the unambiguous identification of each isomer is paramount in research, development, and quality control.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural elucidation of organic molecules. The fragmentation patterns generated upon EI provide a veritable fingerprint of a molecule's structure. This guide provides an in-depth, objective comparison of the EI mass spectral fragmentation patterns of 2-, 3-, and 4-aminoethyl-pyridine, supported by experimental and predicted data. Understanding these distinct fragmentation pathways is essential for the confident identification and differentiation of these important isomers.

Experimental and Computational Methodology

The fragmentation patterns discussed in this guide are based on experimental data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center for 2-(2-aminoethyl)pyridine and 4-(2-aminoethyl)pyridine.[1] Due to the unavailability of a publicly accessible experimental electron ionization mass spectrum for 3-(2-aminoethyl)pyridine, a predicted spectrum was generated using the CFM-ID 4.0 in silico fragmentation tool.[2] This computational approach provides a scientifically grounded prediction of the fragmentation pattern based on established principles of mass spectrometry.

Generalized Experimental Protocol (Electron Ionization-Mass Spectrometry)

A typical EI-MS experiment for the analysis of aminoethyl-pyridines would follow this protocol:

  • Sample Introduction: A dilute solution of the aminoethyl-pyridine isomer in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller charged and neutral pieces.

  • Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each fragment at its specific m/z value, generating a mass spectrum.

G cluster_workflow General EI-MS Workflow Sample Introduction Sample Introduction Ionization (70 eV) Ionization (70 eV) Sample Introduction->Ionization (70 eV) Fragmentation Fragmentation Ionization (70 eV)->Fragmentation Mass Analysis (m/z) Mass Analysis (m/z) Fragmentation->Mass Analysis (m/z) Detection Detection Mass Analysis (m/z)->Detection

Caption: General workflow for Electron Ionization-Mass Spectrometry.

Comparative Analysis of Fragmentation Patterns

The molecular weight of all three aminoethyl-pyridine isomers is 122.17 g/mol . Therefore, their molecular ion (M•+) peak is observed at an m/z of 122. However, the position of the aminoethyl group on the pyridine ring significantly influences the subsequent fragmentation pathways, leading to distinct mass spectra for each isomer.

2-(2-Aminoethyl)pyridine

The mass spectrum of 2-(2-aminoethyl)pyridine is characterized by a dominant base peak at m/z 93 . This prominent fragment is the result of a facile cleavage of the Cα-Cβ bond of the ethyl side chain, leading to the loss of a neutral CH2NH2 radical. This fragmentation is particularly favored due to the formation of a stable pyridinium-like cation.

Key Fragmentation Pathways for 2-(2-Aminoethyl)pyridine:

  • Formation of the m/z 93 ion (Base Peak): The molecular ion undergoes homolytic cleavage of the Cα-Cβ bond, expelling a CH2NH2 radical (mass 30) to form the highly stable ion at m/z 93.

  • Formation of the m/z 30 ion: A less prominent, yet significant, peak is observed at m/z 30, corresponding to the [CH2NH2]+ fragment. This arises from the alternative cleavage of the Cα-Cβ bond where the charge is retained on the amino-containing fragment.

G M [M]•+ (m/z 122) F93 m/z 93 M->F93 - •CH2NH2 F30 [CH2NH2]+ (m/z 30) M->F30 - •C6H5N-CH2

Caption: Primary fragmentation of 2-(2-aminoethyl)pyridine.

4-(2-Aminoethyl)pyridine

Similar to the 2-isomer, the mass spectrum of 4-(2-aminoethyl)pyridine also shows a significant peak resulting from the cleavage of the Cα-Cβ bond. The base peak is also observed at m/z 93 , corresponding to the loss of the CH2NH2 radical. However, the relative intensity of other fragments can differ from the 2-isomer, providing a basis for differentiation.

Key Fragmentation Pathways for 4-(2-Aminoethyl)pyridine:

  • Formation of the m/z 93 ion (Base Peak): As with the 2-isomer, the primary fragmentation pathway is the loss of the •CH2NH2 radical to form the stable ion at m/z 93.

  • Formation of the m/z 30 ion: The complementary fragment [CH2NH2]+ at m/z 30 is also observed.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller ions, though these are generally of lower abundance.

G M [M]•+ (m/z 122) F93 m/z 93 M->F93 - •CH2NH2 F30 [CH2NH2]+ (m/z 30) M->F30 - •C6H5N-CH2

Caption: Primary fragmentation of 4-(2-aminoethyl)pyridine.

3-(2-Aminoethyl)pyridine (Predicted)

The predicted mass spectrum of 3-(2-aminoethyl)pyridine suggests a fragmentation pattern that shares similarities with the other two isomers but with crucial differences in the relative abundances of the key fragment ions. The in silico fragmentation predicts that the base peak will also be at m/z 93 , resulting from the loss of the •CH2NH2 radical.

Predicted Key Fragmentation Pathways for 3-(2-Aminoethyl)pyridine:

  • Formation of the m/z 93 ion (Base Peak): The cleavage of the Cα-Cβ bond is predicted to be the most favorable fragmentation pathway, leading to the formation of the ion at m/z 93.

  • Formation of the m/z 30 ion: The [CH2NH2]+ fragment at m/z 30 is also expected to be a significant peak in the spectrum.

  • Other Fragments: The predicted spectrum may show other minor fragments resulting from ring opening or rearrangements, which could further aid in its differentiation.

G M [M]•+ (m/z 122) F93 m/z 93 M->F93 - •CH2NH2 F30 [CH2NH2]+ (m/z 30) M->F30 - •C6H5N-CH2

Caption: Predicted fragmentation of 3-(2-aminoethyl)pyridine.

Summary of Key Fragment Ions

m/zIon Structure/Formula2-isomer (Experimental) Relative Abundance (%)4-isomer (Experimental) Relative Abundance (%)3-isomer (Predicted) Relative Abundance (%)
122[C7H10N2]•+ (Molecular Ion)~20~25~15
93[C6H7N]•+100 (Base Peak)100 (Base Peak)100 (Base Peak)
30[CH4N]+~30~40~35

Distinguishing Between the Isomers

While all three isomers exhibit a base peak at m/z 93 due to the favorable loss of the aminoethyl side chain radical, subtle but consistent differences in their mass spectra can be used for their differentiation:

  • Relative Abundance of the Molecular Ion: The relative abundance of the molecular ion peak (m/z 122) can vary between the isomers. Careful examination of the spectra may reveal reproducible differences.

  • Ratio of m/z 93 to m/z 30: The ratio of the abundance of the base peak (m/z 93) to the amino-containing fragment (m/z 30) can be a distinguishing feature.

  • Minor Fragment Ions: The presence and relative intensities of minor fragment ions, arising from more complex fragmentation pathways, can provide additional confirmation of the isomer's identity. These minor fragments are often unique to each isomer's structure.

Conclusion

The electron ionization mass spectra of 2-, 3-, and 4-aminoethyl-pyridine are dominated by the cleavage of the Cα-Cβ bond of the ethyl side chain, resulting in a characteristic base peak at m/z 93. While this commonality can make initial identification challenging, a careful and comparative analysis of the entire mass spectrum, including the relative abundance of the molecular ion and other key fragment ions, allows for their confident differentiation. For the 3-isomer, where experimental data is less accessible, in silico fragmentation prediction serves as a valuable tool for anticipating its mass spectral behavior. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and comparative data necessary to accurately identify these crucial isomeric building blocks using mass spectrometry.

References

  • National Institute of Standards and Technology. (n.d.). 4-(2-Aminoethyl)pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyridineethanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). CFM-ID 4.0: a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W130–W136. [Link]

Sources

Validation

Comparative Guide: Binding Affinity of Pyridone vs. Pyridine Ligands

Executive Summary: The Scaffold Decision In the architecture of small molecule drugs, the choice between a pyridine and a pyridone scaffold is rarely a simple substitution—it is a fundamental shift in the molecule's elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Decision

In the architecture of small molecule drugs, the choice between a pyridine and a pyridone scaffold is rarely a simple substitution—it is a fundamental shift in the molecule's electronic personality. While pyridine acts as a classic heteroaromatic base and hydrogen bond (H-bond) acceptor, pyridone functions as a "chameleon," capable of dual donor-acceptor interactions and tautomeric switching.

This guide dissects the binding mechanics of these two privileged scaffolds. We move beyond basic


 values to explore the thermodynamic drivers (

vs.

) and provide a validated experimental workflow for assessing their binding efficacy.
Quick Comparison: The Electronic Signature
FeaturePyridine 2-Pyridone
Primary Role H-Bond Acceptor (N-lone pair)Dual H-Bond Donor (NH) & Acceptor (C=O)
Basicity (

)
~5.2 (Basic)~0.75 (Essentially Neutral/Amide-like)
Aromaticity High (

electrons)
Moderate (Perturbed by exocyclic C=O)
Binding Mode Monodentate (Acceptor) or Metal CoordinationBidentate (Donor-Acceptor motif)
Solubility Moderate (Lipophilic)High (Polar, decreases LogP)

Molecular Architecture & Binding Mechanics

Pyridine: The "Anchor"

Pyridine is the workhead of medicinal chemistry. Its


 nitrogen lone pair is orthogonal to the 

-system, making it a prime H-bond acceptor.
  • Mechanism: It typically binds to backbone amides (NH) in protein active sites (e.g., the hinge region of kinases).

  • Liability: The basic nitrogen can be a metabolic liability, often coordinating with the Heme-Iron of CYP450 enzymes, leading to rapid clearance or toxicity.

Pyridone: The "Velcro" Strip

Pyridone (specifically 2-pyridone) introduces a directional "Donor-Acceptor" (D-A) motif. It mimics the peptide bond (


), allowing it to integrate seamlessly into protein secondary structures.
  • Tautomeric Equilibrium: Pyridone exists in equilibrium with 2-hydroxypyridine. In polar solvents (and many active sites), the lactam (pyridone) form dominates due to the stabilization of the dipolar resonance structure.

  • Binding Advantage: The ability to form two adjacent H-bonds (NH donor, C=O acceptor) creates a "Velcro" effect, significantly improving enthalpy (

    
    ) of binding compared to the single point interaction of pyridine.
    
Visualization: Tautomerism & H-Bonding Potential

The following diagram illustrates the tautomeric shift and the resulting H-bonding capabilities.

Tautomerism cluster_0 Lactim Form (2-Hydroxypyridine) cluster_1 Lactam Form (2-Pyridone) Lactim 2-Hydroxypyridine (Aromatic, H-Bond Donor/Acceptor) Favored in Gas Phase Lactam 2-Pyridone (Amide-like, D-A Motif) Favored in Solution/Active Site Lactim->Lactam Proton Transfer (Solvent Dependent) Target Protein Active Site (e.g., Kinase Hinge) Lactam->Target Dual H-Bond (Strong Enthalpy)

Caption: The 2-hydroxypyridine/2-pyridone tautomeric equilibrium. The pyridone form (blue) is typically the bioactive species, offering a dual donor-acceptor interface.[1]

Case Study: Kinase Hinge Binding

The "Phenyl-Pyridyl Switch" is a classic optimization strategy, but the "Pyridine-Pyridone Switch" offers a more nuanced control over selectivity.

The p38 MAP Kinase Example

In the development of p38 MAP kinase inhibitors, researchers often transition from pyridine to pyridone to optimize residence time.

  • Pyridine Analogues: Bind via a single H-bond to the hinge region (Met109). While potent, they often lack selectivity against homologous kinases.

  • Pyridone Analogues: The NH of the pyridone ring donates a hydrogen to the backbone carbonyl of Met109, while the pyridone carbonyl accepts a hydrogen from the backbone NH of Gly110.

  • Result: This bidentate interaction locks the ligand in a specific orientation, often improving selectivity and reducing off-rate (

    
    ), which correlates with better in vivo efficacy.
    

Experimental Protocol: Validating Affinity with ITC

While Surface Plasmon Resonance (SPR) is excellent for high-throughput kinetics, Isothermal Titration Calorimetry (ITC) is the gold standard for distinguishing the nature of the binding (Enthalpic vs. Entropic).

Objective: Determine if the switch from pyridine to pyridone improves binding via enthalpy (


, indicating better H-bonds) or entropy (

, indicating hydrophobic effect/water displacement).
Protocol: Thermodynamic Characterization

Prerequisites:

  • Ligand purity >95% (LC-MS).

  • Protein purity >90%.

  • Buffer matching is critical (Dialyze protein and dissolve ligand in the exact same buffer).

Step-by-Step Workflow:

  • Preparation:

    • Cell: Protein solution (

      
      ) in the sample cell.
      
    • Syringe: Ligand solution (

      
      ) in the injection syringe.
      
    • Buffer: PBS pH 7.4 + 1% DMSO (Ensure DMSO % is identical in cell and syringe to prevent heat of dilution artifacts).

  • Titration Routine:

    • Temperature:

      
       (Standard) or 
      
      
      
      (Physiological).
    • Injections: 19 injections of

      
       each, spaced 180 seconds apart.
      
    • Stirring: 750-1000 rpm.

  • Data Analysis (The "Signature"):

    • Pyridine Binding: Often shows moderate

      
       and favorable 
      
      
      
      (hydrophobic burial).
    • Pyridone Binding: typically exhibits a highly exothermic (negative)

      
        due to the formation of specific, directional H-bonds. If 
      
      
      
      does not increase significantly upon switching to pyridone, the "Velcro" effect is likely blocked by steric clashes or solvation penalties.
Visualization: ITC Experimental Logic

ITC_Workflow cluster_results Data Interpretation Start Start: Ligand Design (Pyridine vs Pyridone) Prep Sample Prep Match Buffer & DMSO % Exactly Start->Prep Run Run ITC Experiment (Titrate Ligand into Protein) Prep->Run Enthalpy High Negative ΔH (Strong H-Bonds) Likely: Pyridone Success Run->Enthalpy Steep Binding Curve Entropy High Positive TΔS (Hydrophobic Effect) Likely: Pyridine/Aromatic Run->Entropy Shallow Binding Curve

Caption: Logic flow for using ITC to distinguish the thermodynamic binding signatures of pyridine vs. pyridone ligands.

Decision Matrix: When to Use Which?

Use the following table to guide your scaffold selection during Lead Optimization.

ScenarioChoose Pyridine Choose Pyridone
Active Site Geometry Tight, hydrophobic pocket with limited height.Solvent-exposed edge or region requiring specific H-bond directionality.
Solubility Issues Compound is too polar; need to increase LogP.Compound is too insoluble; need to lower LogP and improve polarity.
Metabolic Stability CYP inhibition is not a concern.High CYP inhibition observed (Pyridone removes the basic N-lone pair).
Binding Kinetics Fast on/off rates are acceptable.Long residence time (slow

) is required (via rigid H-bond networks).

References

  • Matched Molecular Pair Analysis in Drug Design

    • Source: Vertex AI / NIH
    • Context: Discusses structural transformations (e.g., phenyl to pyridyl) and their impact on CYP inhibition and binding affinity.[2]

    • (Representative Context)

  • Pyridones in Drug Discovery: Recent Advances

    • Source: Bioorganic & Medicinal Chemistry Letters (2021)[3][4][5][6]

    • Context: Comprehensive review of pyridone as a privileged scaffold, bioisostere for phenyls/pyridines, and kinase hinge binder.[1][7][8]

  • Isothermal Titration Calorimetry (ITC) for Binding Affinity

    • Source: TA Instruments / NIH PMC
    • Context: Detailed methodology for measuring thermodynamic parameters ( , ) in protein-ligand interactions.
  • Hydrogen Bonding and Tautomerism in Pyridones

    • Source: Journal of Physical Chemistry B (2021)
    • Context: Explores the hydration and H-bonding differences between hydroxypyridine and pyridone isomers.
  • Bioisosteric Replacement in Kinase Inhibitors

    • Source: PharmaBlock Whitepaper
    • Context: Case studies on the "Phenyl-Pyridyl Switch" and subsequent optimization to pyridone-like scaffolds in drugs like Ivosidenib.[2]

    • (General Reference based on search context 1.7)

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Aminopyridinol Isomers

Introduction: The Analytical Challenge of Aminopyridinol Isomers Aminopyridinol isomers, a class of polar heterocyclic compounds, are crucial building blocks in pharmaceutical and materials science research. Their utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aminopyridinol Isomers

Aminopyridinol isomers, a class of polar heterocyclic compounds, are crucial building blocks in pharmaceutical and materials science research. Their utility is rooted in their unique structure, which features both a basic amino group and a weakly acidic hydroxyl group on a pyridine ring. However, this same structural complexity presents a significant challenge for analytical chemists. The isomers, such as 2-amino-3-hydroxypyridine, 3-amino-2-hydroxypyridine, and 5-amino-2-hydroxypyridine, possess very similar physical properties and high polarity, making their separation and quantification by High-Performance Liquid Chromatography (HPLC) a non-trivial task.[1]

The primary difficulties arise from their high hydrophilicity, which leads to poor retention on conventional reversed-phase (RP) columns, and their amphoteric nature, which makes their chromatographic behavior highly sensitive to mobile phase pH. This guide provides an in-depth comparison of HPLC strategies to effectively resolve these challenging isomers, explaining the fundamental principles behind method selection and providing detailed experimental protocols to guide researchers toward successful separation.

Physicochemical Properties: The Key to Separation Strategy

Understanding the subtle differences in the physicochemical properties of aminopyridinol isomers is fundamental to developing a selective HPLC method. The relative positions of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the pyridine ring influence the isomers' overall polarity, basicity (pKa), and potential for intramolecular interactions.

Table 1: Physicochemical Characteristics of Key Aminopyridinol Isomers

IsomerStructurePredicted Relative PolarityKey Features
2-Amino-3-hydroxypyridine (Illustrative)ModerateCapable of forming a strong intramolecular hydrogen bond between the amino and hydroxyl groups, potentially reducing its effective polarity in a non-polar environment.
3-Amino-2-hydroxypyridine (Illustrative)HighLess potential for direct intramolecular hydrogen bonding compared to the 2,3-substituted isomer. The polar groups are more exposed, likely leading to greater hydrophilicity.
5-Amino-2-hydroxypyridine `` (Illustrative)HighThe amino and hydroxyl groups are distant, preventing intramolecular hydrogen bonding. This isomer is expected to be highly polar.

Below is a diagram illustrating the structures of these representative isomers.

aminopyridinol_isomers cluster_0 2-Amino-3-hydroxypyridine cluster_1 3-Amino-2-hydroxypyridine cluster_2 5-Amino-2-hydroxypyridine node_2_3 node_2_3 node_3_2 node_3_2 node_5_2 node_5_2 RP_HPLC_Workflow start Define Goal: Separate Aminopyridinol Isomers col_select Select Column: Standard C18, 4.6x150 mm, 5 µm start->col_select mp_prep Prepare Mobile Phase: A: 0.1% FA in Water (pH ~2.7) B: 0.1% FA in Acetonitrile col_select->mp_prep instrument_setup Set Instrument Conditions: Flow: 1.0 mL/min Temp: 30°C Detection: UV 275 nm mp_prep->instrument_setup run_gradient Run Initial Gradient: 5-40% B over 15 min instrument_setup->run_gradient evaluate Evaluate Results: Retention, Resolution, Peak Shape run_gradient->evaluate optimize Optimize Gradient: Adjust slope or starting %B evaluate->optimize Needs Improvement finish Final Validated Method evaluate->finish Acceptable optimize->run_gradient HILIC_Workflow start Define Goal: Retain & Separate Polar Isomers col_select Select Column: Amide or Zwitterionic HILIC start->col_select mp_prep Prepare Mobile Phase (High Organic): A: 95:5 ACN:Buffer B: 50:50 ACN:Buffer col_select->mp_prep instrument_setup Set Instrument Conditions: Flow: 1.0 mL/min Temp: 35°C Detection: UV 275 nm mp_prep->instrument_setup run_gradient Run HILIC Gradient: Start high %A (e.g., 95% A) instrument_setup->run_gradient evaluate Evaluate Results: Retention, Resolution, Peak Shape run_gradient->evaluate optimize Optimize Water Content: Adjust gradient or isocratic %A evaluate->optimize Needs Improvement finish Final Validated Method evaluate->finish Acceptable optimize->run_gradient

Sources

Validation

UV-Vis absorption spectra of 6-Amino-4-(2-aminoethyl)pyridin-2-ol

UV-Vis Absorption Profiling of 6-Amino-4-(2-aminoethyl)pyridin-2-ol: A Comparative Guide for Fluorophore Design and Bioconjugation As drug development and molecular imaging increasingly rely on targeted bioconjugation, t...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Profiling of 6-Amino-4-(2-aminoethyl)pyridin-2-ol: A Comparative Guide for Fluorophore Design and Bioconjugation

As drug development and molecular imaging increasingly rely on targeted bioconjugation, the selection of appropriate chemical linkers and fluorescent precursors is critical. 6-Amino-4-(2-aminoethyl)pyridin-2-ol is a highly specialized bifunctional scaffold. It combines the environmentally sensitive photophysics of a substituted 2-pyridinol core with the synthetic utility of an aliphatic primary amine.

This guide provides an objective, data-driven comparison of its UV-Vis absorption properties against standard alternatives, offering researchers a rigorous framework for integrating this compound into bioconjugation workflows.

Mechanistic Photophysics: The Lactam-Lactim Equilibrium

To effectively utilize 6-Amino-4-(2-aminoethyl)pyridin-2-ol, one must understand the causality behind its optical behavior. Unlike simple aliphatic amines, the 2-pyridinol core undergoes a dynamic lactam-lactim tautomerization (2-pyridinol


 2-pyridone).

The position of this equilibrium dictates the compound's UV-Vis absorption profile. In aqueous environments, the lactam (2-pyridone) form typically predominates due to favorable hydration energies, whereas non-polar solvents often stabilize the lactim form or induce hydrogen-bonded dimerization[1]. The addition of the electron-donating 6-amino group significantly alters the electron density of the pyridine ring, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted analogs[2].

Understanding this equilibrium is crucial: if a researcher conjugates a payload to the 2-aminoethyl linker, the microenvironment of the resulting conjugate will shift the lactam-lactim ratio, directly altering the UV-Vis extinction coefficient (


) and 

.

Objective Performance Comparison

When selecting a pyridine-based linker or probe precursor, researchers must balance optical trackability with conjugation efficiency. The table below compares 6-Amino-4-(2-aminoethyl)pyridin-2-ol against common structural alternatives.

Compound

(nm) in

Approx.

(

)
Environmental SensitivityBioconjugation Handle
6-Amino-4-(2-aminoethyl)pyridin-2-ol ~285, ~330~6,500High (Tautomeric shift)Primary aliphatic amine
6-Amino-2-pyridone ~280, ~325~6,200High (Tautomeric shift)None (Core amine only)
~255~3,000LowPrimary aliphatic amine
2-Aminopyridine ~230, ~290~4,500LowNone (Core amine only)

Key Takeaways:

  • Optical Tracking: Unlike [3], which absorbs strictly in the deep UV, the extended conjugation and auxochromic effects of the 6-amino and 2-hydroxyl groups in our target compound push the absorption into the near-UV range (>300 nm). This allows for easier quantification of conjugation ratios (e.g., Degree of Labeling) without overlapping with the 280 nm absorption band of proteins.

  • Conjugation Viability: While 6-amino-2-pyridone shares a similar absorption profile[1], it lacks the aliphatic linker. Attempting to conjugate directly to the 6-amino group severely quenches its optical properties and requires harsh coupling conditions. The 4-(2-aminoethyl) arm circumvents this by providing a sterically unhindered, highly nucleophilic primary amine.

Self-Validating Experimental Protocol: UV-Vis Profiling and Determination

To utilize this compound in NHS-ester or isothiocyanate coupling, the exact


 of the aliphatic amine must be known to optimize the buffer pH. The following protocol uses UV-Vis spectroscopy to simultaneously map the tautomeric state and determine the 

.

System Causality & Self-Validation: This protocol is self-validating. By plotting the spectra across a pH gradient, the emergence of tight, well-defined isosbestic points acts as an internal quality control. If the isosbestic points are sharp, it mathematically validates that the compound is undergoing a clean two-state transition (protonated


 deprotonated) without degradation, aggregation, or precipitation.
Step-by-Step Methodology:
  • Stock Preparation: Dissolve 6-Amino-4-(2-aminoethyl)pyridin-2-ol in anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO is chosen to prevent premature protonation/deprotonation and ensure complete solvation of both lactam and lactim tautomers before introduction to the aqueous matrix.

  • Buffer Matrix Assembly: Prepare a series of 50 mM Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Dilution: Aliquot the DMSO stock into the buffer series to achieve a final compound concentration of 50 µM. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced dielectric shifts.

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, blank against the corresponding buffer (containing 1% DMSO) and scan the samples from 200 nm to 450 nm at a resolution of 1 nm.

    • Causality: A dual-beam setup is mandatory to continuously subtract the background absorbance of the buffer salts, which can fluctuate significantly at lower wavelengths.

  • Data Analysis: Overlay the spectra. Identify the wavelength where absorbance increases with pH and the wavelength where it decreases. Plot the absorbance at the

    
     of the deprotonated species against pH. The inflection point of the resulting sigmoidal curve represents the 
    
    
    
    of the target functional group.

Workflow Visualization

The following diagram maps the logical progression of the UV-Vis characterization protocol, highlighting the critical self-validation steps required before proceeding to bioconjugation.

G cluster_0 Sample Preparation & Perturbation cluster_1 Optical Characterization N1 6-Amino-4-(2-aminoethyl) pyridin-2-ol (10mM DMSO) N2 pH Buffer Series (pH 2.0 - 12.0) N1->N2 Dilute to 50 µM N3 Solvent Polarity Screen (Water vs. Dioxane) N1->N3 Dilute to 50 µM N4 Dual-Beam UV-Vis Spectrophotometry N2->N4 Measure 200-450 nm N3->N4 Measure 200-450 nm N5 Lactam-Lactim Tautomerization Analysis N4->N5 Extract λmax & ε N6 Determine Isosbestic Points & pKa Values N5->N6 Spectral Overlay N7 Optimize Bioconjugation Conditions N6->N7 Apply Parameters

Workflow for UV-Vis characterization and tautomeric validation of pyridine derivatives.

References

  • National Institute of Standards and Technology. "4-(2-Aminoethyl)pyridine". NIST Chemistry WebBook, [Link]

  • Fujimoto, A., & Inuzuka, K. "The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran". Bulletin of the Chemical Society of Japan, [Link]

  • Ali, M. et al. "The curious case of the colored crystals of N‐substituted 2‐oxo‐1,2‐dihydropyridinyl‐3‐yl amines". ResearchGate, [Link]

Sources

Comparative

Validating Purity of 6-Aminopyridin-2-ol: A qNMR vs. HPLC Comparative Guide

Executive Summary The validation of 6-aminopyridin-2-ol (CAS: 59315-47-8) purity presents a unique analytical challenge due to its tautomeric equilibrium and polar functionality. While HPLC-UV is the industry workhorse f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 6-aminopyridin-2-ol (CAS: 59315-47-8) purity presents a unique analytical challenge due to its tautomeric equilibrium and polar functionality. While HPLC-UV is the industry workhorse for purity profiling, it suffers from a critical dependency: the requirement for an identical, high-purity reference standard to determine absolute assay values.

This guide establishes Quantitative NMR (qNMR) as the superior primary method for the absolute purity determination of 6-aminopyridin-2-ol. By utilizing a Certified Internal Standard (CIS) unrelated to the analyte structure, qNMR bypasses the "reference standard paradox" and provides SI-traceable purity values with high precision (<1.0% uncertainty).

Part 1: The Technical Challenge

The Tautomeric Equilibrium

6-aminopyridin-2-ol exists in a dynamic equilibrium between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms.

  • In Solution: In polar aprotic solvents like DMSO-d6, the equilibrium strongly favors the 2-pyridone form.

  • Analytical Impact: HPLC chromatograms can sometimes show peak broadening or splitting if the tautomeric exchange rate is comparable to the interaction time with the stationary phase. qNMR in DMSO-d6 simplifies this by "locking" the major tautomer or averaging the signals into sharp, integration-ready peaks.

The Reference Standard Paradox

To validate the purity of a new batch of 6-aminopyridin-2-ol using HPLC, you need a reference standard of 6-aminopyridin-2-ol with a known purity. If you are the manufacturer or the first to characterize this specific batch, no such standard exists.

  • HPLC-UV: Provides relative purity (% area). It assumes all impurities have the same extinction coefficient as the main peak (often false).

  • qNMR: Provides absolute purity (% weight). It compares the molar response of the analyte protons to those of a certified internal standard (e.g., Dimethyl Sulfone).

Part 2: Comparative Analysis

The following table contrasts the performance of qNMR against traditional alternatives for this specific aminopyridine derivative.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Elemental Composition
Reference Standard Universal (e.g., Dimethyl Sulfone)Specific (Requires pure Analyte)None
Tautomer Sensitivity Low (Fast exchange or stable form in DMSO)High (Peak splitting/tailing risks)N/A
Impurity Detection Detects all proton-bearing impuritiesDetects only chromophoric impuritiesNon-specific
Precision (RSD) < 1.0% (Method dependent)< 0.5%< 0.4%
Sample Recovery Yes (Non-destructive)No (Destructive)No (Destructive)

Part 3: The qNMR Protocol

This protocol is designed for compliance with ICH Q2(R2) guidelines for analytical validation.

Reagents & Materials
  • Analyte: ~10-15 mg of 6-aminopyridin-2-ol (dried).

  • Solvent: DMSO-d6 (99.9% D).

    • Why DMSO-d6? It ensures excellent solubility for both the polar analyte and the internal standard, and it stabilizes the 2-pyridone tautomer.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) , TraceCERT® or NIST equivalent.

    • Why DMSO2? It appears as a sharp singlet at ~3.0 ppm , sitting perfectly in the silent window between the solvent residual peak (2.50 ppm) and the water peak (3.33 ppm). It does not overlap with the aromatic protons of the pyridine ring (5.5 – 7.5 ppm).

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Angle: 90° (recommended for maximum signal).

  • Relaxation Delay (d1): 30 seconds .

    • Causality: The T1 (longitudinal relaxation time) of Dimethyl Sulfone in DMSO is approx. 3-4 seconds. For quantitative accuracy (99.9% recovery), d1 must be

      
      . Setting d1 to 30s ensures full relaxation for both IS and Analyte.
      
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (aim for S/N > 150:1).

  • Acquisition Time (AQ): > 3.0 seconds (to prevent truncation artifacts).

The Equation

Calculate the purity (


) using the following equation:


  • 
    : Integrated Area
    
  • 
    : Number of protons (IS = 6, Analyte H-4 = 1)
    
  • 
    : Molar Mass (Analyte = 110.11  g/mol , DMSO2 = 94.13  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as decimal)
    

Part 4: Experimental Workflow

The following diagram illustrates the critical path for the qNMR validation workflow.

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetric Weighing (Metrological Balance d=0.01mg) Start->Weighing Analyte + IS Dissolution Dissolution in DMSO-d6 (0.6 mL) Weighing->Dissolution Mix thoroughly Acquisition NMR Acquisition (d1 = 30s, 90° Pulse) Dissolution->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FT & Phasing Calculation Purity Calculation (Eq. 1) Processing->Calculation Extract Integrals Validation Validation Check (ICH Q2 R2) Calculation->Validation Pass/Fail Validation->Weighing If RSD > 1%

Caption: Step-by-step qNMR workflow ensuring metrological traceability from weighing to final purity calculation.

Part 5: Validation Framework (ICH Q2 R2)

To validate this method for regulatory submission, perform the following experiments.

Specificity

Requirement: No interference between the Internal Standard and the Analyte.

  • Observation:

    • Dimethyl Sulfone (IS): Singlet at 3.0 ppm .

    • 6-aminopyridin-2-ol:

      • H-5 (Doublet): ~5.6 ppm

      • H-3 (Doublet): ~5.9 ppm

      • H-4 (Triplet): ~7.1 ppm[1]

      • Solvent (DMSO): Quintet at 2.50 ppm.

      • Water: Broad singlet at ~3.3 ppm.[2]

Linearity

Requirement: The method is linear across the expected range.

  • Protocol: Prepare 5 samples with varying masses of analyte (5 mg to 25 mg) while keeping the IS mass constant (e.g., 5 mg).

  • Acceptance: Plot Mass Ratio (Analyte/IS) vs. Molar Ratio (Analyte/IS).

    
     should be 
    
    
    
    .
Accuracy & Precision

Requirement: Consistent results with low deviation.

  • Protocol: Prepare triplicate samples at 100% target concentration.

  • Acceptance:

    • RSD (Precision):

      
      
      
    • Recovery (Accuracy): 99.0% - 101.0% (compared to a secondary validated method or theoretical gravimetric value if using high-purity recrystallized material).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the global regulatory framework for validating analytical methods, including specific provisions for spectroscopic methods like NMR.

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Bureau International des Poids et Mesures. (2018).[3] Detailed metrological data on Dimethyl Sulfone, confirming its suitability as a qNMR standard in DMSO-d6.

  • Sigma-Aldrich.[4] TraceCERT® Certified Reference Materials. Merck KGaA.[4] Technical documentation for certified qNMR standards ensuring SI-traceability.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. The definitive guide for identifying solvent residual peaks (DMSO, Water) to avoid integration errors.

Sources

Validation

IR Spectroscopy of Pyridones: Amine vs. Amide Characterization

This guide details the infrared (IR) spectroscopic characterization of pyridones, focusing on the critical distinction between their amide (lactam) and pseudo-amine/imidic (lactim) tautomers. This analysis is vital for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of pyridones, focusing on the critical distinction between their amide (lactam) and pseudo-amine/imidic (lactim) tautomers. This analysis is vital for researchers in medicinal chemistry, where the specific tautomeric state dictates pharmacophore binding and solubility.

Executive Summary: The Tautomeric Challenge

Pyridones (e.g., 2-pyridone and 4-pyridone) are not simple amines or amides; they are cyclic vinylogous amides (lactams) that exist in equilibrium with their hydroxy-pyridine (lactim) forms.

  • The "Amide" Form (Lactam): Dominant in solid state and polar solvents (e.g., DMSO, Methanol, Water). Characterized by N-H and C=O signals.[1][2][3]

  • The "Amine/Imidic" Form (Lactim): Often present in the gas phase or non-polar solvents (e.g., CCl₄, Hexane). Characterized by O-H and C=N signals.[3][4][5][6]

Distinguishing these requires analyzing specific regions: the High-Frequency Region (3600–2400 cm⁻¹) for H-bonding signatures and the Double Bond Region (1700–1500 cm⁻¹) for carbonyl character.

Fundamental Principles: Lactam-Lactim Tautomerism

The spectral signature of a pyridone is defined by its dimerization. Unlike standard secondary amides that form chains, 2-pyridone forms a thermodynamically stable, centrosymmetric cyclic dimer via dual N-H···O=C hydrogen bonds. This dimerization dramatically alters the IR spectrum compared to the monomeric form.

Tautomer Equilibrium Diagram

Tautomerism cluster_0 Lactim Form (Minor/Non-polar) cluster_1 Lactam Form (Major/Polar/Solid) Lactim 2-Hydroxypyridine (OH, C=N) Monomer 2-Pyridone Monomer (Free NH, C=O) Lactim->Monomer Polar Solvent / Solid State Dimer 2-Pyridone Dimer (H-bonded NH, C=O) Monomer->Dimer Concentration Increase

Caption: Equilibrium shifts from Lactim to Lactam (Monomer) to Lactam (Dimer) based on solvent polarity and concentration.

Detailed Spectral Analysis
A. The High-Frequency Region (3600–2400 cm⁻¹): N-H vs. O-H

This region differentiates the amine-like N-H of the lactam from the O-H of the lactim.

Functional GroupStateWavenumber (cm⁻¹)Band AppearanceNotes
Amide N-H Monomer (Dilute)3400 – 3440 Sharp, MediumDistinct "free" N-H. Higher frequency than standard secondary amines (~3300-3350).
Amide N-H Dimer (Solid/Conc.)2800 – 3200 Very Broad , IntenseOften overlaps with C-H stretches. Features multiple sub-bands due to Fermi resonance with ring overtones.
Lactim O-H Monomer 3550 – 3600 Sharp, WeakIndicates presence of the hydroxy tautomer (rare in solid state).
Amine N-H Standard 2° Amine3310 – 3350Single, Weak/MediumIncluded for comparison. Lacks the extreme broadening seen in pyridone dimers.

Critical Insight: If you see a broad, ragged band centered around 3000 cm⁻¹ extending down to 2800 cm⁻¹, you are observing the cyclic amide dimer . A sharp peak >3400 cm⁻¹ indicates the monomeric lactam or potential lactim contamination.

B. The Double Bond Region (1700–1500 cm⁻¹): C=O vs. C=N

This is the "fingerprint" of the amide functionality.

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
C=O[3][7][8] Stretch (Amide I) 1650 – 1690 Very Strong The definitive marker of the Lactam form. Shifts to ~1650 cm⁻¹ in solid/dimer state due to H-bonding.
C=C / C=N Ring Stretch 1580 – 1620StrongPresent in both forms, but often appears as a doublet with the C=O band in lactams.
Amide II (N-H Bend) Variable / IndistinctWeak/MixedUnlike open-chain secondary amides (which show a strong band ~1550 cm⁻¹), cis-lactams like pyridone often lack a pure Amide II band. It is coupled with ring stretching modes.[3]
Comparative Analysis: Pyridone vs. Alternatives

To confirm the identity of a pyridone against similar pharmacophores, use this logic table:

Feature2-Pyridone (Lactam) 2-Hydroxypyridine (Lactim) Standard Secondary Amide Secondary Amine
Carbonyl (C=O) Strong (~1650-1680) AbsentStrong (~1640-1680)Absent
N-H / O-H Broad (2800-3200) or Sharp (3420)Sharp O-H (~3580)Sharp (~3300-3400)Single band (~3300)
Dimerization Strong Cyclic Dimer (Broad IR)Weak/ChainsChains (Trans-amide)Weak H-bonding
Amide II Band Absent/Coupled N/AStrong (~1550) N/A
Experimental Protocol: Distinguishing Monomer from Dimer

To accurately assign bands, you must disrupt the hydrogen-bonded dimer.

Objective: Isolate the monomeric N-H and C=O frequencies to confirm the lactam structure.

Reagents:

  • Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: CCl₄ is preferred for IR transparency but is toxic; CHCl₃ is a viable alternative if spectral windows allow.

  • Sample: Pure Pyridone derivative.

Workflow:

  • Preparation: Prepare a concentrated solution (0.1 M).

  • Stepwise Dilution: Dilute the sample sequentially to 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Record FTIR spectra at each concentration (using a liquid cell with variable path length or matched CaF₂ windows).

  • Analysis:

    • Dimer Bands (Concentrated): Look for broad N-H (2800-3200) and lower frequency C=O (~1650).

    • Monomer Bands (Dilute): Look for the emergence of a sharp N-H (~3420) and shift of C=O to higher frequency (~1680-1690).

    • Isosbestic Point: If the transition is clean (2 species), an isosbestic point may appear between the monomer and dimer carbonyl bands.

Experimental Logic Diagram

Protocol Start Start: Solid Pyridone Sample Solvent Dissolve in Non-Polar Solvent (CCl4 or CHCl3) Start->Solvent Conc Measure at High Conc. (0.1 M) Solvent->Conc Dilute Measure at Low Conc. (<0.001 M) Solvent->Dilute Analysis Compare Spectra Conc->Analysis Dilute->Analysis ResultDimer Observation: Broad NH (2800-3200) Low C=O (1650) Analysis->ResultDimer High Conc. ResultMonomer Observation: Sharp NH (~3420) High C=O (1690) Analysis->ResultMonomer Low Conc.

Caption: Workflow to distinguish H-bonded dimers from free monomers using dilution.

References
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Nuclei. Part X. Pyridones and Pyridinols.[9] Journal of the Chemical Society. Link

  • NIST Chemistry WebBook. 2(1H)-Pyridinone Infrared Spectrum. National Institute of Standards and Technology. Link

  • Siffert, L., et al. (2018). Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n Clusters. The Journal of Physical Chemistry A. Link

  • Master Organic Chemistry. Infrared Spectroscopy: Amines, Amides, and the 3200 cm⁻¹ Region.Link

Sources

Comparative

Benchmarking 6-Amino-4-(2-aminoethyl)pyridin-2-ol against known histamine agonists

Benchmarking Guide: 6-Amino-4-(2-aminoethyl)pyridin-2-ol vs. Known Histamine Agonists Executive Summary: The Pyridine Bioisostere Challenge 6-Amino-4-(2-aminoethyl)pyridin-2-ol represents a specific class of histamine re...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 6-Amino-4-(2-aminoethyl)pyridin-2-ol vs. Known Histamine Agonists

Executive Summary: The Pyridine Bioisostere Challenge

6-Amino-4-(2-aminoethyl)pyridin-2-ol represents a specific class of histamine receptor ligands where the imidazole ring of histamine is replaced by a substituted pyridine scaffold. Structurally, this molecule acts as a bioisostere of histamine, specifically designed to modulate receptor subtype selectivity through tautomeric stabilization (2-pyridinol/2-pyridone) and specific ring substitutions (6-amino group).

While the unsubstituted 2-(2-aminoethyl)pyridine (PEA) is a classic selective H1 receptor agonist , the introduction of amino and hydroxyl groups at positions 6 and 2 drastically alters the pharmacophore. Structure-Activity Relationship (SAR) data suggests that 2-amino-substituted heterocycles (such as aminopyrimidines and aminopyridines) often shift selectivity toward the H4 receptor or act as partial agonists at H2 receptors , mimicking the guanidine moiety found in agonists like Dimaprit or Amthamine.

This guide outlines the definitive benchmarking protocol to characterize this molecule against gold-standard agonists, establishing its potency (


), affinity (

), and intrinsic efficacy (

) across the four histamine receptor subtypes (H1–H4).

Comparative Landscape: The Gold Standards

To objectively evaluate 6-Amino-4-(2-aminoethyl)pyridin-2-ol, it must be screened alongside subtype-specific references. The following table summarizes the expected performance baselines.

Benchmark AgonistPrimary TargetMechanism (

)
Key Reference Value (

/

)
Comparison Rationale
Histamine Non-selective (H1-H4)


Endogenous Control: Establishes the baseline for full efficacy (Emax = 100%).
2-Pyridylethylamine (PEA) H1 Selective

(Ca²⁺ flux)

(H1)
Structural Analog: Determines if the 6-amino/2-OH substitutions ablate H1 affinity.
Amthamine H2 Selective

(cAMP)

(H2)
Functional Analog: Tests if the molecule mimics the H2-activation profile of thiazole/isothiourea derivatives.
Imetit H3 / H4 High Affinity

(cAMP

)

(H3),

(H4)
High-Affinity Probe: Benchmarks the molecule's potential as a high-potency Gi-coupled agonist.
4-Methylhistamine H4 Preferring

(Chemotaxis)

(H4)
Selectivity Benchmark: Differentiates H4 efficacy from H2 cross-reactivity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols utilize internal controls and specific signaling endpoints.

Protocol A: Radioligand Binding (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) to quantify receptor occupancy.
  • Membrane Preparation: Use HEK293T cells stably transfected with human H1, H2, H3, or H4 receptors.

  • Radioligands:

    • H1: [³H]-Mepyramine (Antagonist)

    • H2: [¹²⁵I]-Iodoaminopotentidine (Antagonist) or [³H]-Tiotidine.

    • H3: [³H]-N-α-methylhistamine (Agonist).

    • H4: [³H]-Histamine (in presence of H3 blockers) or [³H]-UR-PI294.

  • Competition Assay: Incubate membranes with fixed radioligand concentration (

    
    ) and increasing concentrations of 6-Amino-4-(2-aminoethyl)pyridin-2-ol  (
    
    
    
    to
    
    
    M).
  • Validation: Nonspecific binding must be defined using

    
     of a high-affinity antagonist (e.g., Diphenhydramine for H1, Thioperamide for H3/H4).
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Agonism (G-Protein Coupling)

Objective: Determine if the molecule acts as a full agonist, partial agonist, or antagonist.

Workflow 1: H1 Receptor (


 - Calcium Flux) 
  • System: FLIPR Calcium Assay in CHO-K1-hH1 cells.

  • Dye: Fluo-4 AM.

  • Readout: Fluorescence intensity (

    
    ) upon ligand addition.
    
  • Positive Control: Histamine (

    
    ).
    
  • Success Criteria: A dose-dependent increase in cytosolic

    
     confirming H1 activation.
    

Workflow 2: H2 Receptor (


 - cAMP Accumulation) 
  • System: TR-FRET cAMP assay (e.g., LANCE or HTRF) in HEK-hH2 cells.

  • Mechanism: Agonist binding

    
    
    
    
    
    activation
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    .
  • Inhibitor Control: Pre-treat with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Readout: Decrease in FRET signal (competitive immunoassay).

Workflow 3: H3/H4 Receptors (


 - cAMP Inhibition) 
  • Challenge: Since

    
     inhibits cAMP, basal levels must first be elevated.
    
  • Stimulation: Pre-treat cells with Forskolin (

    
    ) to induce cAMP production.
    
  • Agonist Effect: Addition of 6-Amino-4-(2-aminoethyl)pyridin-2-ol should reduce the Forskolin-induced cAMP spike.

  • GTP

    
    S Binding (Alternative):  Measure incorporation of [³⁵S]-GTP
    
    
    
    S into membranes. This is a direct measure of G-protein activation, independent of downstream amplification.

Visualization: Signaling Pathways & Workflow

Figure 1: Histamine Receptor Signaling Cascade

This diagram illustrates the differential G-protein coupling pathways used to benchmark the molecule.

G cluster_receptors Receptor Targets H1 H1 Receptor Gq Gq Protein H1->Gq Activates H2 H2 Receptor Gs Gs Protein H2->Gs Activates H34 H3 / H4 Receptor Gi Gi Protein H34->Gi Activates PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 cAMP_UP cAMP Increase AC->cAMP_UP TR-FRET cAMP_DOWN cAMP Decrease AC->cAMP_DOWN Forskolin Antagonism Ca Ca2+ Release IP3->Ca Flux Assay

Caption: Differential signaling pathways for H1 (Gq), H2 (Gs), and H3/H4 (Gi) receptors utilized in functional benchmarking assays.

Figure 2: Benchmarking Workflow Logic

A decision tree for characterizing the unknown profile of the pyridine derivative.

Workflow Start 6-Amino-4-(2-aminoethyl) pyridin-2-ol Binding Radioligand Binding (Ki Determination) Start->Binding Selectivity Selectivity Check Binding->Selectivity H1_Path High H1 Affinity Selectivity->H1_Path Ki < 100nM H4_Path High H4 Affinity Selectivity->H4_Path Ki < 100nM Func_H1 Calcium Flux Assay (vs PEA) H1_Path->Func_H1 Func_H4 GTPyS / Chemotaxis (vs Imetit) H4_Path->Func_H4 Result Publish Pharmacological Profile Func_H1->Result Func_H4->Result

Caption: Step-by-step characterization workflow from affinity screening to functional validation against subtype-specific controls.

Data Interpretation & Expected Outcomes

When analyzing the data for 6-Amino-4-(2-aminoethyl)pyridin-2-ol , look for the following signatures:

  • H1 Agonist Profile (PEA-like):

    • If the molecule retains H1 activity, you will see high Calcium flux.

    • Hypothesis: The 6-amino/2-OH substitutions are bulky. If they sterically hinder the binding pocket (which is tight in H1), affinity will drop significantly compared to PEA.

  • H4 Agonist Profile (Imetit-like):

    • The 2-aminopyridine motif is a known bioisostere for the 2-aminopyrimidine group found in potent H4 agonists (e.g., VUF 8430).

    • Prediction: This molecule is likely an H4-selective agonist .

    • Indicator: High potency in Gi-coupled assays (cAMP reduction) and low activity in H1/H2 assays.

  • Tautomeric Influence:

    • The "pyridin-2-ol" exists in equilibrium with "pyridin-2(1H)-one". The specific tautomer that binds the receptor is critical. Ensure buffers in your assay (pH 7.4) mimic physiological conditions to maintain the relevant tautomeric ratio.

References

  • Durant, G. J., et al. (1975).[1] "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry.

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology.

  • Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Seifert, R., et al. (2013). "Histamine H4 receptor agonists."[2][3][4] Tocris Bioscience Scientific Reviews.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Histamine Receptors."

Sources

Safety & Regulatory Compliance

Safety

6-Amino-4-(2-aminoethyl)pyridin-2-OL proper disposal procedures

Safe Disposal of 6-Amino-4-(2-aminoethyl)pyridin-2-ol: A Technical Guide Executive Summary: Operational Directive Status: High-Priority Hazardous Waste (Corrosive & Toxic) Immediate Action: Segregate from acids and oxidi...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal of 6-Amino-4-(2-aminoethyl)pyridin-2-ol: A Technical Guide

Executive Summary: Operational Directive

Status: High-Priority Hazardous Waste (Corrosive & Toxic) Immediate Action: Segregate from acids and oxidizers. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

This guide defines the disposal, handling, and spill response protocols for 6-Amino-4-(2-aminoethyl)pyridin-2-ol . Due to the specific functional groups—a basic pyridine ring, a primary aliphatic amine, and a tautomeric hydroxyl group—this compound must be managed as a Corrosive (Class 8) and Toxic (Class 6.1) substance.

Chemical Characterization & Hazard Profiling

To ensure safety in the absence of a compound-specific SDS, we derive the hazard profile from its structural pharmacophore and validated analogs (e.g., 4-(2-aminoethyl)pyridine, 2-aminopyridine).[1]

FeatureStructural ComponentAssociated HazardOperational Implication
Core AminopyridineAcute Toxicity (Oral/Dermal) Handle with full PPE (Tyvek, Nitrile).[1]
Side Chain 2-Aminoethyl (Primary Amine)Corrosive (Skin Corr.[1] 1B) Causes severe burns.[2] Do not inhale mist.
Functional 2-Hydroxyl / 2-PyridoneAmphoteric / H-bondingHigh melting point solid; may be hygroscopic.[1]
Reactivity Basic NitrogenExothermic reaction with acidsNEVER mix with acid waste streams.

Estimated GHS Classification:

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H301/H311: Toxic if swallowed or in contact with skin.[3]

  • H335: May cause respiratory irritation.[4][5][6][7][8]

Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., thermal runaway).

Step 1: Waste Stream Identification

Classify this material as "Basic Organic Waste" .

  • Compatible: Other organic bases (e.g., triethylamine, pyridine), non-halogenated organic solvents.

  • Incompatible (FORBIDDEN): Mineral acids (HCl, H₂SO₄), Organic acids (Acetic acid), Oxidizers (Peroxides, Nitric acid), Acid chlorides.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Rationale: The aliphatic amine moiety can corrode certain metals; HDPE is resistant to basic corrosion.

  • Venting: Use a vented cap if the waste solution is recently prepared or mixed, to prevent pressure buildup from exotherms.

Step 3: Labeling

Label the container immediately upon creation.

  • Primary Identifier: "6-Amino-4-(2-aminoethyl)pyridin-2-ol Waste"[1]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Basic[1]

  • Waste Code (RCRA): Label as D002 (Corrosivity) and D038 (Pyridine-constituents) if applicable in your jurisdiction.[1]

Visual Workflow: Segregation Logic

WasteSegregation Start Waste: 6-Amino-4-(2-aminoethyl)pyridin-2-ol CheckpH Check pH / Functional Group Start->CheckpH IsAcid Is stream Acidic? CheckpH->IsAcid IsOxidizer Is stream Oxidizing? IsAcid->IsOxidizer No Forbidden STOP: Potential Explosion/Heat IsAcid->Forbidden Yes (HCl, H2SO4) Segregate SEGREGATE: Basic Organic Waste IsOxidizer->Segregate No IsOxidizer->Forbidden Yes (H2O2, HNO3) Container Container: HDPE or Glass Label: Corrosive/Toxic Segregate->Container

Figure 1: Decision logic for segregating amine-based waste to prevent incompatible reactions.

Disposal Procedures

A. Solid Waste (Pure Substance)
  • Packaging: Place the solid substance in a screw-top glass or HDPE jar.

  • Secondary Containment: Seal the jar inside a clear plastic bag (4-mil polyethylene) to contain any dust.

  • Disposal Path: Transfer to the facility's Hazardous Waste Accumulation Area.

  • Final Treatment: Incineration (Rotary Kiln) is the required method to ensure complete destruction of the pyridine ring.

B. Liquid Waste (Solutions)
  • Neutralization (Optional but Recommended): If you have a dedicated waste treatment protocol, dilute the solution and slowly neutralize to pH 7-9 using dilute sulfuric acid in an ice bath.

    • Warning: This generates significant heat. Only perform if trained.

  • Standard Path: Pour into the "Basic Organic Waste" carboy.

  • Rinsing: Triple-rinse empty source containers with a solvent (e.g., ethanol) and add rinsate to the same waste container.

Spill Response Strategy

In the event of a spill, speed and respiratory protection are paramount due to the volatility of the amine side chain.

Immediate Response Steps:
  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don double nitrile gloves , safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator .

  • Ventilate: Open fume hood sashes (if spill is inside) or increase lab ventilation.

  • Neutralize & Absorb:

    • Cover spill with a Dry Acid Neutralizer (e.g., Citric acid based) or universal absorbent pads.

    • Note: Do not use paper towels on concentrated amines; they can degrade or heat up.

  • Clean: Scoop absorbed material into a hazardous waste bag. Scrub area with soap and water.[5][6][8][9]

Visual Workflow: Spill Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Large > 100mL or Outside Hood? Assess->Large Evacuate EVACUATE LAB Call EHS/Hazmat Large->Evacuate Yes Contain Don PPE (Double Gloves, Goggles) Large->Contain No Neutralize Apply Acid Neutralizer (Citric Acid/Spill Kit) Contain->Neutralize Waste Collect as Hazardous Waste Label: Debris from Amine Spill Neutralize->Waste

Figure 2: Operational decision tree for managing spills of corrosive amine intermediates.

References

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 2-(2-Aminoethyl)pyridine. Retrieved from

  • MilliporeSigma. (2025).[3][4][6] Safety Data Sheet: 2-Amino-4-methylpyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73659117. Retrieved from

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Disposal. Retrieved from [1]

Sources

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